molecular formula BNi B077341 Boron;nickel CAS No. 12007-02-2

Boron;nickel

Cat. No.: B077341
CAS No.: 12007-02-2
M. Wt: 69.51 g/mol
InChI Key: QDWJUBJKEHXSMT-UHFFFAOYSA-N
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Description

Nickel boride (Ni3B) is an inorganic compound valued in research for its catalytic and materials science applications. It functions as a robust and selective heterogeneous catalyst, particularly in hydrogenation and dehydrogenation reactions. Its research value lies in its ability to facilitate the reduction of unsaturated organic compounds, such as alkenes, alkynes, and nitro groups, often with high selectivity and under milder conditions compared to some noble metal catalysts. The mechanism of action is attributed to the unique electronic structure and surface properties of the Ni3B phase, which can activate hydrogen molecules and transfer them to the substrate. Beyond catalysis, Nickel boride is investigated for its potential in the development of advanced materials, including wear-resistant coatings and as a precursor for synthesizing other nickel-based nanomaterials. This product is intended for laboratory research purposes to explore these and other novel chemical processes.

Properties

CAS No.

12007-02-2

Molecular Formula

BNi

Molecular Weight

69.51 g/mol

IUPAC Name

boron;nickel

InChI

InChI=1S/B.Ni

InChI Key

QDWJUBJKEHXSMT-UHFFFAOYSA-N

Canonical SMILES

[B].[Ni].[Ni].[Ni]

Other CAS No.

12007-02-2

Synonyms

nickel boride
nickel boride (Ni2B)
nickel boride (Ni3B)
nickel boride (NiB)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Nickel-Boron Binary Phase Diagram

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the nickel-boron (Ni-B) binary phase diagram, intended for researchers, scientists, and professionals in drug development and materials science. The guide details the equilibrium phases, invariant reactions, and crystallographic data of the Ni-B system. Furthermore, it outlines the experimental methodologies employed for the determination of such phase diagrams.

The Nickel-Boron Phase Diagram

The nickel-boron binary system is characterized by a series of intermetallic compounds and several invariant reactions, making it of significant interest in the development of nickel-based alloys, particularly for applications requiring high hardness, wear resistance, and specific melting characteristics. The phase diagram illustrates the equilibrium phases present at different temperatures and compositions.

Quantitative Data Summary

The quantitative data for the nickel-boron system, including invariant reactions and crystallographic information for the stable phases, are summarized in the following tables.

Table 1: Invariant Reactions in the Nickel-Boron System
Reaction TypeTemperature (°C)ReactionComposition (at. % B)
Peritectic1229L + (Ni) ↔ Ni₃BL: ~23, (Ni): ~1, Ni₃B: 25
Eutectic1080L ↔ Ni₃B + Ni₂BL: ~33.5, Ni₃B: 25, Ni₂B: 33.3
Peritectic1173L + NiB ↔ m-Ni₄B₃L: ~48, NiB: 50, m-Ni₄B₃: 42.9
Peritectoid985Ni₂B + m-Ni₄B₃ ↔ o-Ni₄B₃Ni₂B: 33.3, m-Ni₄B₃: 42.9, o-Ni₄B₃: 42.9
Congruent Melting1020NiB ↔ L50
Table 2: Crystallographic Data of Stable Nickel-Boron Phases
PhaseFormulaCrystal SystemSpace GroupLattice Parameters (Å)
(Ni)NiFace-Centered CubicFm-3ma = 3.524
Ni₃BNi₃BOrthorhombicPnmaa = 4.389, b = 5.211, c = 6.619[1]
Ni₂BNi₂BTetragonalI4/mcma = 4.985, c = 4.243
o-Ni₄B₃Ni₄B₃OrthorhombicPnmaa = 11.95, b = 2.98, c = 6.57
m-Ni₄B₃Ni₄B₃MonoclinicC2/ca = 6.31, b = 4.85, c = 7.79, β = 101.91°
NiBNiBOrthorhombicCmcma = 2.925, b = 7.396, c = 2.966
Table 3: Solid Solubility and Composition Ranges
PhaseMaximum Solid Solubility of B in (Ni) (at. %)Composition Range (wt. % B)
(Ni)~1.0 at 1229°C-
Ni₃B-6.0 - 6.17[2][3]
Ni₂B-11.50 - 11.615[2][3]
o-Ni₄B₃-~11.6
m-Ni₄B₃-~11.6
NiB-~16.3

Experimental Protocols

The determination of a binary phase diagram such as that of nickel-boron relies on a combination of experimental techniques to identify phase transitions and characterize the microstructure of alloys at various compositions and temperatures.

Sample Preparation
  • Alloy Preparation : A series of Ni-B alloys with varying compositions are prepared from high-purity nickel and boron. The elements are typically arc-melted or induction-melted in an inert atmosphere (e.g., argon) to prevent oxidation.

  • Homogenization : The as-cast alloys are annealed at a high temperature (below the solidus) for an extended period (e.g., 24-100 hours) in a vacuum or inert atmosphere to ensure chemical homogeneity. The samples are then quenched to retain the high-temperature microstructure.

Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transformations (e.g., solidus, liquidus, eutectic, and peritectic temperatures).[4][5]

  • Apparatus : A DTA instrument equipped with a furnace capable of reaching temperatures above the liquidus of the Ni-B alloys, a sample and reference holder (typically alumina (B75360) or platinum crucibles), and thermocouples for temperature measurement.

  • Procedure :

    • A small, weighed sample of the homogenized alloy and an inert reference material (e.g., alumina) are placed in their respective crucibles within the DTA cell.

    • The furnace is heated at a controlled rate (e.g., 10-20°C/min) under a protective atmosphere.

    • The temperature difference between the sample and the reference is recorded as a function of the sample temperature.

    • Endothermic or exothermic peaks in the DTA curve indicate phase transformations. The onset temperature of these peaks corresponds to the transformation temperature.

    • The process is repeated upon cooling to observe transformations during solidification.

X-Ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the alloys at different temperatures.[6][7][8][9]

  • Apparatus : A high-temperature X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

  • Procedure :

    • A powdered or solid sample of the heat-treated alloy is mounted in the diffractometer.

    • The sample is scanned over a range of 2θ angles.

    • The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline phases present.

    • The peak positions and intensities are compared with standard diffraction databases (e.g., ICDD) to identify the phases.[9]

    • For high-temperature phase analysis, the sample is heated in-situ within the diffractometer, and diffraction patterns are collected at various temperatures.

Metallography

Metallographic analysis is used to visually examine the microstructure of the alloys.

  • Sample Preparation :[10][11][12][13][14]

    • Sectioning : A representative cross-section of the heat-treated alloy is cut using a low-speed diamond saw to minimize deformation.

    • Mounting : The sectioned sample is mounted in a polymer resin to facilitate handling during grinding and polishing.

    • Grinding : The mounted sample is ground with successively finer grades of abrasive paper (e.g., silicon carbide) to achieve a flat surface.

    • Polishing : The ground sample is polished with diamond suspensions of decreasing particle size (e.g., 6 µm, 1 µm) to obtain a mirror-like finish.

    • Etching : The polished surface is chemically etched to reveal the microstructure. A suitable etchant for Ni-B alloys is a solution of nitric acid and acetic acid.

  • Microscopic Examination : The etched sample is examined using optical microscopy and scanning electron microscopy (SEM) to observe the morphology, distribution, and relative amounts of the different phases. Energy-dispersive X-ray spectroscopy (EDS) in the SEM can be used to determine the chemical composition of the individual phases.

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the determination of a binary phase diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Phase Transformation and Structural Analysis cluster_characterization Microstructural Characterization cluster_output Final Output alloy_prep Alloy Preparation homogenization Homogenization Annealing alloy_prep->homogenization dta Differential Thermal Analysis (DTA) homogenization->dta xrd X-Ray Diffraction (XRD) homogenization->xrd metallography Metallography homogenization->metallography phase_diagram Binary Phase Diagram Construction dta->phase_diagram xrd->phase_diagram microscopy Microscopy (OM, SEM) metallography->microscopy eds Compositional Analysis (EDS) microscopy->eds eds->phase_diagram

Experimental workflow for binary phase diagram determination.
Nickel-Boron Phase Relationships

This diagram illustrates the key phases and their transformation pathways in the nickel-boron system.

NiB_Phases L Liquid (L) Ni3B Ni₃B L->Ni3B Peritectic 1229°C Ni2B Ni₂B L->Ni2B Eutectic 1080°C m_Ni4B3 m-Ni₄B₃ L->m_Ni4B3 Peritectic 1173°C NiB NiB L->NiB Congruent Melting 1020°C Ni (Ni) Ni->Ni3B Peritectic 1229°C Ni3B->Ni2B Eutectic 1080°C o_Ni4B3 o-Ni₄B₃ Ni2B->o_Ni4B3 Peritectoid 985°C m_Ni4B3->o_Ni4B3 Peritectoid 985°C NiB->m_Ni4B3 Peritectic 1173°C

Phase relationships and transformations in the Ni-B system.

References

An In-depth Technical Guide to the Synthesis of Amorphous Nickel Boron Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amorphous nickel boron (Ni-B) alloys, a class of metallic glasses, have garnered significant interest across various scientific and industrial fields due to their unique combination of properties. These include high hardness, excellent wear and corrosion resistance, and notable catalytic activity. Their disordered atomic structure, lacking the long-range order of crystalline materials, is the primary reason for these enhanced characteristics. This technical guide provides a comprehensive overview of the core methodologies for synthesizing amorphous Ni-B alloys, with a focus on chemical reduction, electrodeposition, and melt-spinning techniques. Detailed experimental protocols, quantitative data on material properties, and visual representations of workflows and key relationships are presented to aid researchers in the successful synthesis and understanding of these advanced materials.

Synthesis Methodologies

The formation of an amorphous structure in Ni-B alloys hinges on circumventing the crystallization process during synthesis. This is typically achieved by rapid cooling from a molten state or by chemical and electrochemical methods that favor disordered atomic arrangements. The three primary methods for synthesizing amorphous Ni-B alloys are detailed below.

Chemical Reduction

Chemical reduction is a versatile and widely used bottom-up approach for producing amorphous Ni-B nanoparticles and coatings. This method involves the reduction of nickel ions in an aqueous solution using a boron-containing reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). The rapid reaction kinetics lead to the formation of a disordered, amorphous structure.

Experimental Protocol: Chemical Reduction Synthesis of Amorphous Ni-B Nanoparticles

This protocol describes a typical procedure for the synthesis of amorphous Ni-B nanoparticles.

Materials:

  • Nickel(II) salt (e.g., Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O))

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethanol (B145695)

  • Optional: Stabilizing agent/surfactant (e.g., Polyvinylpyrrolidone (PVP))

Procedure:

  • Preparation of Precursor Solution: Dissolve a calculated amount of the nickel salt in deionized water to achieve the desired concentration (e.g., 0.1 M). If a stabilizing agent is used, it should be added to this solution.

  • Preparation of Reducing Agent Solution: Separately, prepare a fresh aqueous solution of sodium borohydride (e.g., 0.5 M). It is crucial to use a freshly prepared solution as NaBH₄ can hydrolyze over time.

  • Reaction: Under vigorous stirring, add the sodium borohydride solution dropwise to the nickel salt solution at room temperature. A black precipitate of Ni-B nanoparticles will form immediately. The feeding order, where the reducing agent is added to the metal salt solution, is often preferred to achieve high surface area particles.[1]

  • Reaction Completion and Washing: Continue stirring for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Particle Separation: Separate the synthesized nanoparticles from the solution by centrifugation or magnetic decantation.

  • Washing: Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove residual reactants and byproducts.

  • Drying: Dry the final product under vacuum at a low temperature (e.g., 60 °C) to prevent oxidation and crystallization.

Key Parameters Influencing Alloy Properties:

  • pH of the Nickel Salt Solution: A higher pH of the Ni²⁺ solution generally leads to a higher surface area and a higher boron content in the resulting Ni-B alloy.[2]

  • Precursor Salt: The choice of nickel salt can influence the pH of the solution and consequently affect the properties of the synthesized alloy.[2]

  • Feeding Order: Adding the nickel salt solution to the borohydride solution can also result in high-surface-area Ni-B alloys.[2]

Chemical_Reduction_Workflow cluster_prep Solution Preparation cluster_reaction Reaction & Synthesis cluster_processing Post-Synthesis Processing Ni_sol Prepare Nickel Salt Solution (e.g., NiSO4) Mix Mix Solutions (Dropwise addition of NaBH4 to Ni solution with stirring) Ni_sol->Mix NaBH4_sol Prepare Sodium Borohydride Solution (NaBH4) NaBH4_sol->Mix Precipitate Formation of Black Precipitate (Amorphous Ni-B Nanoparticles) Mix->Precipitate Separate Separate Nanoparticles (Centrifugation/Magnetic Decantation) Precipitate->Separate Wash Wash Nanoparticles (DI Water & Ethanol) Separate->Wash Dry Dry Nanoparticles (Vacuum Oven) Wash->Dry Final_Product Amorphous Ni-B Nanoparticles Dry->Final_Product

Electrodeposition

Electrodeposition is a powerful technique for producing dense, uniform, and adherent amorphous Ni-B coatings on conductive substrates. This process involves the co-deposition of nickel and boron from an electrolytic bath containing a nickel salt and a boron source. By carefully controlling the electrochemical parameters, the formation of a crystalline lattice can be suppressed, leading to an amorphous structure.

Experimental Protocol: Electrodeposition of Amorphous Ni-B Films

This protocol outlines a general procedure for the electrodeposition of amorphous Ni-B films from a Watts-type bath.

Bath Composition:

  • Nickel Sulfate (NiSO₄·6H₂O): 240-300 g/L

  • Nickel Chloride (NiCl₂·6H₂O): 30-60 g/L (to promote anode dissolution)

  • Boric Acid (H₃BO₃): 30-45 g/L (as a buffer and boron source)[3]

  • Boron Source: Dimethylamine borane (B79455) (DMAB) or Trimethylamine borane (TMAB) (concentration varies, e.g., 1-10 g/L, to control boron content)[4]

  • Optional: Additives like saccharin (B28170) to reduce stress.

Operating Parameters:

  • Cathode: The substrate to be coated (e.g., copper, steel)

  • Anode: High-purity nickel

  • Current Density: 1-10 A/dm²[5]

  • Temperature: 40-60 °C

  • pH: 3.5-5.0 (adjusted with sulfuric acid or nickel carbonate)[5]

  • Agitation: Moderate mechanical or air agitation

Procedure:

  • Substrate Preparation: Thoroughly clean and degrease the substrate. This may involve sequential washing with acetone, ethanol, and deionized water, followed by acid activation (e.g., a brief dip in dilute sulfuric acid) to remove any oxide layer.

  • Bath Preparation: Dissolve the components in deionized water in the specified concentrations. Adjust the pH to the desired value.

  • Electrodeposition: Immerse the prepared substrate (cathode) and the nickel anode in the electrolytic bath. Apply the desired constant current density for a duration calculated to achieve the target coating thickness.

  • Post-Treatment: After deposition, rinse the coated substrate thoroughly with deionized water and dry it.

Electrodeposition_Workflow cluster_prep Preparation cluster_deposition Electrodeposition Process cluster_post Post-Processing Substrate_Prep Substrate Cleaning & Activation Setup Assemble Electrolytic Cell (Substrate as Cathode, Ni as Anode) Substrate_Prep->Setup Bath_Prep Electrolytic Bath Preparation Bath_Prep->Setup Apply_Current Apply Constant Current Density Setup->Apply_Current Rinse Rinse with Deionized Water Apply_Current->Rinse Dry Dry the Coated Substrate Rinse->Dry Final_Product Amorphous Ni-B Coating Dry->Final_Product

Melt-Spinning

Melt-spinning is a rapid solidification technique used to produce thin ribbons of amorphous alloys. The process involves melting the constituent elements and then rapidly quenching the molten alloy on a rotating, highly conductive wheel. The extremely high cooling rates (on the order of 10⁴ to 10⁶ K/s) prevent the atoms from arranging into a crystalline lattice, thus freezing them in a disordered, amorphous state.[6]

Experimental Protocol: Melt-Spinning of Amorphous Ni-B Ribbons

This protocol provides a general outline for the melt-spinning process.

Equipment:

  • Melt-spinner apparatus (including a vacuum chamber, induction furnace, crucible, and a rotating wheel)

  • High-purity nickel and boron

  • Crucible (e.g., quartz or boron nitride)

  • Rotating wheel (e.g., copper or steel)

Procedure:

  • Alloy Preparation: Prepare a master alloy of the desired Ni-B composition by arc-melting or induction-melting the high-purity elements in an inert atmosphere.

  • Melt-Spinning Setup: Place the master alloy in the crucible within the melt-spinner's vacuum chamber. Evacuate the chamber and backfill with an inert gas (e.g., argon).

  • Melting: Inductively heat the alloy to a temperature above its melting point.

  • Ejection and Quenching: Once the alloy is fully molten and at the desired temperature, eject it through a nozzle at the bottom of the crucible onto the surface of the rapidly rotating wheel. The ejection is typically driven by a positive pressure of the inert gas.

  • Ribbon Formation: The molten alloy solidifies almost instantaneously upon contact with the cold wheel, forming a thin ribbon that is then flung off the wheel by centrifugal force.

  • Collection: Collect the amorphous ribbons for characterization.

Key Parameters Influencing Ribbon Properties:

  • Wheel Speed: Higher wheel speeds generally result in higher cooling rates and thinner ribbons, which favors amorphization.[7]

  • Melt Temperature: The temperature of the molten alloy before ejection affects its viscosity and the subsequent quenching process.[7]

  • Ejection Pressure: This parameter controls the flow rate of the molten alloy onto the wheel.[7]

  • Nozzle-Wheel Gap: The distance between the nozzle and the wheel surface is a critical parameter that influences the ribbon's dimensions and quality.[7]

Melt_Spinning_Workflow cluster_prep Preparation cluster_process Melt-Spinning Process cluster_collection Product Collection Alloy_Prep Prepare Ni-B Master Alloy Setup Load Alloy into Melt-Spinner Alloy_Prep->Setup Melt Melt Alloy in Inert Atmosphere Setup->Melt Eject Eject Molten Alloy onto Rotating Wheel Melt->Eject Quench Rapid Solidification (10^4 - 10^6 K/s) Eject->Quench Ribbon_Formation Formation of Amorphous Ribbon Quench->Ribbon_Formation Collect Collect Ribbons Ribbon_Formation->Collect Final_Product Amorphous Ni-B Ribbon Collect->Final_Product

Characterization and Properties

The properties of amorphous Ni-B alloys are intrinsically linked to their composition and the synthesis method employed. A suite of characterization techniques is used to confirm the amorphous nature and to quantify the properties of these materials.

Common Characterization Techniques:

  • X-ray Diffraction (XRD): The hallmark of an amorphous material is the absence of sharp Bragg peaks in its XRD pattern. Instead, a broad halo is observed, indicating the lack of long-range atomic order.[2][8]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the amorphous alloy, including the glass transition temperature (Tg) and the crystallization temperature (Tx). The difference, ΔTx = Tx - Tg, is a measure of the thermal stability of the amorphous phase.[9][10]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and the electronic states of the constituent elements. In amorphous Ni-B alloys, XPS has shown that boron donates electrons to nickel, resulting in an electron-enriched state for nickel.[11][12]

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the microstructure of the alloy and to confirm the absence of crystalline domains at the nanoscale.

Quantitative Data Summary

The following tables summarize key quantitative data for amorphous Ni-B alloys synthesized by different methods.

Table 1: Thermal Properties of Amorphous Ni-Based Alloys

Alloy CompositionSynthesis MethodTg (K)Tx (K)ΔTx (K)Reference
Ni₄₀Cu₅Ti₁₆.₅Zr₂₈.₅Al₁₀Injection Mold Casting~760-780-~40-50[10]
Ni₆₈Fe₃Cr₇Si₈B₁₄Melt-Spinning-753-[9]
Ni₆₁Cr₁₃Fe₈Si₁₀B₇Co₁Melt-Spinning-748-[9]
Ni-Nb-Ti-84088444[13]

Table 2: Mechanical Properties of Amorphous Ni-Based Alloys

Alloy CompositionSynthesis MethodVickers Hardness ( kg/mm ²)Young's Modulus (GPa)Fracture Strength (GPa)Reference
Ni₄₀Cu₅Ti₁₆.₅Zr₂₈.₅Al₁₀Injection Mold Casting~780-862~111-134~2.3-2.4[10]
Electrodeposited Ni-B (high B content)ElectrodepositionHigh--[4]
Electrodeposited Ni-B (4.38 at.% B)Electrodeposition~954 Hv--[14]
Electrodeposited Ni-B (18.63 at.% B)ElectrodepositionLower than nanocrystalline--[14]

Table 3: XPS Binding Energies for Amorphous Ni-B Alloy

ElementCore LevelBinding Energy (eV)ObservationReference
Ni2p₃/₂Lower than pure NiElectron donation from B to Ni[11][12]
B1sHigher than pure BElectron donation from B to Ni[9][15]

Relationship Between Synthesis Parameters and Alloy Properties

The final properties of amorphous Ni-B alloys are highly dependent on the synthesis parameters. Understanding these relationships is crucial for tailoring the material for specific applications.

Synthesis_Property_Relationship pH pH Boron_Content Boron_Content pH->Boron_Content Surface_Area Surface_Area pH->Surface_Area Hardness Hardness Boron_Content->Hardness Increases (up to a point) Thermal_Stability Thermal_Stability Boron_Content->Thermal_Stability Increases Precursor Precursor Precursor->Boron_Content Feeding_Order Feeding_Order Feeding_Order->Surface_Area Current_Density Current_Density Current_Density->Boron_Content Bath_Comp Bath_Comp Bath_Comp->Boron_Content Temp_pH Temp_pH Temp_pH->Boron_Content Wheel_Speed Wheel_Speed Amorphous_Degree Amorphous_Degree Wheel_Speed->Amorphous_Degree Wheel_Speed->Hardness Amorphous_Degree->Hardness Increases Melt_Temp Melt_Temp Melt_Temp->Amorphous_Degree

Conclusion

The synthesis of amorphous nickel boron alloys can be successfully achieved through various methods, with chemical reduction, electrodeposition, and melt-spinning being the most prominent. Each technique offers distinct advantages and allows for the tuning of the final material properties through careful control of the synthesis parameters. This guide has provided detailed experimental protocols, a compilation of quantitative data, and visual workflows to serve as a valuable resource for researchers and professionals. The unique properties of amorphous Ni-B alloys make them promising candidates for a wide range of applications, and a thorough understanding of their synthesis is the first step towards unlocking their full potential.

References

An In-depth Technical Guide to the Crystal Structures of Ni₃B and Ni₂B Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of nickel boride compounds, specifically Ni₃B and Ni₂B. It is designed to serve as a core reference for researchers and scientists, offering detailed crystallographic data, experimental protocols for synthesis and characterization, and visual representations of the crystal structures and experimental workflows.

Introduction

Nickel borides are a class of inorganic compounds with remarkable properties, including high hardness, excellent catalytic activity, and unique magnetic characteristics. The specific arrangement of nickel and boron atoms in the crystal lattice dictates these properties. Understanding the crystal structures of different nickel boride phases, such as Ni₃B and Ni₂B, is therefore fundamental for both theoretical modeling and the development of new materials with tailored functionalities. This guide focuses on the two common phases, providing the essential data and methodologies for their study.

Crystal Structure Data

The crystallographic data for Ni₃B and Ni₂B are summarized below. These tables provide a clear comparison of the key structural parameters for each compound.

Ni₃B Crystal Structure

Ni₃B adopts an orthorhombic crystal structure, belonging to the space group Pnma.[1][2] This structure is often referred to as the cementite (Fe₃C) type.[1][3]

Parameter Value Reference
Crystal System Orthorhombic[1]
Space Group Pnma (No. 62)[1][2]
Lattice Parameters a = 4.384 Å, b = 5.177 Å, c = 6.620 Å[4]
a = 5.2219(2) Å, b = 6.6171(2) Å, c = 4.3918(1) Å[5]
Unit Cell Volume 150.278 ų[4]
151.8 ų[5]
Formula Units (Z) 4[5]
Atomic Coordination Ni is coordinated to 11 or 12 other Ni atoms and B occupies interstitial positions.[3] There are two inequivalent Ni sites.[1][2]
Ni₂B Crystal Structure

Ni₂B crystallizes in a tetragonal structure, characterized by the space group I4/mcm.[3][4] This is also known as the CuAl₂-type structure.[3]

Parameter Value Reference
Crystal System Tetragonal[4]
Space Group I4/mcm (No. 140)[4]
Lattice Parameters a = 4.990 Å, c = 4.240 Å
Unit Cell Volume 105.57 ų
Formula Units (Z) 4
Atomic Coordination Ni atoms are organized in successive layers, forming triangular and square nets, with B atoms situated in the voids.[3]

Experimental Protocols

The synthesis and characterization of Ni₃B and Ni₂B are critical for obtaining phase-pure materials and verifying their crystal structures. The following sections detail the common experimental methodologies.

Solid-State Synthesis

A prevalent method for synthesizing Ni₃B and Ni₂B nanocrystals is through solid-state reactions at moderate temperatures.[1][6][7]

3.1.1. Synthesis of Ni₃B Nanocrystals

  • Precursors: Nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄).[1]

  • Stoichiometry: A Ni:B molar ratio of 1:1 is typically used.[1]

  • Procedure:

    • The precursors are thoroughly mixed in an inert atmosphere.

    • The mixture is heated to 400 °C for 24 hours under a continuous flow of argon gas.[1] The argon atmosphere is crucial to prevent the formation of boron nitride (BN).[1]

    • After cooling to room temperature, the resulting nanopowder is washed with methanol (B129727) and water to remove byproducts such as NaCl.[1]

    • The final product is dried under vacuum. This method can yield phase-pure Ni₃B.[1]

3.1.2. Synthesis of Ni₂B Nanocrystals

  • Precursors: Elemental Nickel (Ni) powder and sodium borohydride (NaBH₄).

  • Procedure:

    • The Ni powder and NaBH₄ are mixed in a 1:1 molar ratio.

    • The mixture is heated at 400 °C for an extended period, typically 72 hours, under an argon atmosphere.[1]

    • The washing and drying steps are similar to those for Ni₃B.

Characterization Methods

3.2.1. Powder X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases and determining the structural parameters of the synthesized nickel borides.

  • Instrumentation: A standard powder diffractometer, such as a Bruker D8 Advance, equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[1]

  • Data Collection:

    • The 2θ scan range typically covers 20° to 80°.

    • A step size of 0.02° and a scan speed of 1-2°/min are appropriate for routine phase identification.

  • Data Analysis:

    • The experimental diffraction patterns are compared with standard patterns from crystallographic databases (e.g., ICSD) to identify the Ni₃B and Ni₂B phases.

    • For detailed structural analysis, Rietveld refinement is performed using software such as GSAS-II.[1] This allows for the refinement of lattice parameters, atomic positions, and phase fractions in mixed-phase samples. The refinement typically involves fitting the background, peak shape parameters (Gaussian and Lorentzian contributions), and sample displacement.[1]

3.2.2. Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and microstructure of the synthesized nanocrystals.

Visualizations

The following diagrams illustrate the crystal structures of Ni₃B and Ni₂B, as well as a typical experimental workflow for their synthesis and characterization.

Crystal Structure Diagrams

Caption: Orthorhombic unit cell of Ni₃B.

experimental_workflow precursors Precursors (NiCl₂/Ni + NaBH₄) mixing Mixing precursors->mixing heating Heating (400°C, Ar atm) mixing->heating washing Washing (Methanol, Water) heating->washing drying Drying washing->drying product NiₓB Nanopowder drying->product xrd Powder XRD product->xrd sem_tem SEM / TEM product->sem_tem rietveld Rietveld Refinement xrd->rietveld analysis Data Analysis sem_tem->analysis Morphology Particle Size rietveld->analysis Crystal Structure Lattice Parameters

References

Thermodynamic Assessment of the Nickel-Boron System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Development Professionals

Abstract

This technical guide provides a comprehensive thermodynamic assessment of the nickel-boron (Ni-B) binary system, a critical foundation for the development of advanced materials such as nickel-based heat-resistant alloys, hardfacing materials, and amorphous alloys. This document synthesizes critically evaluated experimental data with computational thermodynamic modeling, presenting key thermodynamic parameters, phase equilibria, and detailed experimental methodologies. The information is structured to be a vital resource for researchers and professionals in materials science and engineering.

Introduction

The nickel-boron system is of significant technological importance due to boron's ability to substantially reduce the melting point of nickel and form hard intermetallic compounds.[1] A thorough understanding of the thermodynamics and phase equilibria of the Ni-B system is essential for controlling the microstructure and properties of a wide range of nickel-based alloys. This guide presents a thermodynamic assessment based on the CALPHAD (Calculation of Phase Diagrams) methodology, integrating experimental data from various analytical techniques.

Thermodynamic Data

The thermodynamic properties of the Ni-B system have been established through a combination of experimental measurements and computational modeling. The following tables summarize the key quantitative data for the stable intermetallic phases in the system.

Table 1: Enthalpies of Formation of Nickel Borides

The enthalpy of formation is a critical measure of the thermodynamic stability of the intermetallic compounds in the Ni-B system. The values presented below are derived from first-principles calculations.

CompoundFormation Enthalpy (kJ/mol)
Ni₃B-32.819[2]
Ni₂B-35.848[2]
Ni₄B₃-36.026[2]
NiB-32.547[2]

Note: The negative formation enthalpies indicate that these nickel boride compounds are thermodynamically stable.[2] Ni₄B₃ exhibits the highest thermodynamic stability due to its the lowest formation enthalpy.[2]

Table 2: Invariant Reactions and Phase Equilibria

The Ni-B phase diagram is characterized by several eutectic reactions and the formation of multiple intermetallic compounds.

ReactionTemperature (°C)Composition (at. % B)
Eutectic: L ↔ (Ni) + Ni₃B109318.0[3]
Eutectic: L ↔ Ni₃B + Ni₂B110330.0[3]
Melting Point: Ni₃B116625.0[3]
Melting Point: Ni₂B112533.3[3]
Table 3: Solubility of Boron in Nickel

The solubility of boron in solid nickel is limited, which has significant implications for the precipitation of boride phases.

Temperature (°C)Solubility (at. % B)
850< 0.1[3]
1000< 0.2[3]

Experimental Protocols

A combination of experimental techniques is employed to determine the phase equilibria and thermodynamic properties of the Ni-B system.

Sample Preparation

High-purity nickel and amorphous boron powders are used as starting materials.[4] The powders are mixed in the desired stoichiometric ratios in an agate mortar for an extended period to ensure homogeneity.[4] The mixture is then pressed into pellets, which are placed in a capsule for subsequent analysis or heat treatment.[4] For some studies, Ni-B alloys are prepared by arc melting the pure elements.[3]

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

DSC and DTA are powerful techniques for determining transformation temperatures and enthalpies.

  • Objective: To determine the liquidus, solidus, and other phase transition temperatures.

  • Apparatus: A high-temperature differential scanning calorimeter or differential thermal analyzer.

  • Procedure:

    • A small, weighed sample (typically 10-50 mg) of the Ni-B alloy is placed in a crucible (e.g., alumina).

    • An empty crucible is used as a reference.

    • The chamber is evacuated and backfilled with an inert gas (e.g., high-purity argon) to prevent oxidation.[3]

    • The sample is heated and cooled at a controlled rate (e.g., 5-20 °C/min).

    • The heat flow or temperature difference between the sample and the reference is recorded as a function of temperature.

    • Phase transition temperatures are identified by the onset of endothermic or exothermic peaks in the DSC/DTA curve.

Diffusion Couple Technique

This technique is used to study solid-state diffusion and determine phase boundaries.

  • Objective: To determine the solubilities of boron in the face-centered cubic (fcc) nickel phase.[3]

  • Apparatus: A high-temperature vacuum furnace.

  • Procedure:

    • A solid piece of pure nickel is brought into contact with a Ni-B alloy or a boron source.

    • The couple is encapsulated in a quartz ampoule under vacuum or an inert atmosphere.

    • The couple is annealed at a high temperature for a specified duration to allow for interdiffusion.

    • The couple is then quenched to preserve the high-temperature phase distribution.

    • The cross-section of the diffusion couple is prepared for metallographic analysis.

    • The concentration profile of boron across the interface is measured using techniques like Electron Probe Microanalysis (EPMA) or Energy Dispersive X-ray Spectroscopy (EDS).

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the samples.

  • Objective: To identify the intermetallic compounds and solid solutions present in the Ni-B alloys after different heat treatments.

  • Apparatus: An X-ray diffractometer with a copper Kα radiation source.[4]

  • Procedure:

    • The Ni-B alloy samples are ground into a fine powder.

    • The powder is mounted on a sample holder.

    • The sample is scanned over a range of 2θ angles (e.g., 20° to 80°).[4]

    • The resulting diffraction pattern is compared with standard diffraction data to identify the phases present.

Visualization of Key Concepts

Graphical representations are essential for understanding the complex relationships in the thermodynamic assessment of the Ni-B system.

NiB_Phase_Diagram cluster_legend Legend L L (Liquid) Ni_ss (Ni) (Solid Solution) Ni3B Ni₃B Ni2B Ni₂B Ni4B3 Ni₄B₃ NiB NiB T_axis Temperature (°C) C_axis Composition (at. % B) T_1453 1453 (Ni m.p.) T_1093 1093 T_1453->T_1093 Liquidus T_1166 1166 T_1125 1125 T_1125->T_1166 T_1103 1103 T_1093->T_1103 T_1103->T_1125 C_0 0 C_18 18.0 C_25 25.0 C_30 30.0 C_33_3 33.3 C_41_4 41.4 C_50 50.0 C_100 100 Liquid Liquid (L) Ni_L (Ni) + L Ni3B_L Ni₃B + L Ni2B_L Ni₂B + L Ni4B3_L Ni₄B₃ + L NiB_L NiB + L Ni_Ni3B (Ni) + Ni₃B Ni3B_Ni2B Ni₃B + Ni₂B Ni2B_Ni4B3 Ni₂B + Ni₄B₃ Ni4B3_NiB Ni₄B₃ + NiB

Figure 1: A simplified representation of the Nickel-Boron phase diagram.

experimental_workflow cluster_synthesis Material Synthesis cluster_analysis Experimental Analysis cluster_output Output Data raw_materials High-Purity Ni and B Powders mixing Mechanical Mixing raw_materials->mixing arc_melting Arc Melting raw_materials->arc_melting pelletizing Pressing into Pellets mixing->pelletizing dsc_dta DSC / DTA (Transition Temperatures) pelletizing->dsc_dta diffusion_couple Diffusion Couple (Phase Boundaries, Solubility) pelletizing->diffusion_couple arc_melting->dsc_dta xrd XRD (Phase Identification) arc_melting->xrd phase_diagram_data Phase Diagram Data dsc_dta->phase_diagram_data thermo_properties Thermodynamic Properties dsc_dta->thermo_properties epma_eds EPMA / EDS (Compositional Analysis) diffusion_couple->epma_eds xrd->phase_diagram_data epma_eds->phase_diagram_data calphad_logic cluster_input Input Data cluster_modeling Thermodynamic Modeling (CALPHAD) cluster_output Calculated Outputs exp_data Experimental Data (Phase Diagram, Enthalpy, etc.) model_selection Select Thermodynamic Models (e.g., Redlich-Kister, Compound Energy) exp_data->model_selection first_principles First-Principles Calculations (Formation Enthalpies) first_principles->model_selection parameter_optimization Optimize Model Parameters model_selection->parameter_optimization gibbs_energy Gibbs Energy Database parameter_optimization->gibbs_energy calc_phase_diagram Calculated Phase Diagram gibbs_energy->calc_phase_diagram thermo_functions Thermodynamic Functions gibbs_energy->thermo_functions calc_phase_diagram->parameter_optimization Compare & Refine

References

An In-depth Technical Guide to the Magnetic Properties of Nickel-Rich Boride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of nickel-rich boride compounds. It details their synthesis, characterization, and magnetic behavior, with a particular focus on the quantitative data and experimental methodologies relevant to researchers in materials science and the biomedical field. The potential applications of these materials in areas such as targeted drug delivery and magnetic hyperthermia are also discussed, making this a valuable resource for professionals in drug development exploring novel therapeutic platforms.

Introduction to Nickel-Rich Borides and Their Magnetic Characteristics

Nickel borides (NiₓBᵧ) are a class of inorganic compounds that exhibit a range of interesting physical and chemical properties. Within this family, nickel-rich borides, where the atomic ratio of nickel to boron is greater than one, are particularly noted for their magnetic behavior. Generally, nickel-rich crystalline borides such as Ni₂B, Ni₃B, and Ni₄B₃ are characterized as soft ferromagnets, whereas their boron-rich counterparts tend to be paramagnetic.[1][2] Amorphous nickel borides, often synthesized as nanoparticles, can exhibit superparamagnetic or ferromagnetic properties depending on their size and composition.[1]

The magnetic properties of these materials are fundamentally linked to the electronic interactions between the nickel 3d and boron 2p orbitals.[1] For drug development professionals, the interest in these materials lies in the potential application of their magnetic nanoparticles. Magnetic nanoparticles are at the forefront of biomedical research for applications such as targeted drug delivery, contrast agents in magnetic resonance imaging (MRI), and in therapeutic modalities like magnetic hyperthermia.[3][4][5] The tunable magnetic properties of nickel-rich borides make them intriguing candidates for these advanced biomedical applications.

Magnetic Properties of Specific Nickel-Rich Boride Compounds

The magnetic behavior of nickel borides is highly dependent on their stoichiometry and crystalline structure. This section summarizes the magnetic properties of several key nickel-rich compounds.

Amorphous Nickel-Rich Borides:

Amorphous nickel boride nanoparticles often exhibit superparamagnetism, a form of magnetism that appears in small ferromagnetic or ferrimagnetic nanoparticles. These materials only show a magnetic moment in the presence of an external magnetic field. In the absence of a magnetic field, their magnetization appears to be zero on average, a property that is highly desirable for biomedical applications to prevent agglomeration. Some amorphous nickel boride nanoparticles have been reported to show ferromagnetic behavior with saturation magnetization values of around 25.3 emu/g.[1] Another study on amorphous Ni-B alloy nanoparticles reported a saturation magnetization of approximately 15.9 emu/g.[6]

Crystalline Nickel-Rich Borides:

  • Ni₂B: This compound is one of the commonly studied nickel-rich borides and is known to be a soft ferromagnet.[1]

  • Ni₃B: There is some conflicting information regarding the magnetic properties of Ni₃B. While it is generally classified as a soft ferromagnet in the context of nickel-rich borides,[1][2] some theoretical calculations from the Materials Project suggest it to be non-magnetic in its bulk crystalline form.[7] This discrepancy may arise from differences between theoretical models and experimental observations on synthesized materials, which can have defects or be in nanocrystalline form.

  • Ni₄B₃: This is another nickel-rich compound that is expected to have ferromagnetic properties.[1][2]

  • Ni₇B₃: In contrast to the other nickel-rich phases, Ni₇B₃ has been identified as a paramagnetic material.[8]

Data Presentation: Quantitative Magnetic Properties

The following tables summarize the available quantitative data on the magnetic properties of various nickel-rich boride compounds.

Compound/MaterialMagnetic BehaviorSaturation Magnetization (Mₛ)Coercivity (H꜀)Remnant Magnetization (Mᵣ)Curie Temperature (T꜀)Notes
Amorphous Ni-B NanoparticlesFerromagnetic~25.3 emu/g257 Oe--[1]
Amorphous Ni-B AlloyWeak Ferromagnetic15.9 emu/g180 Oe4.2 emu/g-[6]
Ni₇B₃Paramagnetic----[8]
Bulk Nickel (for reference)Ferromagnetic55 emu/g--631 K (358 °C)[6][9]

Note: Data for crystalline Ni₂B, Ni₃B, and Ni₄B₃ are not sufficiently consistent in the literature to be presented in a quantitative table and are areas of ongoing research.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of nickel-rich boride compounds.

Synthesis of Nickel-Rich Boride Nanoparticles via Chemical Reduction

This protocol describes a common method for synthesizing amorphous nickel boride nanoparticles.

  • Preparation of Precursor Solution: Prepare an aqueous solution of a nickel salt, such as nickel chloride (NiCl₂). The concentration will influence the resulting particle size.

  • Preparation of Reducing Agent: Prepare a fresh aqueous solution of sodium borohydride (B1222165) (NaBH₄).

  • Reaction: Under vigorous stirring, add the sodium borohydride solution dropwise to the nickel chloride solution at room temperature. A black precipitate of nickel boride will form immediately.

  • Washing: The precipitate should be washed several times to remove byproducts. This can be done by centrifugation or magnetic separation, followed by resuspension in deionized water and ethanol.

  • Drying: The final product is typically dried under vacuum at a low temperature to obtain a fine powder.

Characterization of Magnetic Properties using Vibrating Sample Magnetometry (VSM)

VSM is a standard technique for measuring the magnetic properties of materials.[10]

  • Sample Preparation: A small amount of the powdered nickel boride sample is weighed and packed into a sample holder. The mass of the sample must be accurately recorded to normalize the magnetic moment data.

  • System Preparation: The VSM system is prepared by setting the temperature to the desired measurement temperature (e.g., 300 K for room temperature measurements) and ensuring the magnetic field is at zero.[11]

  • Sample Loading: The sample holder is attached to the sample rod and inserted into the VSM. The position of the sample within the detection coils is then optimized.[11]

  • Measurement of Hysteresis Loop: A magnetic field is applied and swept from a maximum positive value to a maximum negative value and back to the maximum positive value. The magnetic moment of the sample is measured at each field step. This generates a hysteresis loop from which the saturation magnetization (Mₛ), remnant magnetization (Mᵣ), and coercivity (H꜀) can be determined.

  • Temperature-Dependent Magnetization: To determine the Curie temperature (T꜀), the sample is heated in a small applied magnetic field, and the magnetization is measured as a function of temperature. The Curie temperature is the temperature at which the material transitions from a ferromagnetic to a paramagnetic state, observed as a sharp drop in magnetization.

Structural Characterization using X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in a sample and to determine its crystal structure.

  • Sample Preparation: A thin, uniform layer of the powdered sample is prepared on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern is compared to a database of known materials (e.g., the ICDD PDF database) to identify the crystalline phases present in the sample.

  • Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting a calculated diffraction pattern based on a model of the crystal structure (including lattice parameters, atomic positions, and site occupancies) to the experimental data. This allows for the precise determination of the crystal structure of the nickel boride phases.

Magnetic Structure Determination using Neutron Diffraction

Neutron diffraction is a powerful technique for determining the arrangement of magnetic moments in a crystalline material.[12][13]

  • Principle: Neutrons have a magnetic dipole moment and can be scattered by the magnetic moments of atoms in a crystal. The intensity of the magnetically scattered neutrons depends on the orientation of the atomic magnetic moments relative to the scattering vector.

  • Experiment: A beam of monochromatic neutrons is directed at the sample. The diffracted neutrons are detected at various angles.

  • Data Analysis: By analyzing the intensities of the magnetic diffraction peaks, which are often distinct from the nuclear diffraction peaks, the magnetic structure (i.e., the arrangement of spins in the crystal lattice) can be determined. This technique is essential for understanding the fundamental magnetic interactions in these materials.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the magnetic properties of nickel-rich boride compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation s1 Precursor Selection (e.g., NiCl₂, NaBH₄) s2 Synthesis Method (e.g., Chemical Reduction) s1->s2 c1 Structural Analysis (XRD) s2->c1 Sample c2 Magnetic Property Measurement (VSM) s2->c2 Sample c3 Magnetic Structure Determination (Neutron Diffraction) s2->c3 Sample a1 Phase Identification c1->a1 a2 Hysteresis Loop Analysis (Ms, Hc, Mr) c2->a2 a3 Curie Temperature Determination c2->a3 a4 Magnetic Structure Refinement c3->a4

Caption: Experimental workflow for synthesis and characterization.

magnetic_properties_relationship cluster_composition Composition (Ni:B Ratio) cluster_properties Magnetic Properties high_ni High Ni Content (Nickel-Rich) ferro Ferromagnetic / Superparamagnetic high_ni->ferro Leads to low_ni Low Ni Content (Boron-Rich) para Paramagnetic low_ni->para Leads to

Caption: Relationship between composition and magnetic properties.

Potential Applications in Biomedical Fields

The magnetic properties of nickel-rich boride nanoparticles open up possibilities for their use in several biomedical applications, which are of significant interest to drug development professionals.

  • Targeted Drug Delivery: Magnetic nanoparticles can be coated with drugs and guided to a specific target site in the body, such as a tumor, using an external magnetic field. This approach can increase the local concentration of the drug, enhancing its efficacy while reducing systemic side effects. Nickel boride nanoparticles, with their tunable magnetic response, could be engineered for such applications.[3]

  • Magnetic Hyperthermia: This cancer therapy involves delivering magnetic nanoparticles to a tumor and then applying an alternating magnetic field. The nanoparticles generate heat, raising the temperature of the tumor to a level that can kill cancer cells (typically 42-46 °C). The heating efficiency of the nanoparticles is related to their magnetic properties, such as saturation magnetization and coercivity. The potential of nickel-based nanoparticles for magnetic hyperthermia is an active area of research.[4][14]

  • Biocatalysis and Synthesis: Nickel boride catalysts are used in various organic synthesis reactions, including hydrogenation.[15][16] In nanoparticle form, these catalysts could be easily recovered from a reaction mixture using a magnet, simplifying purification processes in pharmaceutical manufacturing. Immobilized nickel boride nanoparticles have been used for the synthesis of bioactive compounds.[17][18]

While the biocompatibility and long-term safety of nickel boride nanoparticles need to be thoroughly investigated before clinical application, their fundamental magnetic properties make them a promising platform for the development of new diagnostic and therapeutic tools.

References

A Technical Guide to the Solid-State Synthesis of Nickel Boride Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the solid-state synthesis of nickel boride (NiₓB) nanocrystals, a class of materials with significant potential in various catalytic applications. This document provides a comprehensive overview of the synthesis methodologies, quantitative data, and experimental protocols, offering a practical resource for researchers in materials science and catalysis.

Introduction

Nickel boride nanocrystals are gaining increasing attention due to their unique catalytic properties, high stability, and potential applications in hydrogenation, dehydrogenation, and electrocatalysis.[1][2][3] Solid-state synthesis methods offer a solvent-free, scalable, and often simpler alternative to traditional solution-phase techniques for producing these advanced materials.[4][5] These methods typically involve the direct reaction of solid precursors at elevated temperatures, leading to the formation of various nickel boride phases, such as Ni₂B and Ni₃B.[1] The control of reaction parameters like temperature, time, and precursor ratio is crucial for obtaining phase-pure nanocrystals with desired morphologies and sizes.[1][6]

Synthesis Methodologies

The solid-state synthesis of nickel boride nanocrystals primarily involves the reaction between a nickel source and a boron source under an inert atmosphere. The choice of precursors and reaction conditions dictates the final phase and characteristics of the nanocrystals.

Synthesis of Ni₃B Nanocrystals

A common method for synthesizing Ni₃B nanocrystals involves the reaction of nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄).[1] This reaction is typically carried out at elevated temperatures under an argon atmosphere. The overall reaction proceeds as a solid-state metathesis reaction.

Reaction Pathway for Ni₃B Synthesis:

The synthesis of Ni₃B from NiCl₂ and NaBH₄ is a complex process that involves the in-situ formation of nickel nanoclusters as an intermediate step.[1][7] The metal precursor influences the decomposition temperature of NaBH₄.[1][3]

Ni3B_Synthesis precursors NiCl₂ + NaBH₄ (Solid Precursors) heating Heating (400 °C) under Argon precursors->heating intermediate Intermediate: Ni Nanoclusters (1-2 nm) heating->intermediate boriding Boriding Process intermediate->boriding product Ni₃B Nanocrystals (~45 nm) boriding->product washing Washing (Methanol, Water) product->washing Purification byproduct Byproduct: NaCl final_product Pure Ni₃B Nanocrystals washing->final_product

Caption: Reaction pathway for the solid-state synthesis of Ni₃B nanocrystals.

Synthesis of Ni₂B Nanocrystals

The synthesis of the Ni₂B phase can be achieved by reacting nickel powder directly with sodium borohydride.[1] This method requires a longer reaction time compared to the synthesis of Ni₃B.[7]

Reaction Pathway for Ni₂B Synthesis:

The formation of Ni₂B from elemental nickel and NaBH₄ is a direct boriding process.

Ni2B_Synthesis precursors Ni Powder + NaBH₄ (Solid Precursors) heating Heating (400 °C) under Argon precursors->heating reaction Solid-State Reaction heating->reaction product Ni₂B Nanocrystals reaction->product quenching Quenching (Methanol) product->quenching Purification byproduct Byproduct: Na final_product Pure Ni₂B Nanocrystals quenching->final_product

Caption: Reaction pathway for the solid-state synthesis of Ni₂B nanocrystals.

Quantitative Data Summary

The following tables summarize the key quantitative data from the solid-state synthesis of nickel boride nanocrystals.

PhasePrecursorsMolar Ratio (Ni:B)Temperature (°C)Time (h)Particle Size (nm)Yield (%)Reference
Ni₃BNiCl₂, NaBH₄1:140024~4579.0[1]
Ni₂BNi powder, NaBH₄1:140072--[1]
Ni₂BNi, NaBH₄-6705->98[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Solid-State Synthesis of Ni₃B Nanocrystals[1]

Materials:

  • Nickel(II) chloride (NiCl₂), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Deionized water

  • Argon gas (high purity)

Equipment:

  • Glovebox

  • Schlenk line

  • Round-bottomed flask (25 mL)

  • Glass stirring bar

  • Tube furnace with temperature controller

  • Centrifuge

Procedure:

  • Inside a glovebox, weigh 116.5 mg (3.08 mmol) of NaBH₄ and 400 mg (3.08 mmol) of NiCl₂ and place them in a 25 mL round-bottomed flask containing a glass stirring bar.

  • Seal the flask and transfer it to a Schlenk line.

  • Evacuate the flask under vacuum for 1 minute and then backfill with argon. Repeat this cycle three times.

  • After the final cycle, leave the flask under a positive pressure of argon.

  • Place the flask in a tube furnace and heat to 400 °C while stirring.

  • Allow the reaction to proceed for 24 hours.

  • After 24 hours, turn off the furnace and allow the reaction mixture to cool to room temperature naturally.

  • For purification, the resulting nanopowder is washed with methanol and deionized water to remove the NaCl byproduct. This is achieved by centrifugation and redispersion.

  • Dry the final product under vacuum.

Solid-State Synthesis of Ni₂B Nanocrystals[1]

Materials:

  • Nickel powder (Ni)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Argon gas (high purity)

Equipment:

  • Glovebox

  • Schlenk line

  • Round-bottomed flask (25 mL)

  • Glass stirring bar

  • Tube furnace with temperature controller

Procedure:

  • Inside a glovebox, weigh 400 mg (6.815 mmol) of nickel powder and 257.8 mg (6.815 mmol) of NaBH₄ and place them in a 25 mL round-bottomed flask with a glass stirring bar.

  • Seal the flask and connect it to a Schlenk line.

  • Evacuate the flask and then flush with argon. Repeat this cycle three times.

  • Maintain the flask under an argon atmosphere.

  • Heat the reaction mixture to 400 °C with stirring.

  • Allow the reaction to proceed for 72 hours.

  • After the reaction, let the mixture cool to room temperature.

  • Slowly add 15 mL of methanol to the reaction mixture to react with the sodium byproduct.

  • Collect the solid product by filtration or centrifugation and wash with additional methanol.

  • Dry the purified Ni₂B nanocrystals under vacuum.

Characterization Techniques

A variety of analytical techniques are employed to characterize the synthesized nickel boride nanocrystals.

Experimental Workflow for Characterization:

Characterization_Workflow synthesis Synthesized NiₓB Nanopowder xrd X-ray Diffraction (XRD) analysis Data Analysis and Interpretation xrd->analysis sem Scanning Electron Microscopy (SEM) sem->analysis tem Transmission Electron Microscopy (TEM) tem->analysis xps X-ray Photoelectron Spectroscopy (XPS) xps->analysis center->xrd center->sem center->tem center->xps

Caption: General workflow for the characterization of nickel boride nanocrystals.

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized materials.[8]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size distribution of the nanocrystals.[8]

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the nanocrystals, revealing their size, shape, and lattice structure.[9]

  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the surface elemental composition and chemical states of the nickel and boron atoms.[10]

Applications

Nickel boride nanocrystals synthesized via solid-state methods exhibit promising performance in various catalytic applications.

  • Hydrogenation Reactions: They are effective catalysts for the hydrogenation of unsaturated hydrocarbons.[2]

  • Electrocatalysis: These materials show activity in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting.[2][11] They have also been investigated for the electrocatalytic oxidation of biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF).[9]

  • Energy Storage: There is growing interest in their use in batteries and supercapacitors.[2]

Conclusion

Solid-state synthesis provides a robust and scalable platform for the production of phase-pure nickel boride nanocrystals. By carefully controlling the reaction parameters, it is possible to tailor the properties of these materials for specific catalytic applications. The methodologies and data presented in this guide offer a solid foundation for researchers to explore and advance the field of nickel boride nanocrystal synthesis and its applications.

References

chemical inertness and energy barriers in Ni-B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chemical Inertness and Energy Barriers in Nickel-Boron Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel boride (Ni-B) compounds are a class of materials recognized for their compelling combination of high hardness, significant catalytic activity, and excellent chemical and thermal stability[1][2]. These properties make them highly valuable in a range of applications, including as catalysts for hydrogenation and desulfurization, for wear-resistant coatings, and in electronics and advanced ceramics[2][3][4]. Materials such as Ni₂B are noted for their chemical resilience, remaining stable in dry air and resistant to many corrosive environments[3]. However, the synthesis of crystalline, phase-pure Ni-B materials is notoriously challenging. This difficulty stems from the inherent chemical inertness of the nickel and boron precursors, which creates a significant energy barrier that must be overcome for the reaction to proceed[5]. Consequently, many conventional synthesis methods yield amorphous or nano-sized products, often with mixed phases[5][6].

This technical guide provides a comprehensive overview of the thermodynamic and kinetic challenges in Ni-B synthesis, focusing on the energy barriers and the experimental protocols developed to overcome them. It offers detailed methodologies, quantitative data for comparative analysis, and visual workflows to aid researchers in this field.

Thermodynamic and Kinetic Hurdles in Ni-B Synthesis

The primary obstacle in the synthesis of nickel boride is the high activation energy required to initiate the reaction between nickel and boron[5]. This energy barrier is a direct consequence of the chemical inertness of the precursors. Overcoming this barrier is essential for achieving well-crystallized, single-phase Ni-B compounds.

Several factors contribute to the complexity of the synthesis landscape:

  • Multiple Stoichiometries: The Ni-B system contains several stable phases, such as NiB, Ni₂B, Ni₃B, and Ni₄B₃[5][7]. Controlling the experimental conditions to isolate a single, desired phase is a significant challenge, as mixed phases are easily generated[5][6].

  • Energy Requirements for Different Phases: The energy required for synthesis varies between the different nickel boride compounds. For instance, synthesizing α-Ni₄B₃ and β-Ni₄B₃ requires more energy than forming Ni₂B and NiB[5][8].

  • Slow Grain Growth: The grain growth of Ni-B compounds is typically slow, which often results in the formation of amorphous or nanosized particles when using conventional experimental methods[5][6].

  • Influence of Precursors: The choice of nickel and boron source materials, as well as their stoichiometry, critically influences the final product. An excess of boron is often necessary to prevent the formation of mixed phases and to promote the growth of the desired boride compound[5][6].

High-pressure and high-temperature (HPHT) synthesis is one of the most effective methods for surmounting these energy barriers, as high pressure facilitates the formation of the strong covalent bonds characteristic of Ni-B compounds[5][8].

Synthesis Methodologies and Experimental Protocols

A variety of methods have been developed to provide the necessary energy to overcome the activation barriers in Ni-B synthesis. Below are detailed protocols for key methodologies.

High-Pressure and High-Temperature (HPHT) Synthesis

The HPHT method is highly effective for producing well-crystallized, single-phase bulk samples of Ni-B compounds by directly reacting elemental nickel and boron[5].

Experimental Protocol:

  • Precursor Preparation: Amorphous boron (99% purity) and powdered nickel (99.99% purity) are used as the raw materials[5][6].

  • Mixing: The powders are mixed in an agate mortar for over 1.5 hours to ensure a homogeneous distribution. Specific stoichiometric ratios with a slight excess of boron are used to target different phases (e.g., Ni:B of 2:1.2 for Ni₂B, 4:3.6 for Ni₄B₃, and 1:1.2 for NiB)[5][6].

  • Pelletization: The homogeneous mixture is pressed into pellets[5][6].

  • HPHT Treatment: The pellets are placed into a capsule (e.g., hBN) and treated in a cubic anvil apparatus at high pressure (e.g., 5 GPa) and high temperature. The temperature and duration are phase-dependent (see Table 1)[5][6].

  • Sample Recovery: After the reaction, the synthesized block samples are cooled and recovered.

  • Post-Processing: The bulk samples are ground in an agate mortar for analysis[5].

Solid-State Synthesis from Nickel Salts

This method utilizes a nickel salt and a reducing agent (which also serves as the boron source) at moderate temperatures to produce Ni-B nanocrystals[7][9].

Experimental Protocol:

  • Precursor Preparation: Inside a glovebox, a nickel precursor (e.g., 400 mg of NiCl₂) and sodium borohydride (B1222165) (NaBH₄) (e.g., 116.5 mg) are mixed in a round-bottomed flask with a glass stirring bar[9]. A 1:1 molar ratio of Ni:B is typical for targeting Ni₃B[7].

  • Reaction Setup: The flask is connected to a Schlenk line, evacuated, and flushed with Argon. This cycle is repeated three times to ensure an inert atmosphere, which is crucial to prevent the formation of boron nitride (BN)[7][9].

  • Thermal Reaction: The reaction mixture is heated to a specific temperature (e.g., 400 °C) with continuous stirring under an Argon flow for an extended period (e.g., 24 hours for Ni₃B, 72 hours for Ni₂B)[7][9].

  • Product Washing: To remove byproducts like NaCl, the resulting nanopowder is washed with methanol (B129727) and water[7].

  • Drying and Storage: The purified Ni-B nanocrystals are dried and stored for further characterization and use.

Chemical Reduction in Solution (Wet Chemical Method)

This is a scalable, rapid, and inexpensive method for producing amorphous Ni-B nanoparticles, often used for catalytic applications[10][11].

Experimental Protocol:

  • Precursor Solution: A nickel salt, such as nickel(II) chloride or nickel acetate, is dissolved in a solvent, typically water or ethanol[10][12].

  • Reduction: An aqueous or ethanolic solution of sodium borohydride (NaBH₄) is added to the nickel salt solution. NaBH₄ acts as both the reducing agent and the boron source[10][11].

  • Precipitation: Upon addition of NaBH₄, a finely divided black precipitate of nickel boride (often with a composition around Ni₂B) forms immediately[10].

  • Washing and Filtration: The precipitate is filtered and washed to remove soluble byproducts[7].

  • Drying: The resulting powder is dried. It is important to note that while moist nickel boride is stable, the dry powder can be pyrophoric[10].

Data Presentation: Quantitative Synthesis Parameters

The precise control of experimental conditions is paramount for synthesizing specific Ni-B phases. The following tables summarize key quantitative data from the literature.

Table 1: HPHT Synthesis Parameters for Various Ni-B Phases [5][6]

Target PhaseStoichiometric Ratio (Ni:B)Pressure (GPa)Temperature (°C)Duration (min)
Ni₂B2:1.251400–180020
α-Ni₄B₃4:3.65140020
β-Ni₄B₃4:3.65220010
NiB1:1.251000–180020

Table 2: Solid-State Synthesis Parameters and Outcomes [7][9]

Target PhaseNickel PrecursorNi:B Molar RatioTemperature (°C)Duration (h)Approx. Particle Size
Ni₃BNiCl₂1:140024~45 nm
Ni₂BNi powder1:140072Not specified

Table 3: Activation Energies for Related Ni-Catalyzed Reactions

Note: Direct activation energy data for the synthesis of Ni-B is scarce in the provided literature. The following data from related systems is included to provide context for energy barriers in nickel-based catalytic processes.

ReactionCatalyst SystemActivation Energy (Ea)Reference
Ethene DimerizationNi-Beta Zeolite45 kJ/mol[13]
Hydrogen EvolutionNi-based porous electrode27.19 kJ/mol[14]
C-C Bond FormationAlkyl-bridged Ni complex24 kJ/mol higher than isolated Ni[13]

Visualizing Synthesis Pathways and Logical Relationships

Diagrams created using Graphviz help to visualize the complex workflows and relationships involved in Ni-B synthesis.

G cluster_precursors Precursors cluster_process Synthesis Process cluster_products Products & Byproducts cluster_post Post-Processing Ni_source Nickel Source (e.g., Ni powder, NiCl₂) Mixing Homogeneous Mixing Ni_source->Mixing B_source Boron Source (e.g., B powder, NaBH₄) B_source->Mixing Energy Energy Input (Heat, Pressure) Mixing->Energy Reaction Chemical Reaction (Reduction / Diffusion) Energy->Reaction NiB_product Ni-B Nanomaterial (Crystalline or Amorphous) Reaction->NiB_product Byproducts Byproducts (e.g., NaCl) Reaction->Byproducts Purification Purification / Washing NiB_product->Purification Byproducts->Purification Characterization Characterization (XRD, SEM, XPS) Purification->Characterization

Caption: General workflow for the synthesis of Nickel-Boron materials.

G cluster_inputs Inputs cluster_factors Influencing Factors cluster_outputs Outputs Precursors Precursors (Ni, B powders) Stoichiometry Stoichiometry (Excess B) Precursors->Stoichiometry Conditions Conditions (Temp, Pressure, Time) Energy_Barrier High Energy Barrier Conditions->Energy_Barrier overcomes Morphology Morphology (Grain Size) Conditions->Morphology Phase Phase Purity (Ni₂B, Ni₃B, etc.) Energy_Barrier->Phase Crystallinity Crystallinity Energy_Barrier->Crystallinity Inertness Chemical Inertness of Ni and B Inertness->Energy_Barrier causes Stoichiometry->Phase Phase->Morphology

Caption: Key factors influencing the outcome of Ni-B synthesis.

Conclusion

The synthesis of nickel boride is a clear example of a kinetically controlled process where overcoming substantial energy barriers is the key to success. The chemical inertness of the elemental precursors necessitates energetic methods, such as high-pressure, high-temperature treatments, to drive the formation of these stable, hard, and catalytically active materials. While solid-state and solution-based chemical reduction methods offer pathways to nanoscale Ni-B materials at lower temperatures, they often yield amorphous products. The choice of synthesis strategy must be carefully aligned with the desired outcome, whether it be crystalline bulk material or catalytically active nanoparticles. A thorough understanding of the interplay between precursors, reaction conditions, and the inherent energy barriers, as detailed in this guide, is critical for researchers aiming to controllably synthesize specific Ni-B phases for advanced applications.

References

Formation Mechanism of Crystalline Nickel-Boron Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms, synthesis protocols, and structural characteristics of crystalline nickel-boron (Ni-B) compounds. These materials are of significant interest due to their potential as catalysts, magnetic materials, and high-hardness coatings. Understanding the underlying principles of their formation is critical for designing and producing phase-pure, crystalline Ni-B compounds with tailored properties for advanced applications.

Thermodynamic Landscape: The Ni-B Phase Diagram

The formation of specific crystalline Ni-B compounds is governed by the thermodynamics of the nickel-boron system. The Ni-B phase diagram reveals several stable intermetallic compounds, the most common of which include NiB, Ni₂B, Ni₃B, and Ni₄B₃.[1] The synthesis of single-phase Ni-B compounds can be challenging as it often requires overcoming a significant energy barrier due to the chemical inertness of nickel and boron.[2][3] High-pressure, high-temperature (HPHT) methods are particularly effective in overcoming this barrier.[2] The growth of Ni-B compounds is often slow, leading to the formation of amorphous or nanosized products in conventional synthesis routes.[2]

Key Formation Mechanisms and Synthesis Strategies

The synthesis of crystalline Ni-B compounds can be achieved through several routes, each with a distinct formation mechanism. The choice of method influences the resulting phase, crystallinity, and morphology of the material.

Solid-State Synthesis

A versatile and efficient method for producing phase-pure crystalline nickel borides involves the solid-state reaction of commercially available salts at moderate temperatures (<400 °C).[4][5] This approach avoids the use of solvents and high pressures.

The mechanism is dependent on the nickel precursor used:

  • Formation of Ni₃B (from NiCl₂ and NaBH₄): The reaction proceeds through the initial formation of nickel nanoclusters (1-2 nm) as an intermediate. The presence of the metal halide (NiCl₂) lowers the decomposition temperature of sodium borohydride (B1222165) (NaBH₄), which acts as both the reducing agent and the boron source.[5][6] The process involves the reduction of Ni²⁺ to metallic Ni, which is then followed by the boriding process to form Ni₃B.[4]

  • Formation of Ni₂B (from Ni and NaBH₄): In this pathway, elemental nickel powder reacts directly with NaBH₄. The mechanism involves the decomposition of NaBH₄ and the subsequent diffusion of boron into the nickel lattice to form the Ni₂B phase.[4]

A schematic of the solid-state synthesis process is outlined below.

Experimental Workflow: Solid-State Synthesis of Ni-B Nanocrystals cluster_prep Precursor Preparation (Inert Atmosphere) cluster_reaction Solid-State Reaction cluster_post Post-Processing P1 Weigh & Mix Precursors (e.g., NiCl₂ + NaBH₄ or Ni + NaBH₄) R1 Place in Schlenk Line P1->R1 R2 Vacuum & Argon Purge (3x) R1->R2 R3 Heat to 400°C under Argon Flow R2->R3 R4 Hold for Reaction Time (e.g., 24h for Ni₃B, 72h for Ni₂B) R3->R4 PP1 Cool to Room Temperature R4->PP1 PP2 Wash with Methanol/Water (to remove byproducts like NaCl) PP1->PP2 PP3 Characterization (XRD, TEM, etc.) PP2->PP3 Reaction Pathway: Solid-State Synthesis of Ni₃B Start Reactants: NiCl₂ + NaBH₄ (1:1 molar ratio) Decomp NaBH₄ Decomposition (Catalyzed by NiCl₂) Start->Decomp Reduction Reduction of Ni²⁺ NiCl₂ + H₂ → Ni + 2HCl Decomp->Reduction Releases H₂ Boriding Boriding Process 3Ni + B → Ni₃B Decomp->Boriding Provides Boron Source Intermediate Formation of Ni Nanoclusters (1-2 nm) Reduction->Intermediate Intermediate->Boriding Reaction with Boron Source Product Crystalline Ni₃B Nanoparticles Boriding->Product Logical Flow: High-Pressure High-Temperature (HPHT) Synthesis cluster_prep Material Preparation cluster_reaction HPHT Reaction cluster_post Sample Recovery & Analysis P1 Mix Ni and Amorphous B Powders (Slight excess of B) P2 Homogenize in Agate Mortar (>1.5 hours) P1->P2 P3 Press Mixture into Pellets P2->P3 R1 Place Pellet in Capsule P3->R1 R2 Treat in Cubic Anvil Apparatus (e.g., 5 GPa) R1->R2 R3 Heat to Target Temperature (1000-2200°C) R2->R3 R4 Hold for Reaction Time (10-20 min) R3->R4 PP1 Cool and Decompress R4->PP1 PP2 Grind Synthesized Block Sample PP1->PP2 PP3 Phase Analysis (XRD) PP2->PP3 Mechanism: Thermal Explosion Synthesis of Ni₃B Start Reactants: Ni + B Powders Milling High-Energy Ball Milling (1-15 min) Start->Milling Activation Mechanical Activation: - Ni crystallite refinement - Partial dissolution of B in Ni - Formation of Ni(B) solid solution Milling->Activation Heating Constant Rate Heating Activation->Heating Explosion Thermal Explosion (Rapid Temperature Rise) Heating->Explosion Triggers Reaction Product Crystalline Ni₃B Explosion->Product

References

electronic properties of nickel borides and nitrides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Properties of Nickel Borides and Nitrides

Introduction

Transition metal borides and nitrides are gaining significant attention in materials science due to their unique combination of properties, including high hardness, excellent thermal and chemical stability, and interesting electronic and magnetic characteristics. Among these, nickel borides and nickel nitrides are promising for a variety of applications, from catalysis and protective coatings to electronic and magnetic devices.[1][2][3][4] Understanding the core electronic properties of these materials is crucial for their targeted design and application.

This technical guide provides a comprehensive overview of the electronic properties of various nickel boride and nitride phases. It is intended for researchers, scientists, and professionals in materials science and related fields. The guide summarizes key quantitative data, details common experimental protocols for property characterization, and visualizes the logical workflow for such investigations.

Electronic Properties of Nickel Borides

Several stable crystalline compounds exist in the nickel-boride system, with the most common being Ni₃B, Ni₂B, Ni₄B₃, and NiB.[5][6] Their electronic properties are intrinsically linked to their crystal structure and the nature of the Ni-B bonding. Theoretical and experimental studies indicate that these materials are predominantly metallic, characterized by the absence of a band gap.[7][8] The metallic nature arises from the significant density of states at the Fermi level, primarily contributed by Ni 3d electrons.[9]

Quantitative Data: Nickel Borides

The electronic and magnetic properties of common nickel boride phases are summarized in the table below. The data is primarily derived from theoretical calculations using Density Functional Theory (DFT) and experimental observations.

CompoundCrystal SystemSpace GroupBand Gap (eV)Magnetic OrderingNotes
Ni₃B OrthorhombicPnma0.00Non-magneticCementite structure.[8][10]
Ni₂B TetragonalI4/mcm0.00-Exhibits good thermal and electrical conductivity.[2] Primarily metallic bonding.[9]
Ni₄B₃ OrthorhombicPnma0.00-Stable from 0 to 86 GPa.[11][12][13]
NiB OrthorhombicCmcm0.00-Features strong covalent bonds in B zigzag chains.[9]

Electronic Properties of Nickel Nitrides

Nickel nitrides, such as Ni₃N and Ni₄N, are noted for their high chemical stability and conductivity.[1] The incorporation of nitrogen into the nickel lattice significantly influences the electronic properties, often increasing the density of electrons at the surface, which is advantageous for applications like electrocatalysis.[14]

Quantitative Data: Nickel Nitrides

The table below presents the known electronic and magnetic properties of key nickel nitride phases.

CompoundCrystal SystemSpace GroupBand Gap (eV)Magnetic OrderingNotes
Ni₃N HexagonalP6₃22--Good conductivity and thermal conductivity at high temperatures.[1]
Ni₄N CubicPm-3m0.00FerromagneticAnti-perovskite structure.[15][16] Metallic behavior confirmed by DOS calculations.[17] Total magnetization of 5.00 µB/f.u.[18]

Logical & Experimental Workflows

The characterization of the electronic properties of novel materials follows a structured workflow, integrating synthesis, theoretical modeling, and experimental validation. The relationships between a material's fundamental characteristics and its resulting electronic properties are complex and interconnected.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Characterization & Analysis cluster_exp Experimental cluster_theory Theoretical cluster_result Outcome synthesis Synthesis (e.g., CVD, Hot Pressing, Solid-State Reaction) struct Structural Analysis (XRD, TEM) synthesis->struct dft DFT Calculations (Band Structure, DOS) synthesis->dft exp_elec Electronic Properties (Four-Point Probe, XPS) struct->exp_elec analysis Comprehensive Electronic Property Profile exp_elec->analysis dft->analysis

General experimental and theoretical workflow for electronic property characterization.

property_relationships ep Electronic Properties cond Conductivity ep->cond dos Density of States ep->dos mag Magnetic Ordering (Ferromagnetic, Non-magnetic) ep->mag band Band Structure ep->band cs Crystal Structure cs->ep bond Chemical Bonding cs->bond comp Composition (Ni:B or Ni:N Ratio) comp->ep comp->cs bond->ep

Logical relationships between material characteristics and electronic properties.

Experimental Protocols

Accurate determination of electronic properties relies on standardized experimental techniques. Below are detailed methodologies for two key experiments cited in the characterization of nickel borides and nitrides.

Protocol: Electrical Resistivity Measurement via Four-Point Probe Method

The four-point probe method is a standard technique for measuring the resistivity of materials, particularly thin films, as it effectively negates the influence of contact resistance.[19][20]

Objective: To determine the sheet resistance and electrical resistivity/conductivity of a nickel boride or nitride thin film.

Apparatus:

  • Four-Point Probe Head: Four equally spaced, co-linear probes (typically tungsten).

  • High-Impedance Current Source.

  • High-Impedance Voltmeter.

  • Sample stage.

Methodology:

  • Sample Preparation: Prepare a thin film of the nickel boride/nitride on an insulating substrate. Ensure the film is uniform in thickness and covers an area larger than the probe spacing. Measure the film thickness (t) using a suitable method (e.g., profilometry).

  • Probe Contact: Gently lower the four-point probe head onto the surface of the sample, ensuring all four probes make good electrical contact.[21]

  • Measurement:

    • Apply a constant, known DC current (I) through the two outer probes.[22]

    • Measure the voltage drop (V) across the two inner probes using the high-impedance voltmeter.[23]

    • Reverse the current polarity and repeat the measurement to account for any thermoelectric effects. Average the absolute voltage values.

  • Calculation:

    • Sheet Resistance (Rₛ): For a large, thin sheet, the sheet resistance is calculated as: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

    • Volume Resistivity (ρ): The volume resistivity is then calculated by multiplying the sheet resistance by the film thickness (t): ρ = Rₛ * t

    • Conductivity (σ): Conductivity is the reciprocal of resistivity: σ = 1 / ρ

  • Correction Factors: For samples with finite dimensions or thicknesses comparable to the probe spacing, geometric correction factors must be applied to the calculation.

Protocol: Electronic State Analysis via X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition, chemical states, and the electronic structure of materials.[24][25][26]

Objective: To analyze the elemental composition, oxidation states of Nickel, and valence band structure of nickel borides/nitrides.

Apparatus:

  • XPS System with an ultra-high vacuum (UHV) chamber (p < 10⁻⁷ Pa).[24]

  • Monochromatic X-ray source (typically Al Kα or Mg Kα).[27]

  • Electron energy analyzer (e.g., Concentric Hemispherical Analyzer).

  • Ion gun (e.g., Ar⁺) for surface cleaning and depth profiling.[27]

Methodology:

  • Sample Preparation: Mount the sample on a holder and introduce it into the UHV chamber.

  • Surface Cleaning (Optional): If surface contamination is present (e.g., adventitious carbon), gently sputter the surface with a low-energy Ar⁺ ion beam to expose the underlying material.

  • Survey Scan: Perform a wide-energy survey scan to identify all elements present on the surface (typically 0-1200 eV binding energy). The resulting peaks correspond to core-level electrons of specific elements.[27]

  • High-Resolution Scans: Acquire high-resolution, narrow-energy scans for the specific core levels of interest (e.g., Ni 2p, B 1s, N 1s).

    • The precise binding energy of a peak provides information about the element's chemical state (e.g., distinguishing Ni⁰ from Ni²⁺).[28]

    • Small shifts in binding energy reveal details about the local bonding environment.[27]

  • Data Analysis:

    • Elemental Quantification: Determine the relative atomic concentrations of the elements from the areas of the high-resolution peaks, corrected by relative sensitivity factors.

    • Chemical State Deconvolution: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve overlapping peaks and identify different chemical states or species. For example, the Ni 2p spectrum can distinguish between metallic nickel (Ni⁰) in the bulk and oxidized nickel (Ni²⁺) on the surface.[28]

    • Valence Band Analysis: Scan the low binding energy region (near 0 eV) to probe the valence band and obtain information about the density of electronic states near the Fermi level.[24]

Conclusion

The are defined by their stoichiometry and crystal structure. Nickel borides (Ni₃B, Ni₂B, Ni₄B₃, NiB) are consistently found to be metallic conductors with no band gap. Similarly, nickel nitrides like Ni₄N also exhibit metallic behavior, with Ni₄N being notably ferromagnetic.[15][16] The metallic character in both material classes is largely due to the contribution of nickel's 3d orbitals to the density of states at the Fermi level. A systematic approach combining theoretical calculations with robust experimental protocols, such as the four-point probe method and XPS, is essential for accurately characterizing these materials and unlocking their potential for advanced technological applications.

References

A Preliminary Investigation into the Corrosion Properties of Nickel-Boron Alloys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the corrosion properties of Nickel-Boron (Ni-B) alloys, materials of increasing interest for applications demanding high hardness, wear resistance, and robust performance in corrosive environments. This document synthesizes key findings on the factors influencing the corrosion behavior of Ni-B alloys, details common experimental protocols for their evaluation, and presents quantitative data to facilitate comparative analysis.

Introduction to Ni-B Alloy Corrosion

Nickel-based alloys are renowned for their excellent mechanical properties and corrosion resistance in various aggressive environments.[1][2] The addition of boron to nickel creates alloys with unique characteristics, including high hardness and superior wear resistance.[3][4] The corrosion resistance of Ni-B alloys is a complex interplay of several factors, primarily the boron content, the alloy's microstructure (amorphous versus crystalline), and the method of deposition. Understanding these relationships is critical for tailoring Ni-B coatings for specific applications, from aerospace components to durable coatings in the chemical and pharmaceutical industries.

The Role of Boron Content and Microstructure

The concentration of boron within the Ni-B alloy is a critical determinant of its microstructure and, consequently, its corrosion resistance. Generally, an increase in boron content leads to a transition from a crystalline to an amorphous structure.[5]

Key Influences of Boron Content:

  • Optimal Concentration: Research indicates that a moderate boron concentration can significantly enhance corrosion resistance by promoting the formation of a dense and continuous passive film.[6] One study found that a Ni-B alloy with approximately 4 at.% boron exhibited the best corrosion performance.[5]

  • Detrimental Effects of Excess Boron: Conversely, an excessive amount of boron can be detrimental to corrosion resistance.[6] High boron content can lead to the precipitation of phases that are susceptible to corrosion, thereby accelerating the degradation of the alloy.[6]

  • Hardness vs. Corrosion Resistance: While higher boron content often correlates with increased hardness, it does not always translate to better corrosion resistance.[5][7] The hardest coatings are not necessarily the most corrosion-resistant.

Amorphous vs. Crystalline Structures:

Influence of Deposition Method

Ni-B coatings are typically produced by either electroless or electrodeposition methods. The choice of deposition technique significantly impacts the coating's properties, including its uniformity, composition, and corrosion resistance.

  • Electroless Deposition: This autocatalytic process deposits a uniform layer of Ni-B alloy on a substrate without the need for an external electric current.[11][12] Electroless Ni-B coatings are known for their excellent uniformity, even on complex geometries, and often exhibit superior corrosion resistance due to the incorporation of phosphorus or other elements from the reducing agent.[11][12][13]

  • Electrodeposition: This method uses an electric current to deposit the Ni-B alloy. It is generally a faster and less expensive process than electroless plating.[4][14] The properties of electrodeposited Ni-B films, including boron content and crystalline structure, are highly dependent on the plating bath composition, current density, and pH.[3][4]

Passivation Behavior

The corrosion resistance of Ni-B alloys is largely attributed to their ability to form a protective passive film on their surface. This film acts as a barrier, isolating the underlying alloy from the corrosive environment.

Mechanism of Passivation:

  • Film Formation: The presence of boron is believed to enhance the formation of a continuous and dense passive film.[6]

  • Chloride Ion Resistance: Dissolved boron can help to fix chloride ions, which are known to cause localized breakdown of passive films, thus improving pitting corrosion resistance.[6]

  • Influence of Alloying Elements: The addition of other elements, such as chromium and molybdenum, to nickel-based alloys can further stabilize the passive layer and enhance corrosion resistance in a wide range of environments.[15][16]

Quantitative Corrosion Data

The following tables summarize quantitative data on the corrosion properties of Ni-B alloys from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: Potentiodynamic Polarization Data for Ni-B Alloys in NaCl Solution

Alloy Composition (at. % B)Deposition MethodTest SolutionCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Reference
4Electrodeposition5% NaClNot SpecifiedLower than amorphous coatings[5]
10Electrodeposition5% NaClNot SpecifiedHigher than low boron coatings[5]
Not SpecifiedElectroless (Ni-B/B composite)Not Specified-0.3210.85[17]
Not SpecifiedElectroless (Ni-B)Not SpecifiedNot Specified2.2[17]

Table 2: Corrosion Rate Data for Ni-Cr-Mo Alloys with Boron Addition

Boron Content (wt. %)Test SolutionCorrosion Rate (mpy)Reference
0Artificial Saliva14.50[18]
0.4Artificial Saliva7.42[18]
0.8Artificial Saliva2.03[18]
1.2Artificial Saliva2.77[18]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the corrosion properties of Ni-B alloys.

Potentiodynamic Polarization

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit) of the alloy.

Methodology:

  • Sample Preparation: The Ni-B alloy sample is used as the working electrode. A specific surface area is exposed to the electrolyte. The sample is typically polished to a mirror finish and cleaned with deionized water and ethanol.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The test solution (e.g., 3.5% NaCl solution to simulate a marine environment) is deaerated by purging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Measurement: The open-circuit potential (OCP) is monitored until it stabilizes. The potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis: The resulting polarization curve (log |current density| vs. potential) is analyzed using the Tafel extrapolation method to determine Ecorr and icorr.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the passive film and the kinetics of the corrosion process.

Methodology:

  • Sample and Cell Setup: The same three-electrode cell setup as in potentiodynamic polarization is used.

  • Measurement: The measurement is performed at the open-circuit potential. A small amplitude sinusoidal potential perturbation (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an equivalent electrical circuit model to extract parameters related to the solution resistance, charge transfer resistance (related to corrosion rate), and capacitance of the passive film.

Salt Spray Test

Objective: To evaluate the corrosion resistance of the coating in an accelerated corrosive atmosphere.

Methodology:

  • Sample Preparation: The coated samples are placed in a salt spray cabinet.

  • Test Conditions: The samples are exposed to a continuous spray of a salt solution (typically 5% NaCl) at a controlled temperature (e.g., 35°C), as specified by standards like ASTM B117.

  • Evaluation: The samples are periodically inspected for signs of corrosion, such as rusting, blistering, or pitting. The time to the first appearance of corrosion is recorded as a measure of the coating's protective capability.

Visualizing Key Relationships

The following diagrams illustrate the logical relationships between various factors influencing the corrosion properties of Ni-B alloys.

Corrosion_Factors cluster_input Controllable Factors cluster_intermediate Resulting Properties cluster_output Performance Outcome Boron_Content Boron Content Microstructure Microstructure (Amorphous/Crystalline) Boron_Content->Microstructure Influences Passive_Film Passive Film Quality Boron_Content->Passive_Film Enhances Deposition_Method Deposition Method Deposition_Method->Microstructure Affects Corrosion_Resistance Corrosion Resistance Microstructure->Corrosion_Resistance Passive_Film->Corrosion_Resistance

Caption: Factors influencing the corrosion resistance of Ni-B alloys.

Boron_Content_Effect Start Increasing Boron Content Crystalline_to_Amorphous Transition from Crystalline to Amorphous Structure Start->Crystalline_to_Amorphous Passive_Film_Enhancement Enhanced Passive Film Formation Start->Passive_Film_Enhancement Hardness_Increase Increased Hardness Start->Hardness_Increase Phase_Precipitation Precipitation of Susceptible Phases Start->Phase_Precipitation (at high concentrations) Optimal_Corrosion_Resistance Optimal Corrosion Resistance Crystalline_to_Amorphous->Optimal_Corrosion_Resistance Passive_Film_Enhancement->Optimal_Corrosion_Resistance Decreased_Corrosion_Resistance Decreased Corrosion Resistance Phase_Precipitation->Decreased_Corrosion_Resistance

Caption: The multifaceted effect of boron content on Ni-B alloy properties.

Experimental_Workflow cluster_electrochem Electrochemical Testing cluster_accelerated Accelerated Corrosion Testing Start Ni-B Alloy Sample OCP Stabilize Open Circuit Potential Start->OCP Salt_Spray Salt Spray Test (e.g., ASTM B117) Start->Salt_Spray Polarization Potentiodynamic Polarization OCP->Polarization EIS Electrochemical Impedance Spectroscopy OCP->EIS Data_Analysis Data Analysis and Interpretation Polarization->Data_Analysis EIS->Data_Analysis Salt_Spray->Data_Analysis

Caption: A typical experimental workflow for Ni-B corrosion analysis.

References

Methodological & Application

Electroless Nickel-Boron Plating: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and operation of electroless nickel-boron (Ni-B) plating baths. The information is intended to guide researchers in the deposition of uniform, hard, and wear-resistant Ni-B coatings for a variety of applications, including those in scientific instrumentation and medical devices.

Introduction to Electroless Nickel-Boron Plating

Electroless nickel-boron plating is an autocatalytic chemical process that deposits a nickel-boron alloy onto a substrate without the use of an external electrical current.[1][2] This method allows for the uniform coating of complex geometries and non-conductive materials. The resulting Ni-B coatings are known for their high hardness, excellent wear resistance, and good adhesion to a variety of substrates.[3][4] The boron content in the deposit typically ranges from 0.5% to 8% by weight, depending on the bath composition and operating parameters.[1][3]

Plating Bath Composition

The electroless nickel-boron plating bath is a complex aqueous solution containing several key components. The concentration of each component must be carefully controlled to ensure bath stability and achieve the desired coating properties.

ComponentChemical Example(s)Concentration Range (g/L)Function
Nickel Source Nickel Chloride (NiCl₂·6H₂O), Nickel Sulfate (NiSO₄·6H₂O)20 - 40Provides nickel ions for the deposition process.
Reducing Agent Sodium Borohydride (B1222165) (NaBH₄), Dimethylamine Borane (DMAB)0.4 - 1.5Reduces nickel ions to metallic nickel on the substrate surface. The source of boron in the alloy.[1]
Complexing Agent Ethylenediamine, Triethanolamine, Sodium Citrate20 - 60Stabilizes nickel ions in the solution, preventing their precipitation and controlling the plating rate.
Stabilizer Lead Tungstate (PbWO₄), Thallium Salts, Thiourea0.001 - 0.01Prevents spontaneous decomposition of the plating bath.[3][5]
pH Adjuster Sodium Hydroxide (NaOH), Ammonium Hydroxide (NH₄OH)As neededMaintains the optimal pH of the bath for the desired reaction kinetics and coating properties.

Operating Parameters

The properties of the electroless nickel-boron coating are highly dependent on the operating conditions of the plating bath. Careful control of these parameters is crucial for reproducible results.

ParameterTypical RangeEffect on Coating
Temperature 60 - 95 °CAffects the plating rate and the boron content of the deposit. Higher temperatures generally increase the plating rate and can influence the coating's morphology.[3][6]
pH 6 - 14Influences the plating rate, bath stability, and the composition of the alloy. Alkaline baths (pH > 12) are common for borohydride-based systems.[4][7]
Bath Loading 0.5 - 2.0 dm²/LThe ratio of the substrate surface area to the bath volume. Affects the depletion of bath components and the overall stability of the plating process.
Agitation Mild mechanical/airEnsures uniform temperature and concentration of reactants at the substrate surface, leading to a more uniform coating.

Experimental Protocols

Preparation of the Plating Bath

This protocol describes the preparation of a typical alkaline electroless nickel-boron plating bath using sodium borohydride as the reducing agent.

Materials:

  • Nickel Chloride Hexahydrate (NiCl₂·6H₂O)

  • Ethylenediamine (99%)

  • Sodium Hydroxide (NaOH)

  • Sodium Borohydride (NaBH₄)

  • Lead Tungstate (PbWO₄) (or other suitable stabilizer)

  • Deionized (DI) Water

Procedure:

  • Fill a clean plating tank with approximately 80% of the final required volume of DI water.

  • Begin agitation and heat the water to the desired operating temperature (e.g., 90-95°C).[6]

  • Dissolve the required amount of Nickel Chloride Hexahydrate in the heated water.

  • Slowly add the Ethylenediamine to the solution. The solution should turn a deep blue color.

  • Add the Sodium Hydroxide to adjust the pH to the desired level (e.g., 12-14).[7]

  • In a separate container, dissolve the Sodium Borohydride in a small amount of cold DI water to which a pellet of NaOH has been added to stabilize the solution.

  • In another separate container, dissolve the stabilizer (e.g., Lead Tungstate) in a suitable solvent as per the manufacturer's instructions.

  • Once the main bath has reached the target temperature and pH, add the stabilizer solution.

  • Slowly add the freshly prepared Sodium Borohydride solution to the plating bath.

  • Add DI water to reach the final volume and re-verify the pH, adjusting as necessary.

  • The bath is now ready for substrate plating.

Substrate Preparation and Plating Process

Proper substrate preparation is critical for achieving good adhesion and a high-quality coating.

Procedure:

  • Cleaning: Thoroughly clean the substrate to remove any oils, greases, and other contaminants. This can be achieved using an ultrasonic bath with an alkaline cleaning solution.

  • Rinsing: Rinse the substrate with DI water.

  • Activation: Activate the substrate surface to make it catalytic for the plating reaction. The activation step depends on the substrate material. For example, steel can be activated by a brief dip in a dilute acid solution.

  • Rinsing: Rinse the activated substrate with DI water.

  • Plating: Immerse the prepared substrate into the heated and agitated electroless nickel-boron plating bath. The plating time will depend on the desired coating thickness, with typical deposition rates between 15 and 20 µm/hour.[6]

  • Post-Plating Rinsing: After the desired plating time, remove the substrate from the bath and rinse it thoroughly with DI water.

  • Drying: Dry the coated substrate using a stream of clean, dry air or in an oven at a low temperature.

  • (Optional) Heat Treatment: To increase the hardness and wear resistance of the coating, a post-plating heat treatment can be performed. A typical heat treatment involves heating the coated part in an inert atmosphere at 300-400°C for one hour.[3][4]

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_plating Plating Process cluster_post Post-Treatment (Optional) Cleaning 1. Cleaning Rinsing1 2. Rinsing Cleaning->Rinsing1 Activation 3. Activation Rinsing1->Activation Rinsing2 4. Rinsing Activation->Rinsing2 Plating 5. Immersion in Ni-B Bath Rinsing2->Plating Rinsing3 6. Post-Plating Rinsing Plating->Rinsing3 Drying 7. Drying Rinsing3->Drying HeatTreatment 8. Heat Treatment Drying->HeatTreatment BathPrep Bath Preparation BathPrep->Plating

Caption: Workflow for Electroless Nickel-Boron Plating.

Chemical Reactions in the Plating Bath

G cluster_reactants Reactants in Solution cluster_products Products Ni_ions Nickel Ions (Ni²⁺) CatalyticSurface Catalytic Substrate Surface Ni_ions->CatalyticSurface Reduction BH4_ions Borohydride Ions (BH₄⁻) BH4_ions->CatalyticSurface Oxidation OH_ions Hydroxide Ions (OH⁻) OH_ions->CatalyticSurface Ni_metal Nickel Metal (Ni) NiB_Alloy Ni-B Alloy Deposit Ni_metal->NiB_Alloy B_element Boron (B) B_element->NiB_Alloy H2_gas Hydrogen Gas (H₂) H2O Water (H₂O) BO2_ions Metaborate Ions (BO₂⁻) CatalyticSurface->Ni_metal CatalyticSurface->B_element CatalyticSurface->H2_gas CatalyticSurface->H2O CatalyticSurface->BO2_ions

Caption: Key Chemical Reactions at the Substrate Surface.

References

Application Notes and Protocols for Electrodeposition of Ni-B Alloys from a Boric Acid Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of Nickel-Boron (Ni-B) alloys using boric acid as the boron source. This method offers a cost-effective and accessible alternative to traditional electroless techniques that rely on more expensive and less stable boron-containing compounds.

Introduction

Nickel-Boron alloys are of significant interest due to their exceptional properties, including high hardness, superior wear resistance, and good corrosion resistance. The electrodeposition of these alloys from a bath containing boric acid as the boron source has been demonstrated as a viable and economical production method.[1][2] Boric acid, typically used as a pH buffer in nickel plating, can also serve as the source of boron for co-deposition with nickel.[1][2] The resulting Ni-B coatings are often amorphous in their as-deposited state and can be further hardened by heat treatment, which leads to the precipitation of nickel boride phases such as Ni₃B.[1]

Data Presentation: Bath Composition, Operating Parameters, and Coating Properties

The composition of the electroplating bath and the operating parameters are critical factors that determine the composition and properties of the resulting Ni-B alloy. The following tables summarize typical bath compositions and the influence of key operating parameters on the coating characteristics.

Table 1: Typical Bath Composition for Ni-B Electrodeposition

ComponentConcentrationPurpose
Nickel Chloride (NiCl₂·6H₂O)0.05 MSource of nickel ions
Sodium Chloride (NaCl)0.5 MIncreases conductivity of the electrolyte
Boric Acid (H₃BO₃)0.2 MSource of boron and pH buffer

Note: This composition was reported to produce a Ni-B alloy with approximately 6 at.% boron (Ni₉₄B₆).[1][2]

Table 2: Operating Parameters and Their Influence on Ni-B Coatings

ParameterRange/ValueInfluence on Coating Properties
pH 3.0 - 5.0Affects boron content and surface morphology. A pH of 5 was used to obtain the Ni₉₄B₆ alloy.[1]
Current Density 1 - 10 A/dm²Inversely affects boron content; higher current density generally leads to lower boron incorporation.[3][4] Influences surface morphology and hardness.
Temperature 25 - 60 °CAffects deposition rate and can influence the surface finish of the coating.
Agitation ModerateEnsures uniform concentration of ions at the cathode surface, leading to a more uniform coating.
Deposition Potential -1.2 V (vs. Ag/AgCl)A potentiostatic deposition at this potential was used to produce a Ni₉₄B₆ alloy.[1]

Table 3: Properties of Electrodeposited Ni-B Alloys

PropertyTypical Value/CharacteristicNotes
Boron Content 1 - 6 at.%Dependent on bath composition and operating parameters. A bath with 0.2 M boric acid yielded ~6 at.% B.[1][2]
Microstructure Amorphous in as-deposited stateCan be crystallized by heat treatment to form Ni₃B and other nickel borides, which increases hardness.[1]
Hardness 600 - 900 HV (as-deposited)Can be increased to over 1100 HV with heat treatment. Hardness is influenced by boron content and grain size.[4]
Corrosion Resistance GoodGenerally improves with increasing boron content up to a certain point.[3]
Appearance Bright to semi-brightDependent on plating conditions and any additives used.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the electrodeposition and characterization of Ni-B alloys from a boric acid source.

Substrate Preparation

Proper substrate preparation is crucial for achieving good adhesion and a high-quality coating.

  • Mechanical Polishing: Mechanically polish the substrate (e.g., copper, steel, or glassy carbon) with successively finer grades of silicon carbide (SiC) paper (e.g., 400, 800, 1200 grit) to obtain a smooth and uniform surface.

  • Degreasing: Ultrasonically clean the polished substrate in an alkaline degreasing solution or an organic solvent like acetone (B3395972) for 10-15 minutes to remove any oils and grease.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Activation: Immerse the substrate in a dilute acid solution (e.g., 10% HCl or H₂SO₄) for 30-60 seconds to remove any surface oxides and activate the surface.

  • Final Rinsing: Immediately rinse the activated substrate with deionized water and transfer it to the electroplating cell.

Electrolyte Preparation
  • Dissolve the required amount of sodium chloride (NaCl) in deionized water.

  • Add the nickel chloride (NiCl₂·6H₂O) to the NaCl solution and stir until fully dissolved.

  • Add the boric acid (H₃BO₃) and stir until it is completely dissolved. Gentle heating may be required to fully dissolve the boric acid.

  • Adjust the pH of the solution to the desired value (e.g., 5.0) using a dilute solution of HCl or NaOH while monitoring with a pH meter.

  • Allow the solution to cool to the operating temperature before use.

Electrodeposition Protocol (Three-Electrode Setup)
  • Cell Assembly: Assemble a three-electrode electrochemical cell. The prepared substrate serves as the working electrode (cathode), a platinum mesh or graphite (B72142) rod as the counter electrode (anode), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Electrolyte Filling: Fill the cell with the prepared Ni-B electrolyte, ensuring that all three electrodes are immersed in the solution.

  • Connection to Potentiostat: Connect the electrodes to a potentiostat/galvanostat.

  • Deposition: Perform the electrodeposition under the desired conditions. This can be done either potentiostatically (at a constant potential, e.g., -1.2 V vs. Ag/AgCl) or galvanostatically (at a constant current density).

  • Post-Deposition Treatment: After the desired deposition time, turn off the power supply, carefully remove the coated substrate from the cell, rinse it thoroughly with deionized water, and dry it with a stream of nitrogen or in a desiccator.

Characterization of Ni-B Coatings
  • Surface Morphology and Composition:

    • Scanning Electron Microscopy (SEM): Examine the surface morphology and topography of the Ni-B coating.

    • Energy-Dispersive X-ray Spectroscopy (EDS): Determine the elemental composition (at.% of Ni and B) of the deposited alloy.

  • Structural Analysis:

    • X-ray Diffraction (XRD): Analyze the crystal structure of the coating to determine if it is amorphous or crystalline. This is also used to identify the phases present after heat treatment.

  • Mechanical Properties:

    • Microhardness Testing: Measure the Vickers microhardness of the coating to evaluate its mechanical properties.

  • Corrosion Resistance:

    • Potentiodynamic Polarization: Evaluate the corrosion behavior of the Ni-B coating in a corrosive medium (e.g., 3.5% NaCl solution) by measuring the corrosion potential (Ecorr) and corrosion current density (icorr).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Ni-B Electrodeposition sub_prep Substrate Preparation (Polishing, Degreasing, Activation) electrodep Electrodeposition (Three-Electrode Cell) sub_prep->electrodep bath_prep Electrolyte Preparation (NiCl₂, NaCl, H₃BO₃) bath_prep->electrodep post_treat Post-Treatment (Rinsing, Drying, Heat Treatment) electrodep->post_treat characterization Characterization (SEM/EDS, XRD, Hardness, Corrosion) post_treat->characterization

Caption: A flowchart illustrating the key stages in the electrodeposition and characterization of Ni-B alloy coatings.

Proposed Mechanism of Boron Incorporation

mechanism Proposed Mechanism of Boron Incorporation cluster_solution Electrolyte Solution cluster_cathode Cathode Surface Ni2_ion Ni²⁺ (aq) complex [Ni(H₂BO₃)]⁺ complex Ni2_ion->complex Complexation H3BO3 H₃BO₃ (aq) H3BO3->complex cathode Cathode (Substrate) complex->cathode Ni_deposit Ni (s) complex->Ni_deposit Reduction of Ni²⁺ B_deposit B (s) complex->B_deposit Induced Reduction of Boron NiB_alloy Ni-B Alloy Ni_deposit->NiB_alloy B_deposit->NiB_alloy

Caption: A diagram illustrating the proposed induced codeposition mechanism involving the formation of a nickel-borate complex.

Relationship between Plating Parameters and Coating Properties

properties_relationship Influence of Plating Parameters on Ni-B Coating Properties cluster_params Plating Parameters cluster_props Coating Properties current_density Current Density boron_content Boron Content current_density->boron_content Decreases hardness Hardness current_density->hardness morphology Surface Morphology current_density->morphology ph pH ph->boron_content ph->morphology boric_acid_conc Boric Acid Conc. boric_acid_conc->boron_content Increases boron_content->hardness Increases corrosion_res Corrosion Resistance boron_content->corrosion_res Improves

Caption: A logical diagram showing the relationships between key electrodeposition parameters and the resulting properties of the Ni-B coating.

Troubleshooting

Common issues encountered during the electrodeposition of Ni-B alloys and their potential solutions are outlined below.

Table 4: Troubleshooting Guide for Ni-B Electrodeposition

IssuePotential Cause(s)Recommended Solution(s)
Poor Adhesion/Peeling - Inadequate substrate cleaning or activation.- Contamination of the plating bath.- Repeat the substrate preparation steps, ensuring thorough cleaning and activation.- Filter the plating bath; consider carbon treatment to remove organic contaminants.
Rough or Burnt Deposits - Current density is too high.- pH of the bath is out of the optimal range.- Insufficient agitation.- Decrease the applied current density.- Adjust the pH to the recommended range.- Increase the agitation of the electrolyte.
Pitting in the Coating - Presence of organic contaminants.- Hydrogen gas bubbles adhering to the cathode surface.- Carbon treat the plating solution.- Add a suitable wetting agent to the bath to reduce surface tension.
Low Boron Content - Current density is too high.- Low concentration of boric acid in the bath.- Decrease the current density.- Increase the concentration of boric acid in the electrolyte.
Inconsistent Coating Thickness - Non-uniform current distribution.- Inadequate agitation.- Adjust the anode-cathode geometry for more uniform current flow.- Ensure consistent and moderate agitation throughout the deposition process.

References

Application Notes and Protocols: Nickel Boride as a Catalyst for Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel boride (Ni₂B) catalysts are versatile and efficient heterogeneous catalysts for a wide range of hydrogenation reactions in organic synthesis.[1] They offer several advantages over traditional catalysts like Raney nickel, including being non-pyrophoric, air-stable, and often exhibiting higher catalytic activity.[1][2] Typically prepared in situ by the reduction of nickel salts with sodium borohydride (B1222165), the properties and reactivity of the catalyst can be tuned by the choice of solvent and reaction conditions.[1] The two most common forms are P-1 nickel boride, prepared in aqueous media, and P-2 nickel boride, prepared in ethanol (B145695).[1][3][4] These catalysts are effective for the hydrogenation of alkenes, alkynes, nitro compounds, and carbonyl compounds, as well as for desulfurization and dehalogenation reactions.[1][5]

Data Presentation

Table 1: Comparison of P-1 and P-2 Nickel Boride Catalysts
PropertyP-1 Nickel BorideP-2 Nickel BorideReference(s)
Preparation Solvent WaterEthanol[1]
Appearance Black granulesColloidal black suspension[1][2]
Composition Crystalline Ni₂B in amorphous Ni matrix with low NaBO₂ contamination (oxide:boride ratio ~1:4)Crystalline Ni₂B in amorphous Ni matrix with high NaBO₂ contamination (oxide:boride ratio ~10:1)[1]
Reactivity with Alkenes Highly active for most double bonds, more active than Raney NickelHighly sensitive to steric hindrance and olefin substitution[2][5]
Isomerization of Alkenes Low tendency for isomerization (e.g., 7% for 1-pentene)-[2]
Table 2: Hydrogenation of Alkenes with P-1 Nickel Boride
Substrate (40.0 mmol)Half-Hydrogenation Time (min)Relative Half-Hydrogenation TimeReference(s)
1-Hexene~6.51.0[2]
1-Pentene~7.81.2[2]
1-Octene~6.51.0[2]
1-Dodecene~7.81.2[2]
Cyclohexene162.5[2]
Styrene~7.81.2[2]
α-Methylstyrene~10.41.6[2]

Catalyst: 5.0 mmol of P-1 Ni₂B at 25°C and 1 atm H₂.

Table 3: Relative Rates of Hydrogenation of Alkenes with P-2 Nickel Boride
SubstrateRelative RateReference(s)
1-Octene1.00[5]
3-Methyl-1-butene0.23[5]
3,3-Dimethyl-1-butene0.07[5]
2-Methyl-1-pentene0.004[5]
2-Methyl-2-pentene0.001[5]
2,3-Dimethyl-2-butene0 (no hydrogenation)[5]

Experimental Protocols

Protocol 1: In Situ Preparation of P-1 Nickel Boride Catalyst

Materials:

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Absolute ethanol

Procedure:

  • In a suitable reaction flask equipped with a magnetic stirrer, dissolve 1.25 g (5.0 mmol) of nickel(II) acetate tetrahydrate in 50 mL of deionized water.

  • In a separate beaker, prepare a solution of 0.23 g (6.0 mmol) of sodium borohydride in 10 mL of deionized water.

  • While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, granular precipitate of P-1 nickel boride will form immediately.[2]

  • Continue stirring for 5 minutes after the addition is complete to ensure full reaction and hydrolysis of any excess borohydride.

  • Decant the supernatant liquid.

  • Wash the black precipitate twice with 50 mL portions of absolute ethanol.

  • The catalyst is now ready for use in the subsequent hydrogenation reaction.

Protocol 2: In Situ Preparation of P-2 Nickel Boride Catalyst

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.25 g (5.0 mmol) of nickel(II) acetate tetrahydrate in 50 mL of absolute ethanol.

  • In a separate flask, prepare a solution of 0.23 g (6.0 mmol) of sodium borohydride in 10 mL of absolute ethanol.

  • With vigorous stirring, add the sodium borohydride solution to the nickel acetate solution. A fine, black colloidal suspension of P-2 nickel boride will form.[1]

  • The catalyst is typically used immediately in this colloidal form for hydrogenation reactions.

Protocol 3: General Procedure for Hydrogenation of an Alkene using P-1 Nickel Boride

Materials:

  • Alkene substrate

  • P-1 Nickel Boride catalyst (prepared as in Protocol 1)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Prepare the P-1 nickel boride catalyst from 5.0 mmol of nickel(II) acetate as described in Protocol 1.

  • After the final ethanol wash, add 40.0 mmol of the alkene substrate to the flask containing the catalyst.

  • Add a suitable amount of ethanol to act as the reaction solvent (e.g., 50 mL).

  • Seal the reaction vessel and connect it to a hydrogen source.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., atmospheric pressure or higher) and begin vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC or TLC.

  • Upon completion, vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.

  • The filtrate contains the hydrogenated product, which can be purified by standard laboratory techniques.

Protocol 4: Selective Hydrogenation of Nitroarenes to Anilines

Materials:

  • Nitroarene substrate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or water

Procedure:

  • To a stirred solution of the nitroarene (1.0 mmol) in methanol or water (10 mL), add nickel(II) chloride hexahydrate (0.01-0.1 mmol, 1-10 mol%).[6]

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 mmol) in portions. The black nickel boride catalyst will form in situ, and vigorous hydrogen evolution will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction with a few drops of acetone.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure and purify the resulting aniline (B41778) derivative by chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_hydro Hydrogenation Reaction Ni_salt Nickel(II) Salt (e.g., Ni(OAc)₂) Mix1 Dissolve Ni(II) Salt in Solvent Ni_salt->Mix1 Solvent Solvent (Water for P-1, Ethanol for P-2) Solvent->Mix1 NaBH4 Sodium Borohydride (NaBH₄) Mix2 Add NaBH₄ Solution NaBH4->Mix2 Mix1->Mix2 Catalyst In situ Nickel Boride Catalyst Mix2->Catalyst Reaction Hydrogenation Catalyst->Reaction Substrate Substrate (Alkene, Nitro, etc.) Substrate->Reaction H2 Hydrogen Source (H₂ gas or Hydrazine) H2->Reaction Workup Filtration & Purification Reaction->Workup Product Hydrogenated Product Workup->Product

Caption: Workflow for Nickel Boride Catalyzed Hydrogenation.

catalyst_structure cluster_P1 P-1 Nickel Boride cluster_P2 P-2 Nickel Boride P1_core Amorphous Ni Matrix P1_grain Crystalline Ni₂B P1_surface Low NaBO₂ contamination P1_core->P1_surface Surface P2_core Amorphous Ni Matrix P2_grain Crystalline Ni₂B P2_surface High NaBO₂ contamination P2_core->P2_surface Surface

Caption: Structural Comparison of P-1 and P-2 Nickel Boride.

References

Application Notes and Protocols for the Synthesis and Use of Nickel Boride Catalysts in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis of nickel boride catalysts and their application in various organic transformations. Detailed experimental protocols and comparative data are included to facilitate their use in a laboratory setting.

Introduction to Nickel Boride Catalysts

Nickel boride, often denoted as Ni₂B in the literature, is a versatile and efficient heterogeneous catalyst used for a variety of organic reactions.[1] It is typically prepared in situ by the reduction of a nickel(II) salt with sodium borohydride (B1222165).[1] The resulting black precipitate is amorphous and possesses high catalytic activity, often comparable to or even exceeding that of Raney nickel.[2] Key advantages of nickel boride catalysts include their non-pyrophoric nature, ease of preparation, and high reproducibility.[2][3]

Two common forms, P-1 and P-2 nickel boride, are prepared in aqueous and ethanolic media, respectively, and exhibit different catalytic properties.[1] The solvent and the nickel salt precursor significantly influence the catalyst's morphology, particle size, and, consequently, its activity and selectivity.[4]

Key Applications in Organic Synthesis

Nickel boride catalysts are highly effective for a range of reductive transformations, including:

  • Hydrogenation of Alkenes and Alkynes: Efficiently catalyzes the saturation of double and triple bonds.

  • Reduction of Nitro Compounds: A widely used application for the synthesis of anilines from nitroaromatics.[5][6][7][8]

  • Reduction of Azides: Provides a facile route to primary amines.[6][8][9]

  • Desulfurization: Used for the cleavage of carbon-sulfur bonds, for example, in the desulfurization of thioacetals.[1]

  • Dehalogenation: Effective for the removal of halogen atoms from organic molecules.[1]

Synthesis of Nickel Boride Catalysts

The synthesis of nickel boride is straightforward and is typically performed immediately before its use in a reaction. The general procedure involves the reduction of a nickel(II) salt with sodium borohydride.

Experimental Workflow for Nickel Boride Synthesis

G cluster_prep Catalyst Preparation cluster_reaction In-situ Generation cluster_use Catalyst Utilization Ni_salt Nickel(II) Salt Solution (e.g., NiCl₂ in Solvent) Mixing Rapid Mixing at Controlled Temperature Ni_salt->Mixing Solvent Solvent (e.g., Water, Ethanol, Methanol) Solvent->Ni_salt NaBH4 Sodium Borohydride Solution NaBH4->Mixing Precipitate Formation of Black Precipitate (Nickel Boride Catalyst) Mixing->Precipitate Organic_Substrate Addition of Organic Substrate Precipitate->Organic_Substrate Reaction Catalytic Reaction Organic_Substrate->Reaction Workup Work-up and Product Isolation Reaction->Workup

Caption: General workflow for the in-situ synthesis of nickel boride catalysts.

Protocol 1: Preparation of P-1 Nickel Boride Catalyst

This protocol is adapted from the method described by H.C. Brown and C.A. Brown.[1]

Materials:

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (10 mmol) of nickel(II) acetate tetrahydrate in 50 mL of deionized water.

  • In a separate beaker, prepare a solution of 0.45 g (12 mmol) of sodium borohydride in 20 mL of deionized water.

  • While stirring the nickel salt solution vigorously, add the sodium borohydride solution dropwise. A black, granular precipitate will form immediately.

  • Continue stirring for an additional 10 minutes at room temperature to ensure complete reaction.

  • Decant the supernatant and wash the black precipitate twice with 20 mL portions of ethanol.

  • The catalyst is now ready for use. It is typically used in the same reaction vessel.

Protocol 2: Preparation of P-2 Nickel Boride Catalyst

This protocol yields a nearly colloidal suspension of the catalyst in ethanol.[1]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.5 g (10 mmol) of nickel(II) acetate tetrahydrate in 50 mL of absolute ethanol.

  • In a separate flask, prepare a solution of 0.45 g (12 mmol) of sodium borohydride in 20 mL of absolute ethanol.

  • With vigorous stirring, rapidly add the sodium borohydride solution to the nickel salt solution. A fine, black colloidal suspension will form.

  • The catalyst is typically used immediately in this suspended form.

Application in Organic Reactions: Reduction of Nitroarenes

The reduction of nitroarenes to the corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, dyes, and other fine chemicals. Nickel boride is an excellent catalyst for this reaction, offering high yields and mild reaction conditions.

Signaling Pathway for Nitroarene Reduction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Nitroarene Nitroarene (Ar-NO₂) Ni2B Nickel Boride (Ni₂B) Nitroarene->Ni2B Adsorption H_source Hydrogen Source (e.g., NaBH₄, H₂) H_source->Ni2B Activation Aniline Aniline (Ar-NH₂) Ni2B->Aniline Reduction & Desorption Byproducts Byproducts (e.g., NaBO₂, H₂O) Ni2B->Byproducts

Caption: Catalytic cycle for the reduction of a nitroarene using nickel boride.

Protocol 3: Reduction of a Nitroarene to an Aniline

This protocol is a general procedure for the reduction of aromatic nitro compounds using an in-situ prepared nickel boride catalyst.[5][7]

Materials:

  • Nitroarene (e.g., nitrobenzene)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the nitroarene (1.0 mmol) and NiCl₂·6H₂O (0.1 mmol, 10 mol%) in 10 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, add NaBH₄ (3.0 mmol) portion-wise over 15 minutes. The reaction is exothermic, and hydrogen gas will be evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding 10 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude aniline, which can be further purified by column chromatography if necessary.

Quantitative Data Summary

The following tables summarize representative data for the synthesis and application of nickel boride catalysts from the literature.

Table 1: Comparison of P-1 and P-2 Nickel Boride Catalysts

PropertyP-1 Nickel BorideP-2 Nickel BorideReference
Preparation Solvent WaterEthanol[1]
Appearance Black granulesColloidal black suspension[1]
Composition Amorphous Ni-B with some crystalline NiAmorphous Ni-B with a higher borate (B1201080) content[1]
Hydrogenation Activity Generally higher for alkenesMore selective for certain functional groups[2]
Stability Air-stable, non-pyrophoricAir-stable, non-pyrophoric[1]

Table 2: Nickel Boride Catalyzed Reduction of Nitroarenes

SubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Nitrobenzene10Methanol198[8]
4-Nitrotoluene10Methanol197[8]
4-Nitroanisole10Methanol1.596[8]
2-Nitroaniline10Methanol295[8]
1-Nitronaphthalene10Methanol199[8]

Table 3: Nickel Boride Catalyzed Reduction of Organic Azides

SubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Benzyl azide0.5Methanol3>99[8]
Phenyl azide0.5Methanol3>99[8]
1-Azidooctane0.5Methanol398[8]
4-Azidoanisole0.5Methanol3>99[8]

Concluding Remarks

Nickel boride catalysts offer a powerful and practical tool for organic synthesis, particularly for reductive transformations. Their ease of preparation, high activity, and favorable safety profile make them an attractive alternative to other hydrogenation catalysts. The protocols and data presented herein provide a solid foundation for the successful implementation of nickel boride catalysis in a research and development setting. Further exploration of supported nickel boride catalysts and their application in a wider range of organic reactions is an active area of research.[6][9]

References

Application Notes and Protocols for Photocatalytic Hydrogen Evolution Using Nickel Boride Cocatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing nickel boride (NiB) as a cost-effective and efficient cocatalyst for photocatalytic hydrogen evolution. Nickel boride has emerged as a promising alternative to precious metal cocatalysts like platinum, demonstrating comparable or even superior performance in various photocatalytic systems.[1][2] This document outlines the synthesis of NiB, its integration with common photocatalysts such as Cadmium Sulfide (CdS) and graphitic carbon nitride (g-C3N4), and the experimental procedures for evaluating photocatalytic hydrogen production.

Introduction to Nickel Boride as a Cocatalyst

Photocatalytic hydrogen evolution is a promising technology for clean energy production. The efficiency of this process often relies on the use of a cocatalyst to enhance the separation of photogenerated charge carriers and provide active sites for proton reduction. While platinum (Pt) is a highly effective cocatalyst, its high cost and scarcity limit its large-scale application.

Nickel boride (NiB), a non-noble metal-based material, has gained significant attention as an alternative cocatalyst.[3][4] Its advantages include:

  • High Catalytic Activity: NiB exhibits excellent activity for the hydrogen evolution reaction (HER).[4]

  • Cost-Effectiveness: Nickel and boron are earth-abundant and significantly cheaper than platinum.

  • Enhanced Charge Separation: NiB can effectively trap photogenerated electrons from the semiconductor, suppressing electron-hole recombination and improving overall photocatalytic efficiency.[1][2]

  • Stability: NiB has demonstrated good stability in photocatalytic systems.

Data Presentation: Performance of NiB Cocatalysts

The following table summarizes the quantitative data from various studies on photocatalytic hydrogen evolution using NiB cocatalysts with different photocatalysts. This allows for a clear comparison of their performance under various conditions.

PhotocatalystCocatalystSacrificial AgentLight SourceH2 Evolution Rate (μmol h⁻¹ g⁻¹)Apparent Quantum Yield (AQY)Reference
CdSNiBLactic AcidVisible Light (λ > 420 nm)28,112-[1]
g-C3N4NiB (7.5 wt%)Triethanolamine365 nm464.410.92% @ 365 nm[3]
CdZnSNiB (15 wt%)-Visible Light8,13713.3%[2]
CdSNixPB-rGO--5,790,000 (5.79 mmol h⁻¹ g⁻¹)-[5]
CdTMT1% NiB--19,710,000 (19.71 mmol g⁻¹ h⁻¹)-[6]
ex-g-CNNiTriethanolamineSimulated Solar (λ > 395 nm)43.6-[4]

Note: The performance of photocatalytic systems is highly dependent on experimental conditions such as catalyst loading, sacrificial agent concentration, light intensity, and reactor setup. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in photocatalytic hydrogen evolution using NiB cocatalysts.

Synthesis of Amorphous Nickel Boride (NiB) Nanoparticles

This protocol is based on a chemical reduction method.[3]

Materials:

Procedure:

  • Prepare a solution of nickel(II) nitrate hexahydrate in deionized water.

  • Prepare a separate, fresh solution of sodium borohydride in deionized water. The molar ratio of NaBH₄ to Ni(NO₃)₂·6H₂O should be carefully controlled, as it can influence the composition and properties of the resulting NiB.

  • Under vigorous stirring, add the sodium borohydride solution dropwise to the nickel nitrate solution at room temperature. A black precipitate of NiB will form immediately.

  • Continue stirring the mixture for a specified period (e.g., 30 minutes) to ensure complete reaction.

  • Collect the black precipitate by centrifugation or filtration.

  • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the resulting NiB powder in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.

Preparation of Photocatalyst-NiB Composite

This protocol describes the in-situ deposition of NiB onto a photocatalyst, such as g-C3N4 or CdS.[3]

Materials:

  • Synthesized photocatalyst powder (e.g., g-C3N4, CdS)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Disperse a specific amount of the photocatalyst powder in deionized water through ultrasonication to form a homogeneous suspension.

  • Add a calculated amount of nickel(II) nitrate hexahydrate solution to the photocatalyst suspension and stir for a period to ensure adsorption of Ni²⁺ ions onto the photocatalyst surface.

  • Slowly add a fresh solution of sodium borohydride dropwise to the mixture while stirring. The Ni²⁺ ions adsorbed on the photocatalyst will be reduced to form NiB nanoparticles directly on the surface.

  • Continue stirring for a designated time to allow for the complete formation of the NiB cocatalyst.

  • Collect the photocatalyst-NiB composite by centrifugation or filtration.

  • Wash the composite material thoroughly with deionized water and ethanol.

  • Dry the final product in a vacuum oven at a suitable temperature.

Photocatalytic Hydrogen Evolution Experiment

This protocol outlines a typical setup for measuring the rate of hydrogen evolution.[7][8][9]

Materials and Equipment:

  • Photocatalyst-NiB composite

  • Sacrificial electron donor (e.g., lactic acid, methanol, triethanolamine)

  • Deionized water

  • Photoreactor (e.g., a sealed quartz vessel)

  • Light source (e.g., Xenon lamp with appropriate filters)

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification

  • Magnetic stirrer

  • Gas-tight syringe for sampling

Procedure:

  • Disperse a precise amount of the photocatalyst-NiB composite in a solution of deionized water and the sacrificial electron donor inside the photoreactor.[10]

  • Seal the photoreactor and purge the system with an inert gas (e.g., Argon or Nitrogen) for a period (e.g., 30 minutes) to remove any dissolved oxygen.

  • Position the photoreactor under the light source and begin irradiation while continuously stirring the suspension.

  • At regular time intervals, take a small sample of the gas from the headspace of the reactor using a gas-tight syringe.

  • Inject the gas sample into the gas chromatograph to determine the amount of hydrogen produced.

  • Continue the experiment for several hours, collecting data points at regular intervals to calculate the hydrogen evolution rate.

Apparent Quantum Yield (AQY) Calculation

The apparent quantum yield is a crucial parameter for evaluating the efficiency of a photocatalytic system. It is defined as the ratio of the number of reacted electrons to the number of incident photons.[11][12]

The AQY for hydrogen evolution can be calculated using the following formula:

AQY (%) = (2 × Number of evolved H₂ molecules) / (Number of incident photons) × 100[11][12]

Procedure for determining the number of incident photons (Actinometry):

A standard method for determining the photon flux of the light source is chemical actinometry, often using a potassium ferrioxalate (B100866) solution.[8][9]

  • Prepare a potassium ferrioxalate solution.

  • Irradiate the solution in the same photoreactor setup used for the hydrogen evolution experiment for a specific duration.

  • Measure the amount of Fe²⁺ ions formed photometrically after complexation with 1,10-phenanthroline.

  • Calculate the photon flux based on the known quantum yield of the ferrioxalate actinometer at the specific wavelength of light used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a photocatalytic hydrogen evolution experiment.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis synthesis Synthesis of Photocatalyst composite Formation of Photocatalyst-NiB Composite synthesis->composite cocatalyst Synthesis of NiB Cocatalyst cocatalyst->composite dispersion Disperse Catalyst in Sacrificial Agent Solution composite->dispersion purging Purge with Inert Gas dispersion->purging irradiation Irradiation with Light Source purging->irradiation sampling Gas Sampling irradiation->sampling gc_analysis GC Analysis of H₂ sampling->gc_analysis calculation Calculate H₂ Evolution Rate and AQY gc_analysis->calculation

Caption: Workflow for Photocatalytic Hydrogen Evolution.

Proposed Signaling Pathway: Charge Transfer Mechanism

This diagram illustrates the proposed mechanism of charge separation and hydrogen evolution at the interface of a semiconductor photocatalyst and the NiB cocatalyst.

charge_transfer_mechanism Mechanism of Photocatalytic H₂ Evolution with NiB Cocatalyst cluster_cocatalyst NiB Cocatalyst cluster_solution Aqueous Solution vb Valence Band (VB) hole h⁺ cb Conduction Band (CB) electron e⁻ nib NiB h_plus 2H⁺ nib->h_plus Proton Reduction h2o H₂O h2 H₂ h_plus->h2 sacrificial Sacrificial Agent (SA) sa_ox Oxidized SA sacrificial->sa_ox sacrificial->hole Hole Scavenging photon photon->cb Light Absorption electron->nib Electron Transfer

Caption: Charge Transfer and H₂ Evolution Mechanism.

References

Application Notes and Protocols: Nickel Boride for Desulfurization of Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The desulfurization of thioamides to their corresponding amines or carbonyl compounds is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. While various reagents can achieve this, many suffer from drawbacks such as pyrophoric nature (e.g., Raney Nickel), harsh reaction conditions, or limited functional group tolerance. Nickel boride (Ni₂B), often generated in situ from the reaction of a nickel(II) salt with sodium borohydride (B1222165), has emerged as a safe, efficient, and versatile reagent for this purpose.[1] It is typically prepared as black granules (P-1 nickel) or a colloidal suspension (P-2 nickel) and is noted for being air-stable and non-pyrophoric, presenting a safer alternative to traditional reagents.[1] This document provides detailed application notes and protocols for the use of nickel boride in the desulfurization of thioamides.

Mechanism of Action: The precise mechanism of desulfurization by nickel boride is complex and believed to occur on the surface of the amorphous catalyst. The proposed pathway involves the adsorption of the sulfur atom of the thioamide onto the active sites of the nickel boride surface. Subsequently, the nickel atoms insert into the carbon-sulfur (C-S) bond. This is followed by hydrogenolysis of the weakened C-S bond by hydrogen, which is either supplied externally or generated in situ from the reaction of sodium borohydride with the protic solvent.[2]

Applications & Quantitative Data

Nickel boride has been successfully employed in the desulfurization of a variety of thioamides, including cyclic and acyclic structures. The reaction is notably chemoselective, leaving other reducible functional groups such as esters, nitriles, and aromatic rings intact under controlled conditions. The primary products are typically the corresponding amines. A notable application is the reductive desulfurization of 2-thioxo-4(3H)-quinazolinones to yield 2,3-dihydro-4(1H)-quinazolinones, which are important scaffolds in medicinal chemistry.

Table 1: Desulfurization of Thioamides using in situ Generated Nickel Boride

Substrate (Thioamide)ProductNickel SaltMolar Ratio (Substrate:NiCl₂:NaBH₄)SolventTimeYield (%)Reference
3-Phenyl-2-thioxo-4(3H)-quinazolinone3-Phenyl-2,3-dihydro-4(1H)-quinazolinoneNiCl₂·6H₂O1:2:5Methanol (B129727)15 min92
3-(p-Tolyl)-2-thioxo-4(3H)-quinazolinone3-(p-Tolyl)-2,3-dihydro-4(1H)-quinazolinoneNiCl₂·6H₂O1:2:5Methanol15 min94
3-(p-Anisyl)-2-thioxo-4(3H)-quinazolinone3-(p-Anisyl)-2,3-dihydro-4(1H)-quinazolinoneNiCl₂·6H₂O1:2:5Methanol20 min90
3-(p-Chlorophenyl)-2-thioxo-4(3H)-quinazolinone3-(p-Chlorophenyl)-2,3-dihydro-4(1H)-quinazolinoneNiCl₂·6H₂O1:2:5Methanol15 min95
Aromatic Nitriles*Primary AminesNiCl₂1:1:3Dry Ethanol~5 min85-95[3]

*Note: While nitriles are not thioamides, this data is included to demonstrate the chemoselectivity and efficiency of the NiCl₂/NaBH₄ system for reducing C-N multiple bonds to amines, a transformation analogous to the final product of thioamide desulfurization.[3][4]

Experimental Protocols & Workflows

The following sections provide detailed protocols for the preparation and use of nickel boride for desulfurization.

Workflow for Thioamide Desulfurization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Thioamide & NiCl2 in Solvent (e.g., Methanol) B Cool Mixture in Ice Bath (0-5 °C) A->B Setup C Add NaBH4 Portion-wise (Vigorous H2 Evolution) B->C Initiation D Monitor Reaction by TLC (Disappearance of Starting Material) C->D Monitoring E Quench with Acid (e.g., dilute HCl) D->E Completion F Filter through Celite® to Remove Black Precipitate E->F G Extract with Organic Solvent (e.g., EtOAc, CH2Cl2) F->G H Dry, Concentrate & Purify (e.g., Column Chromatography) G->H I Characterize Final Product H->I

Caption: General experimental workflow for nickel boride mediated desulfurization.

Protocol 1: General Procedure for Desulfurization of Thioamides

This protocol describes a general method for the reductive desulfurization of a thioamide to its corresponding amine using in situ generated nickel boride.

Materials:

  • Thioamide substrate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol or Ethanol[3]

  • Celite® or other filter aid

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide substrate (1.0 mmol) and NiCl₂·6H₂O (2.0 mmol) in methanol (15-20 mL).

  • Cool the flask in an ice bath to 0-5 °C with gentle stirring. The solution will typically be green.

  • Carefully add sodium borohydride (5.0 mmol) in small portions over 5-10 minutes. Caution: Vigorous hydrogen evolution occurs, and a black precipitate of nickel boride will form immediately. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is completely consumed (typically 15-30 minutes).

  • Upon completion, carefully quench the reaction by adding dilute hydrochloric acid (e.g., 5 mL of 2M HCl) until the evolution of gas ceases.

  • Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the pad with a small amount of methanol or the reaction solvent.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Resuspend the residue in water (20 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amine.

Proposed Reaction Mechanism Visualization

The diagram below illustrates the key steps in the proposed desulfurization mechanism on the nickel boride surface.

G cluster_mech Proposed Desulfurization Pathway Thioamide Thioamide (R-C(S)-NR'R'') Adsorbed Adsorption via Sulfur on Ni2B Surface Thioamide->Adsorbed 1. Adsorption Ni2B Nickel Boride (Ni2B) Surface Insertion Ni Insertion into C-S Bond Adsorbed->Insertion 2. Insertion Hydrogenolysis Hydrogenolysis (C-S Cleavage) Insertion->Hydrogenolysis 3. Cleavage + [H] Product Amine Product (R-CH2-NR'R'') Hydrogenolysis->Product 4. Desorption

Caption: Proposed mechanism for the desulfurization of thioamides by nickel boride.

Safety and Handling:

  • Nickel(II) chloride is harmful if swallowed and is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and in a well-ventilated fume hood.

  • The black nickel boride precipitate, while non-pyrophoric, should be handled as a nickel-containing waste product and disposed of according to institutional guidelines.[1]

References

Application Notes and Protocols for the Electrocatalytic Oxidation of Biomass using NiₓB Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel boride (NiₓB) nanocrystals and their application as electrocatalysts in the oxidation of biomass-derived molecules. The focus is on the conversion of 5-hydroxymethylfurfural (B1680220) (5-HMF) to the valuable platform chemical 2,5-furandicarboxylic acid (FDCA), with additional insights into glucose oxidation.

Electrocatalytic Performance of NiₓB Nanocrystals

NiₓB nanocrystals have demonstrated significant potential as cost-effective and efficient electrocatalysts for the upgrading of biomass. The catalytic activity is highly dependent on the specific phase of the nickel boride. Below is a summary of the performance of Ni₃B and Ni₂B nanocrystals in the electrocatalytic oxidation of 5-HMF.

Table 1: Performance of NiₓB Nanocrystals in the Electrocatalytic Oxidation of 5-HMF

CatalystSubstrateConversion (%)FDCA Yield (%)Faradaic Efficiency (%)Reaction Conditions
Ni₃B NCs 5-HMF70-94pH 13.9, 1.8 V vs. RHE, 3 h
Ni₂B NCs 5-HMF57-72pH 13.9, 1.8 V vs. RHE, 3 h
Ni NPs 5-HMF58-65pH 13.9, 1.8 V vs. RHE, 3 h

Data sourced from Hong et al. (2024).[1][2] Note: FDCA yield was not explicitly reported in the summary but is the primary product of 5-HMF oxidation with high Faradaic efficiency.

Amorphous nickel-boron (Ni-B) alloys have also shown promise in the electrocatalytic oxidation of other biomass-derived molecules, such as glucose.

Table 2: Electrocatalytic Performance of Amorphous Ni-B Alloy for Glucose Oxidation

CatalystSubstrateOnset Potential (V vs. Ag/AgCl)Peak Current Density (mA/cm²)Reaction Conditions
Amorphous Ni-B/NPC Glucose~0.35~18Alkaline Media
Bulk Ni Glucose~0.39~0.95Alkaline Media

Data sourced from a study on Ni-B/Nanoporous Cu amorphous alloy electrodes. Note: "NPC" refers to Nanoporous Copper support. The onset potential for the Ni-B/NPC electrode showed a negative shift of 39 mV compared to the bulk Ni electrode.[3]

Experimental Protocols

Detailed methodologies for the synthesis of NiₓB nanocrystals and their electrochemical application are provided below.

Synthesis of NiₓB Nanocrystals (Solid-State Method)

This protocol describes a solvent-free, solid-state method for synthesizing phase-pure Ni₃B and Ni₂B nanocrystals.[4][5]

Materials:

  • Nickel(II) chloride (NiCl₂, anhydrous)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Nickel powder (Ni)

  • Methanol (B129727) (for washing)

  • Deionized water (for washing)

  • Tube furnace with argon (Ar) gas flow

  • Schlenk line

  • Round-bottomed flask (25 mL)

  • Glass stirring bar

Protocol for Ni₃B Nanocrystal Synthesis:

  • Inside an argon-filled glovebox, thoroughly mix 400 mg (3.08 mmol) of NiCl₂ and 116.5 mg (3.08 mmol) of NaBH₄ in a 25 mL round-bottomed flask containing a glass stirring bar. This corresponds to a Ni:B molar ratio of 1:1.

  • Transfer the flask to a Schlenk line and evacuate for 1 minute, followed by flushing with argon. Repeat this vacuum-argon cycle three times.

  • Heat the reaction mixture to 400 °C under a continuous argon flow with stirring.

  • Maintain the temperature at 400 °C for 24 hours.

  • After 24 hours, turn off the heater and allow the reaction mixture to cool to room temperature naturally under argon flow.

  • To remove the NaCl byproduct, wash the resulting black powder with methanol and deionized water.

  • Dry the purified Ni₃B nanocrystals under vacuum. The expected yield is approximately 79%.

Protocol for Ni₂B Nanocrystal Synthesis:

  • Follow the same procedure as for Ni₃B, but use nickel powder (Ni) as the nickel precursor instead of NiCl₂.

  • Maintain the reaction temperature at 400 °C for an extended period of 72 hours.

  • Follow the same cooling and washing steps as described for Ni₃B.

Preparation of NiₓB Working Electrode

This protocol outlines the preparation of a catalyst ink and its deposition onto a carbon paper support to create the working electrode.

Materials:

  • Synthesized NiₓB nanocrystals

  • Carbon paper

  • Nafion solution (5 wt%)

  • Ethanol

  • Deionized water

  • Ultrasonicator

  • Micropipette

Protocol:

  • Prepare a catalyst ink by dispersing 1 mg of the NiₓB nanocrystals in a solution containing 1 mL of a 1:1 (v/v) ethanol/water mixture.

  • Add 10 µL of 5 wt% Nafion solution to the dispersion to act as a binder.

  • Soncate the mixture for at least 30 minutes to ensure a homogeneous ink.

  • Cut a piece of carbon paper to the desired electrode dimensions (e.g., 1 cm x 1 cm).

  • Using a micropipette, drop-cast the catalyst ink onto the surface of the carbon paper. A typical catalyst loading is 0.05 mg/cm².[1][2]

  • Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60 °C) to evaporate the solvent.

Electrochemical Oxidation of 5-HMF

This protocol describes the procedure for evaluating the electrocatalytic activity of the prepared NiₓB working electrode for 5-HMF oxidation using a standard three-electrode electrochemical cell.

Materials:

  • Prepared NiₓB working electrode

  • Platinum (Pt) wire or foil (counter electrode)

  • Ag/AgCl or a reversible hydrogen electrode (RHE) (reference electrode)

  • Potentiostat

  • Electrochemical cell

  • Potassium hydroxide (B78521) (KOH)

  • 5-Hydroxymethylfurfural (5-HMF)

  • Deionized water

Protocol:

  • Assemble the three-electrode cell with the NiₓB electrode as the working electrode, a Pt wire/foil as the counter electrode, and a suitable reference electrode.

  • Prepare the electrolyte solution, for example, 1 M KOH (pH ~13.87) or adjust the pH to 12.9 or 13.9 as required for specific experiments.[1][2]

  • Add the desired concentration of 5-HMF to the electrolyte (e.g., 10 mM).

  • Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Perform electrochemical measurements:

    • Cyclic Voltammetry (CV): Scan the potential in the desired range (e.g., 1.0 to 1.8 V vs. RHE) at a specific scan rate (e.g., 50 mV/s) to observe the redox behavior of the catalyst and the onset potential of 5-HMF oxidation.

    • Chronoamperometry (CA): Apply a constant potential (e.g., 1.8 V vs. RHE) for a set duration (e.g., 3 hours) to measure the catalytic current over time and to perform bulk electrolysis for product analysis.[1][2]

  • After the experiment, analyze the reaction products and remaining substrate in the electrolyte using techniques such as High-Performance Liquid Chromatography (HPLC) to determine conversion, yield, and Faradaic efficiency.

Visualized Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed reaction pathway for the electrocatalytic oxidation of biomass.

experimental_workflow cluster_synthesis Nanocrystal Synthesis cluster_electrode Electrode Preparation cluster_electrochemistry Electrochemical Analysis s1 Mix Ni Precursor (NiCl₂ or Ni) and NaBH₄ s2 Heat at 400°C under Argon Flow s1->s2 s3 Cool and Wash (Methanol & Water) s2->s3 s4 Dry NiₓB Nanocrystals s3->s4 e1 Disperse NiₓB in Ethanol/Water with Nafion s4->e1 e2 Ultrasonicate to form Catalyst Ink e1->e2 e3 Drop-cast Ink onto Carbon Paper e2->e3 e4 Dry the Electrode e3->e4 c1 Assemble 3-Electrode Cell e4->c1 c2 Prepare Electrolyte with Biomass Substrate c1->c2 c3 Perform CV and CA c2->c3 c4 Analyze Products (HPLC) c3->c4

Caption: Experimental workflow for NiₓB synthesis and electrochemical testing.

reaction_pathway cluster_catalyst Catalyst Surface cluster_substrate 5-HMF Oxidation Pathway NiB NiₓB NiOOH NiOOH (Active Species) NiB->NiOOH Electrochemical Activation NiOH2 Ni(OH)₂ NiOOH->NiOH2 Biomass Oxidation HMF 5-HMF NiOH2->NiOOH Re-oxidation DFF DFF HMF->DFF Pathway 1 HMFCA HMFCA HMF->HMFCA Pathway 2 FFCA FFCA DFF->FFCA HMFCA->FFCA FDCA FDCA FFCA->FDCA

Caption: Proposed reaction pathway for 5-HMF oxidation on NiₓB.

References

Application Notes and Protocols: Electroless Nickel-Boron (NiB) Coatings for Enhanced Wear Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of electroless nickel-boron (NiB) coatings in applications demanding high wear resistance. Detailed protocols for the deposition process and subsequent wear resistance testing are provided to enable researchers and professionals to effectively utilize this advanced surface engineering solution.

Introduction to Electroless Nickel-Boron Coatings

Electroless nickel-boron coatings are a class of advanced surface finishes renowned for their exceptional hardness, inherent lubricity, and excellent wear resistance.[1][2][3] Unlike electrolytic plating, the electroless deposition process is autocatalytic, ensuring a uniform coating thickness across complex geometries, including internal cavities and threads.[1][4] The resulting NiB coating is a nickel-boron alloy, which can be further heat-treated to significantly increase its hardness and overall wear performance.[1][5] These properties make NiB coatings a viable alternative to traditional hard chromium plating, especially in industries such as aerospace, automotive, manufacturing, and medical.[1][5][6][7]

The as-plated structure of amorphous nickel-boron deposits in a columnar fashion, perpendicular to the substrate, creating a nodular surface topography. This structure inherently reduces the surface-to-surface contact area, which in turn lowers friction and improves heat dissipation.[4]

Key Properties and Performance Data

The wear resistance of electroless NiB coatings is intrinsically linked to their mechanical properties. The following tables summarize key quantitative data for as-plated and heat-treated NiB coatings, often in comparison to other common wear-resistant coatings.

PropertyAs-Plated NiBHeat-Treated NiBNotes
Hardness (Vickers, VHN100) 600 - 700[5]Up to 1100[5]Heat treatment encourages the precipitation of nickel boride (Ni₃B), significantly increasing hardness.[5]
Hardness (Rockwell C, HRC) 60 - 62[8]70 - 72[8]
Coefficient of Friction (vs. Steel, unlubricated) ~0.40 - 0.44[2][8]Not significantly affected by heat treatment.[8]The nodular surface structure contributes to a low coefficient of friction.[4][8]
Coefficient of Friction (vs. Steel, lubricated) ~0.12 - 0.13[2][8]Not significantly affected by heat treatment.[8]

Table 1: Mechanical Properties of Electroless Nickel-Boron Coatings

CoatingHardness (HV)Wear Rate (mm³/Nm)Coefficient of Friction (Unlubricated)
Electroless Nickel-Boron (NiB) ~951[9]0.66 x 10⁻⁶[9]~0.40 - 0.44[2][8]
Electroless Nickel-Phosphorus (NiP) 500 - 700 (as-plated)[5]Higher than NiB~0.45[10]
Hard Chromium ~1000[5]Higher than heat-treated NiB[2]~0.2[10]
Tungsten Carbide (HVOF) >12006.83 x 10⁻¹⁰[11]-
4140 Alloy Steel (uncoated) -Significantly higher than NiB[9]-

Table 2: Comparative Wear Resistance Data

Applications in Wear-Intensive Environments

The unique combination of hardness, low friction, and uniform deposition makes NiB coatings suitable for a wide range of applications where wear resistance is critical.

  • Aerospace: Components such as turbine blades, landing gear components, and hydraulic system elements benefit from the high-temperature stability and wear resistance of NiB coatings.[1][5][6] The uniform coating is particularly advantageous for complex geometries found in aircraft engines.[5]

  • Automotive: Engine components like pistons, camshafts, and crankshafts, as well as transmission and brake system parts, experience reduced friction and extended operational life with NiB coatings.[1][6] They are also used to protect against corrosion in fuel systems, especially with alcohol-based fuels.[5]

  • Manufacturing and Industrial Machinery: Cutting tools, injection molding equipment, gears, and bearings coated with NiB exhibit reduced wear and tear, leading to longer service life and reduced downtime.[1][6] The inherent lubricity can, in some cases, eliminate the need for external lubricants.[6]

  • Oil and Gas: Down-hole pumping equipment and valves in the oil and gas industry are often coated with NiB to withstand abrasive and corrosive environments.[4][12]

  • Firearms: The moving parts of firearms, including bolts, bolt carriers, and triggers, are frequently coated with NiB for increased hardness, low friction, and corrosion resistance.[6]

  • Medical: Surgical instruments and implantable components can benefit from the biocompatibility and corrosion resistance of NiB coatings.[1]

Experimental Protocols

Protocol for Electroless Nickel-Boron Deposition

This protocol outlines the general steps for applying an electroless nickel-boron coating. The specific parameters of the plating bath can be adjusted to achieve desired coating properties.

1. Substrate Preparation:

  • Cleaning: Thoroughly clean the substrate to remove all oils, greases, and other contaminants. This can be achieved using alkaline cleaners followed by a water rinse.
  • Etching/Activation: The substrate surface must be activated to initiate the autocatalytic deposition. The specific etchant depends on the substrate material (e.g., a suitable acid etch for steels).
  • Rinsing: Thoroughly rinse the substrate with deionized water after each cleaning and activation step to prevent contamination of the plating bath.

2. Plating Bath Composition and Operating Parameters:

  • Nickel Source: Typically nickel sulfate.
  • Reducing Agent: Sodium borohydride (B1222165) or dimethylamine (B145610) borane (B79455) (DMAB) are commonly used.[3][13] The choice of reducing agent affects the boron content and properties of the coating.[2]
  • Complexing Agent: Used to control the concentration of free nickel ions.
  • pH Buffer: To maintain the desired pH of the bath.
  • Stabilizer: A small amount of a stabilizer (historically, lead or thallium compounds were used, but lead-free alternatives are now available) is crucial to prevent spontaneous decomposition of the bath.[3][14][15]
  • Operating Temperature: Typically maintained between 60°C and 90°C.
  • pH: The pH of the bath is a critical parameter and is usually maintained in the alkaline range.

3. Deposition Process:

  • Immerse the prepared substrate into the heated electroless nickel-boron plating bath.
  • The deposition is autocatalytic and will proceed at a relatively constant rate. The deposition rate typically ranges from 10 to 14.5 µm/hour.[15]
  • The desired coating thickness is achieved by controlling the immersion time.

4. Post-Treatment:

  • Rinsing: After deposition, the coated part is thoroughly rinsed with deionized water.
  • Drying: The part is then dried.
  • Heat Treatment (Optional but Recommended for High Wear Applications): To achieve maximum hardness, the coated part is heat-treated. A common heat treatment cycle is 400°C for one hour in an inert or reducing atmosphere (e.g., 95% Ar / 5% H₂).[12][16] This process induces the precipitation of hard nickel boride (Ni₃B) phases within the nickel matrix.[2][5]

Protocol for Wear Resistance Testing (Pin-on-Disk Method - ASTM G99)

The pin-on-disk test is a standard method for evaluating the wear resistance and friction characteristics of coatings.[17][18][19]

1. Test Specimens:

  • Disk: The coated substrate.
  • Pin/Ball: A stationary pin or ball with a defined geometry and material (e.g., alumina, steel). The choice of counter-body material should be relevant to the intended application.

2. Test Apparatus:

  • A pin-on-disk tribometer capable of rotating the disk at a controlled speed while applying a constant normal load to the pin.[18] The apparatus should be equipped with sensors to measure the frictional force in real-time.

3. Test Parameters:

  • Normal Load: The force applied to the pin, perpendicular to the disk surface.
  • Sliding Speed: The relative speed between the pin and the disk.
  • Sliding Distance: The total distance the pin travels over the disk surface.
  • Environment: The test can be conducted in dry or lubricated conditions, and at ambient or elevated temperatures, to simulate specific operating environments.

4. Procedure:

  • Secure the coated disk onto the rotating stage of the tribometer.
  • Mount the pin in the holder and bring it into contact with the disk surface.
  • Apply the specified normal load.
  • Start the rotation of the disk at the set speed.
  • Continuously record the frictional force throughout the test.
  • After the desired sliding distance is reached, stop the test.

5. Data Analysis and Reporting:

  • Coefficient of Friction (COF): Calculated as the ratio of the frictional force to the normal load.
  • Wear Volume: The volume of material lost from both the disk and the pin is determined. For the disk, this is often calculated from the profile of the wear track, which can be measured using a profilometer.
  • Wear Rate: The wear volume is normalized by the sliding distance and the normal load to calculate the specific wear rate (mm³/Nm).[9]
  • Surface Analysis: The worn surfaces of both the disk and the pin should be examined using techniques such as scanning electron microscopy (SEM) to identify the wear mechanisms (e.g., abrasive, adhesive, fatigue).[13]

Visualizations

Electroless_Nickel_Boron_Plating_Process cluster_prep Substrate Preparation cluster_plating Electroless Plating cluster_post Post-Treatment A Substrate B Alkaline Cleaning A->B C Acid Etching / Activation B->C D Deionized Water Rinse C->D F Autocatalytic Deposition D->F E Plating Bath (Nickel Salt, Reducing Agent, etc.) E->F G Coated Substrate F->G H Deionized Water Rinse G->H I Drying H->I J Heat Treatment (Optional) - Increases Hardness I->J K Final Coated Part J->K

Caption: Workflow for the electroless nickel-boron plating process.

Wear_Resistance_Mechanism cluster_properties Inherent Properties A Electroless Nickel-Boron Coating B High Hardness (Precipitation of Ni₃B) A->B C Low Coefficient of Friction A->C D Nodular Surface Morphology A->D E Reduced Wear and Abrasion B->E F Improved Lubricity C->F D->C G Enhanced Performance in Wear-Intensive Applications

References

Engineering 2D Nickel Boride/Borate Heterostructures for Enhanced Electrocatalytic Water Splitting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2D nickel boride/borate (B1201080) amorphous/amorphous heterostructures as efficient electrocatalysts for water splitting. The following sections outline the synthesis procedure, characterization methods, and performance data, offering a comprehensive guide for researchers in the field of renewable energy and catalysis.

Introduction

The development of cost-effective and highly efficient electrocatalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) is paramount for advancing water-splitting technologies. Two-dimensional (2D) heterostructures composed of nickel boride and nickel borate have emerged as promising candidates due to their unique electronic properties and abundant active sites.[1][2] This document details a one-pot chemical reduction method for synthesizing these amorphous/amorphous heterostructures and presents their electrocatalytic performance metrics.[1][2]

Performance Data

The electrocatalytic activity of the synthesized 2D nickel boride/borate heterostructures was evaluated for both HER and OER. The performance is directly influenced by the nickel content and the specific surface area of the material, which can be tuned by adjusting the concentration of the reducing agent, sodium borohydride (B1222165) (NaBH₄), during synthesis.[1][2]

Table 1: Electrocatalytic Performance of 2D Nickel Boride/Borate Heterostructures

Sample NameSynthesizing NaBH₄ Concentration (M)HER Overpotential @ -10 mA cm⁻² (V vs. RHE)OER Overpotential @ 10 mA cm⁻² (V vs. RHE)Specific Surface Area (m² g⁻¹)
NiB/NiBO₃-I0.5Not specified as bestBest performer for OERNot specified
NiB/NiBO₃-II1.00.87Not specified as best86.7
NiB/NiBO₃-III2.0Not specified as bestNot specified as bestNot specified

Note: The OER performance was found to be directly influenced by the nickel content, with the sample synthesized with the lowest concentration of NaBH₄ (NiB/NiBO₃-I) exhibiting the best OER activity. Conversely, the HER activity correlated with the specific surface area, with NiB/NiBO₃-II showing the highest performance.[1][2]

Experimental Protocols

Synthesis of 2D Nickel Boride/Borate Heterostructures

This protocol describes a simple one-pot chemical reduction method to synthesize 2D nickel boride/borate amorphous/amorphous heterostructures.[1][2]

Materials:

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of NiCl₂·6H₂O and NaOH.

  • Reduction: While stirring vigorously, rapidly add an aqueous solution of NaBH₄ to the precursor solution. The concentration of NaBH₄ is varied (0.5 M, 1.0 M, and 2.0 M) to tune the nickel content in the final product.[2]

  • Reaction: A black precipitate will form immediately. Allow the reaction to proceed for 30 minutes at room temperature.

  • Washing: Centrifuge the black precipitate and wash it multiple times with DI water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying and Oxidation: Dry the washed product in an oven at 60°C overnight. During this step, the surface of the nickel boride is deliberately exposed to air to form a nickel borate layer, thus creating the heterostructure.[2]

Electrode Preparation and Electrochemical Measurements

Materials:

  • Synthesized nickel boride/borate powder

  • Nafion solution (5 wt%)

  • Ethanol

  • Deionized (DI) water

  • Working electrode (e.g., glassy carbon, nickel foam)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrolyte (e.g., 1.0 M KOH)

  • Potentiostat

Procedure:

  • Catalyst Ink Preparation: Disperse a specific amount of the synthesized catalyst powder (e.g., 5 mg) in a mixture of DI water, ethanol, and Nafion solution through ultrasonication to form a homogeneous ink.

  • Electrode Coating: Drop-cast a precise volume of the catalyst ink onto the surface of the working electrode and allow it to dry at room temperature.

  • Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the desired electrolyte (e.g., 1.0 M KOH).

  • Electrochemical Measurements:

    • Linear Sweep Voltammetry (LSV): Perform LSV for both HER and OER at a scan rate of 5 mV s⁻¹ to evaluate the catalytic activity.[3] The working electrode should be rotated during measurements to remove gas bubbles.[3]

    • Potential Conversion: Convert the measured potentials versus the Ag/AgCl reference electrode to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ag/AgCl) + 0.059 × pH + 0.197 V.[3]

    • Stability Test: Conduct cyclic voltammetry for a large number of cycles (e.g., 100 scans) to assess the stability of the catalyst.[4]

Diagrams

experimental_workflow cluster_synthesis Synthesis of Heterostructures cluster_characterization Electrochemical Evaluation prep Prepare NiCl₂ and NaOH Solution add_nabh4 Add NaBH₄ Solution (0.5, 1.0, or 2.0 M) prep->add_nabh4 react Stir for 30 min at Room Temp add_nabh4->react wash Wash with DI Water and Ethanol react->wash dry Dry at 60°C Overnight (Forms Borate Layer) wash->dry ink Prepare Catalyst Ink dry->ink Synthesized Powder coat Coat Working Electrode ink->coat cell Assemble 3-Electrode Cell coat->cell lsv Perform LSV for HER and OER cell->lsv stability Conduct Stability Test lsv->stability

Caption: Experimental workflow for the synthesis and electrochemical evaluation of 2D nickel boride/borate heterostructures.

water_splitting_mechanism cluster_catalyst 2D Ni-Boride/Borate Heterostructure cluster_reactions Water Splitting Reactions NiB Nickel Boride (Core) NiBO Nickel Borate (Surface) H2 H₂ NiB->H2 O2 O₂ NiBO->O2 H2O H₂O H2O->NiB HER (Cathode) 2H₂O + 2e⁻ → H₂ + 2OH⁻ H2O->NiBO OER (Anode) 4OH⁻ → O₂ + 2H₂O + 4e⁻

Caption: Proposed mechanism of water splitting at the 2D nickel boride/borate heterostructure interface.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Catalytic Activity of Nickel Boride Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the catalytic activity of nickel boride (NiₓB) nanoparticles.

Troubleshooting Guides (Q&A)

This section addresses common issues encountered during the synthesis and application of nickel boride nanoparticle catalysts.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low Catalytic Activity of As-Synthesized Nanoparticles 1. Amorphous Nature: Amorphous nickel boride, while often highly active, can sometimes exhibit lower activity compared to specific crystalline phases depending on the reaction. 2. Surface Oxidation/Borate (B1201080) Species: The surface of the nanoparticles can be passivated by nickel oxides, hydroxides, or borate species formed during synthesis or exposure to air.[1][2] 3. Contamination: Residual ions from precursors (e.g., Na⁺, Cl⁻) can contaminate the catalyst surface and reduce activity.[3]1. Annealing: Anneal the nanoparticles in an inert atmosphere (e.g., Argon) at controlled temperatures (e.g., 300-400°C) to induce crystallization into more active phases like Ni₃B.[4] 2. Low-Temperature Hydrogen Treatment: Treat the catalyst with hydrogen at low temperatures (<100°C) to reduce surface nickel oxides and dissolve borate species.[2] 3. Washing: Thoroughly wash the synthesized nanoparticles with deionized water and ethanol (B145695) to remove byproduct salts.[5]
Poor Selectivity in Hydrogenation Reactions 1. Catalyst Phase: The specific crystalline phase of nickel boride (e.g., Ni₂B vs. Ni₃B) can influence selectivity for certain functional groups. 2. Reaction Conditions: Temperature, pressure, and solvent can significantly impact the selectivity of the hydrogenation reaction.[6] 3. Steric Hindrance: The catalyst may not be selective for sterically hindered substrates.1. Control Synthesis: Precisely control the synthesis parameters (e.g., Ni:B ratio, temperature) to favor the formation of the desired nickel boride phase.[7][5] 2. Optimize Conditions: Systematically vary reaction temperature and pressure to find the optimal conditions for the desired selective hydrogenation. For example, monosubstituted olefins can be hydrogenated at 0°C, while disubstituted olefins may require 65°C. 3. Use of P-1 Nickel Boride: P-1 type nickel boride is known to be less sensitive to steric hindrance.[1]
Inconsistent Results Between Batches 1. Variability in Synthesis: Minor variations in precursor addition rate, stirring speed, or temperature can lead to differences in nanoparticle size, morphology, and phase. 2. Atmosphere Control: Synthesis performed in open air can lead to oxidation, while an inert atmosphere yields more consistent results.[8] 3. Aging of Precursors: The age and quality of the nickel salt and sodium borohydride (B1222165) can affect the reaction.1. Standardize Protocol: Strictly adhere to a standardized synthesis protocol with precise control over all parameters. 2. Inert Atmosphere: Conduct the synthesis and handling of the catalyst under an inert atmosphere (e.g., nitrogen or argon).[1][8] 3. Use Fresh Reagents: Always use fresh, high-purity precursors.
Difficulty in Characterizing Nanoparticles (e.g., Amorphous XRD, Complex XPS) 1. Amorphous Nature: Freshly prepared nickel boride is often amorphous, resulting in broad, featureless XRD patterns.[1] 2. Surface Oxidation in XPS: The high surface sensitivity of XPS means that surface oxides (NiO, Ni(OH)₂) and borates (B₂O₃) can dominate the spectra, making it difficult to analyze the bulk composition.[4][5]1. Annealing for XRD: Anneal a small sample at a higher temperature (e.g., >250°C) to induce crystallization and identify the phases present.[1] 2. Sputtering for XPS: Use gentle argon ion sputtering to remove the surface oxide layer and analyze the underlying nickel boride. Be cautious, as prolonged sputtering can alter the sample. 3. Peak Fitting: Use established peak fitting procedures for Ni 2p and B 1s spectra to deconvolute the different chemical states. The B 1s peak for nickel boride is typically around 188 eV, while oxidized boron appears at higher binding energies (~192 eV).[9]
Catalyst Deactivation During Reaction 1. Poisoning: The catalyst can be poisoned by sulfur compounds, nitrogen compounds, or other impurities in the reactants or solvent.[10] 2. Sintering: At high reaction temperatures, nanoparticles can agglomerate (sinter), leading to a loss of active surface area. 3. Leaching: In acidic media, nickel can leach from the catalyst, reducing its activity.[11]1. Purify Reactants: Ensure high purity of reactants and solvents. 2. Regeneration: For sulfur poisoning, regeneration can be attempted by high-temperature oxidation or steam treatment.[10] For some organic poisons, washing with a suitable solvent may be effective. 3. Use a Support: Dispersing the nanoparticles on a stable support (e.g., silica (B1680970), alumina) can improve thermal stability and reduce sintering.[12][13] 4. Control pH: Maintain an optimal pH (e.g., around 8 for some reactions) to minimize metal leaching.[14]

Frequently Asked Questions (FAQs)

Q1: What is the difference between P-1 and P-2 nickel boride catalysts?

A1: P-1 and P-2 are two common forms of nickel boride catalysts. P-1 nickel is typically prepared in water and results in black granules, while P-2 nickel is prepared in ethanol, forming a colloidal suspension.[1] P-1 is generally more active and less sensitive to steric hindrance.[1] The primary structural difference lies in the amount of surface contamination by sodium borate (NaBO₂), with P-2 having a significantly higher oxide-to-boride ratio on its surface.[1]

Q2: Should I use crystalline or amorphous nickel boride nanoparticles?

A2: The choice depends on the specific application. Amorphous nickel boride often exhibits very high catalytic activity due to its disordered structure and high surface area.[15] However, for certain reactions, specific crystalline phases like Ni₃B may offer superior performance and stability.[4][16] It is recommended to test both forms for your specific reaction to determine the optimal catalyst.

Q3: How does the Ni:B ratio in the synthesis affect the catalyst?

A3: The molar ratio of the nickel salt to the borohydride reducing agent is a critical parameter that influences the resulting phase, particle size, and morphology of the nanoparticles.[5] For instance, a 1:1 molar ratio of NiCl₂ to NaBH₄ reacted at 400°C can yield phase-pure Ni₃B.[5] Varying this ratio can lead to different nickel boride stoichiometries (e.g., Ni₂B, Ni₃B) or the formation of metallic nickel, which in turn affects the catalytic activity and selectivity.

Q4: What are the best support materials for nickel boride nanoparticles?

A4: Using a support can enhance the stability and recyclability of nickel boride nanoparticles.[12] Common and effective supports include silica (SiO₂) and alumina (B75360) (Al₂O₃).[2][13] The choice of support can influence the dispersion of the nanoparticles and the overall catalytic performance. Materials with surface hydroxyl (-OH) groups are often preferred as they can aid in anchoring the nickel boride particles.[2]

Q5: How can I regenerate a poisoned nickel boride catalyst?

A5: Catalyst regeneration depends on the nature of the poison. For sulfur poisoning, which is common, high-temperature treatment with steam or an oxidizing atmosphere (like CO₂) can be effective in removing the sulfur compounds.[10] For deactivation caused by the adsorption of organic molecules, washing with an appropriate solvent or a mild thermal treatment under an inert atmosphere might restore some activity.

Data Presentation

Table 1: Comparison of Catalytic Performance of Different Nickel Boride Phases
CatalystReactionSubstrateConversion (%)Selectivity (%)Reaction ConditionsReference
Ni₃B NCs Electrocatalytic Oxidation5-Hydroxymethylfurfural7094 (towards FDCA)pH 12.9, 1.8 V vs. RHE, 3 h[16]
Ni₂B NCs Electrocatalytic Oxidation5-Hydroxymethylfurfural5772 (towards FDCA)pH 12.9, 1.8 V vs. RHE, 3 h[16]
Ni NPs Electrocatalytic Oxidation5-Hydroxymethylfurfural5865 (towards FDCA)pH 12.9, 1.8 V vs. RHE, 3 h[16]
Table 2: Effect of Annealing Temperature on Catalytic Performance
Catalyst (Annealing Temp.)ReactionSubstrateKey Performance MetricReference
As-synthesized Ni-B Methanol ElectrooxidationMethanolLower anodic peak current[4]
Ni-B (300°C) Methanol ElectrooxidationMethanolHighest anodic peak current[4]
Ni-B (700°C) Methanol ElectrooxidationMethanolDecreased performance[4]

Experimental Protocols

Protocol 1: Synthesis of Amorphous Nickel Boride Nanoparticles by Chemical Reduction

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Deionized water

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of NiCl₂·6H₂O in ethanol (e.g., 0.1 M).

    • Prepare a fresh solution of NaBH₄ in ethanol (e.g., 0.25 M). It is crucial to use a fresh solution as NaBH₄ can decompose.

  • Reaction Setup:

    • In a three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel chloride solution.

    • Place the flask in an ice bath to maintain a low temperature and control the reaction rate.

  • Reduction:

    • While vigorously stirring the nickel chloride solution, add the sodium borohydride solution dropwise using a dropping funnel. A black precipitate of nickel boride nanoparticles will form immediately.

    • The borohydride solution must be added to the nickel salt solution, not the other way around, to prevent the catalytic decomposition of NaBH₄ by the newly formed nickel boride.[1]

  • Aging:

    • After the complete addition of the NaBH₄ solution, allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Washing and Isolation:

    • Isolate the black precipitate by centrifugation or magnetic decantation.

    • Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and byproducts.

    • Perform a final wash with deionized water to remove any remaining salts.

    • Dry the nanoparticles under vacuum. Store the dried catalyst under an inert atmosphere to prevent oxidation.

Protocol 2: Testing Catalytic Activity in Nitroarene Hydrogenation

Materials:

  • Synthesized nickel boride nanoparticle catalyst

  • Substrate (e.g., nitrobenzene)

  • Solvent (e.g., ethanol or methanol)

  • Hydrogen source (e.g., H₂ gas or NaBH₄)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Procedure:

  • Reactor Setup:

    • Add the substrate, solvent, and a specific amount of the nickel boride catalyst to the reactor vessel.

    • Seal the reactor.

  • Purging:

    • Purge the reactor several times with H₂ gas to remove any air.

  • Reaction:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).

    • Heat the reactor to the desired temperature (e.g., 40°C) while stirring vigorously.

    • Maintain the reaction for a specific duration (e.g., 16 hours), monitoring the pressure for any significant drops that indicate hydrogen consumption.[17]

  • Work-up and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Remove the catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed and stored for recyclability tests.

    • Analyze the liquid product using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactant and the selectivity towards the desired amine product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_testing Catalytic Testing Stage precursors Precursors (Ni Salt, Reducing Agent) synthesis Chemical Reduction / Solid-State Synthesis precursors->synthesis washing Washing & Drying synthesis->washing catalyst NiₓB Nanoparticles washing->catalyst xrd XRD (Phase, Crystallinity) catalyst->xrd xps XPS (Surface Composition) catalyst->xps tem TEM (Size, Morphology) catalyst->tem bet BET (Surface Area) catalyst->bet reaction Catalytic Reaction (e.g., Hydrogenation) catalyst->reaction analysis Product Analysis (GC/HPLC) reaction->analysis performance Activity & Selectivity Data analysis->performance

Caption: Experimental workflow for nickel boride nanoparticle catalyst development.

parameter_relationships cluster_params Synthesis Parameters cluster_props Nanoparticle Properties cluster_perf Catalytic Performance NiB_ratio Ni:B Ratio Phase Phase (Amorphous/Crystalline) NiB_ratio->Phase Size Particle Size NiB_ratio->Size Temp Temperature Temp->Phase Temp->Size Solvent Solvent/Support Solvent->Size SurfaceArea Surface Area Solvent->SurfaceArea ReducingAgent Reducing Agent ReducingAgent->Phase SurfaceChem Surface Chemistry (Oxides) ReducingAgent->SurfaceChem Activity Activity Phase->Activity Selectivity Selectivity Phase->Selectivity Size->SurfaceArea Size->Activity SurfaceArea->Activity SurfaceChem->Activity Stability Stability SurfaceChem->Stability Activity->Selectivity Selectivity->Activity

Caption: Key parameter relationships in nickel boride catalysis.

References

Technical Support Center: Optimization of Ni-B Electrodeposition for Hardness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Nickel-Boron (Ni-B) electrodeposition parameters to achieve maximum hardness.

Troubleshooting Guide

This guide addresses common issues encountered during Ni-B electrodeposition experiments aimed at achieving high hardness coatings.

Issue Potential Causes Troubleshooting Steps
Low Hardness of the "As-Deposited" Coating - Incorrect Current Density: Both excessively high and low current densities can negatively impact hardness. Lower current densities often lead to smaller grain sizes and a shift towards an amorphous structure, which can increase hardness.[1] - Suboptimal Bath pH: The pH of the electrodeposition bath significantly influences the boron content and the structure of the coating. - Inappropriate Bath Temperature: Temperature affects the deposition rate and the incorporation of boron into the nickel matrix.[2] - Incorrect Boron Source Concentration: The concentration of the boron source (e.g., DMAB or TMAB) in the bath directly impacts the boron content of the coating, a key factor for hardness.[3] - Impurities in the Plating Bath: Contamination can interfere with the deposition process and negatively affect the coating's properties.[4][5]- Optimize Current Density: Experiment with a range of current densities. Start with lower values and incrementally increase to find the optimal point for hardness. - Adjust and Monitor pH: Maintain the pH of the bath within the recommended range for the specific chemistry being used. Use a pH meter for accurate measurements and adjust as needed with appropriate acids or bases.[4][6] - Control Bath Temperature: Use a temperature-controlled water bath or heating element to maintain a stable and optimal deposition temperature.[2] - Adjust Boron Source Concentration: Vary the concentration of the boron source in the electrolyte to achieve the desired boron content in the coating. Higher boron content, up to a certain point, generally increases hardness.[7][8] - Purify the Plating Solution: Use high-purity chemicals and deionized water. Filter the solution to remove solid impurities. Activated carbon treatment can be used to remove organic contaminants.[4]
Brittle or Cracked Coating - High Internal Stress: Often caused by high current densities or improper bath composition. - Excessive Boron Content: Very high boron content can lead to increased brittleness. - Hydrogen Embrittlement: Hydrogen evolution during deposition can be incorporated into the coating, causing brittleness.- Reduce Current Density: Lowering the current density can help reduce internal stress.[1] - Optimize Bath Composition: Adjust the concentrations of bath constituents, including brighteners and leveling agents, which can influence stress. - Add Stress-Reducing Agents: Incorporate specific additives to the bath that are known to reduce internal stress. - Control pH and Temperature: These parameters can influence hydrogen evolution. Operating at optimal conditions can minimize this effect.[9]
Poor Adhesion of the Coating - Inadequate Substrate Preparation: The most common cause, including incomplete cleaning, degreasing, or activation of the substrate surface.[4] - Contaminated Plating Bath: Impurities can interfere with the initial bonding of the coating to the substrate.[5]- Thorough Substrate Cleaning: Implement a rigorous multi-step cleaning process including solvent degreasing, alkaline cleaning, and acid activation appropriate for the substrate material.[10] - Ensure Proper Rinsing: Thoroughly rinse the substrate with deionized water between each pretreatment step to avoid cross-contamination. - Maintain a Clean Plating Bath: Regularly filter the plating solution and prevent the introduction of contaminants.[6]
Rough or Nodular Deposit - High Current Density: Can lead to dendritic growth and a rough surface finish.[11] - Solid Particles in the Bath: Suspended particles can be incorporated into the coating, causing roughness.[4] - Incorrect pH or Temperature: Can lead to the precipitation of metal hydroxides or other insoluble species.[5]- Lower Current Density: Operate at a current density that promotes smooth, uniform growth. - Continuous Filtration: Use continuous filtration to remove any solid particles from the plating bath. - Maintain Optimal pH and Temperature: Keep these parameters within the specified range to prevent precipitation.
Inconsistent Hardness Across the Sample - Non-Uniform Current Distribution: Can be caused by the geometry of the part or improper anode placement. - Poor Agitation: Inadequate agitation can lead to localized depletion of ions and uneven deposition.[5]- Optimize Anode Configuration: Use conforming anodes or adjust the anode-to-cathode distance to ensure a more uniform current distribution. - Implement Effective Agitation: Use mechanical stirring, a magnetic stirrer, or solution circulation to ensure uniform concentration of species at the cathode surface.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the hardness of Ni-B coatings?

A1: The boron content in the coating is a primary determinant of its hardness.[3][8] Generally, increasing the boron content leads to a higher hardness. This is because boron incorporation disrupts the crystalline structure of the nickel matrix, leading to the formation of an amorphous or nanocrystalline structure, which is harder.[12] However, other parameters like current density, pH, and temperature are crucial as they directly influence the boron content and the microstructure of the deposit.

Q2: How does current density affect the hardness of the Ni-B coating?

A2: A decrease in current density generally leads to an increase in the microhardness of the Ni-B coating.[12][1] This is attributed to a decrease in the grain size of the Ni-B crystal structure, causing a shift towards an amorphous structure, which is inherently harder.[12][1]

Q3: What is the role of pH in the electrodeposition bath?

A3: The pH of the electrodeposition bath significantly affects the properties of the Ni-B alloy films, including hardness, boron content, and crystalline structure.[3] The optimal pH needs to be determined experimentally for a specific bath composition, as it influences the availability of nickel and boron species at the cathode and can affect the efficiency of their co-deposition.

Q4: Can heat treatment improve the hardness of Ni-B coatings?

A4: Yes, heat treatment (annealing) can significantly increase the hardness of Ni-B coatings.[13][14][15] Upon heating, the amorphous or nanocrystalline "as-deposited" structure transforms into a harder, crystalline structure containing nickel boride phases (e.g., Ni₃B and Ni₂B).[13] The maximum hardness is typically achieved at annealing temperatures between 300°C and 400°C.[13][14]

Q5: What are the typical hardness values achievable for Ni-B coatings?

A5: The hardness of "as-deposited" Ni-B coatings can range from approximately 700 to 900 HV. After heat treatment, the hardness can increase significantly, reaching values of 1100 HV or even higher, which can be comparable to or exceed that of hard chromium.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of various electrodeposition parameters on the hardness of Ni-B coatings.

Table 1: Effect of Current Density on Ni-B Coating Hardness

Current Density (A/dm²)Boron Content (wt.%)Microhardness (HV)Reference
1~4.5~850Fictional Data
2~3.8~780Fictional Data
4~3.2~720Fictional Data
6~2.5~650Fictional Data
Note: This table presents a general trend. Actual values can vary significantly based on the specific bath composition and other operating parameters.

Table 2: Effect of Heat Treatment on Ni-B Coating Hardness

Heat Treatment Temperature (°C)Heat Treatment Time (hours)Microhardness (HV)Reference
As-deposited-~750[14]
2001~900[14]
3001~1170[14]
4001~1100[13][18]
5001~950[15]

Experimental Protocols

Detailed Methodology for Ni-B Electrodeposition

This protocol outlines a typical procedure for the electrodeposition of Ni-B coatings for hardness optimization.

  • Substrate Preparation:

    • Mechanically polish the substrate (e.g., steel or copper) to a smooth finish.

    • Degrease the substrate using an organic solvent (e.g., acetone) in an ultrasonic bath for 10-15 minutes.

    • Rinse thoroughly with deionized water.

    • Perform alkaline cleaning (electro-cleaning or immersion) to remove any remaining organic residues.

    • Rinse thoroughly with deionized water.

    • Activate the substrate surface by dipping it in a dilute acid solution (e.g., 10% H₂SO₄ or HCl) for 30-60 seconds.

    • Rinse thoroughly with deionized water immediately before placing it in the electrodeposition cell.

  • Electrolyte Bath Preparation:

    • A typical Watts-type nickel bath is often used as the base, with the addition of a boron source.

    • Example Bath Composition:

      • Nickel Sulfate (NiSO₄·6H₂O): 240-300 g/L

      • Nickel Chloride (NiCl₂·6H₂O): 30-60 g/L

      • Boric Acid (H₃BO₃): 30-40 g/L (acts as a pH buffer)

      • Boron Source (e.g., Dimethylamine borane (B79455) - DMAB or Trimethylamine borane - TMAB): 1-10 g/L

    • Dissolve all components in deionized water.

    • Adjust the pH to the desired value (typically in the range of 3.5 - 5.5) using dilute sulfuric acid or sodium hydroxide.

    • Heat the bath to the desired operating temperature (typically 40-60°C).

  • Electrodeposition Process:

    • Set up a two-electrode or three-electrode electrochemical cell. The substrate is the cathode, and a pure nickel plate is typically used as the anode.

    • Immerse the prepared substrate and the anode in the electrolyte bath.

    • Apply a constant DC current density (e.g., 1-6 A/dm²) for a specific duration to achieve the desired coating thickness.

    • Maintain constant agitation of the electrolyte using a magnetic stirrer or mechanical agitation throughout the deposition process.

  • Post-Deposition Treatment:

    • After deposition, remove the coated substrate from the bath.

    • Rinse it thoroughly with deionized water and then with ethanol.

    • Dry the sample in a stream of warm air.

  • Hardness Measurement:

    • Measure the microhardness of the "as-deposited" coating using a Vickers or Knoop microhardness tester.

    • For heat treatment studies, anneal the coated samples in a furnace at various temperatures (e.g., 200-500°C) for a specific duration (e.g., 1 hour) in an inert or reducing atmosphere to prevent oxidation.

    • After cooling to room temperature, measure the microhardness of the heat-treated coatings.

Visualizations

G cluster_params Electrodeposition Parameters cluster_props Coating Properties cluster_output Output CurrentDensity Current Density BoronContent Boron Content CurrentDensity->BoronContent CrystalStructure Crystal Structure (Amorphous/Nanocrystalline) CurrentDensity->CrystalStructure pH Bath pH pH->BoronContent Temperature Temperature Temperature->BoronContent BathComposition Bath Composition (Boron Source Conc.) BathComposition->BoronContent BoronContent->CrystalStructure Hardness Hardness CrystalStructure->Hardness

Caption: Relationship between electrodeposition parameters and coating hardness.

G start Start sub_prep Substrate Preparation (Cleaning & Activation) start->sub_prep bath_prep Electrolyte Bath Preparation sub_prep->bath_prep electrodep Electrodeposition (Control I, T, pH) bath_prep->electrodep post_treat Post-Deposition Cleaning & Drying electrodep->post_treat hardness_as_dep Hardness Measurement ('As-Deposited') post_treat->hardness_as_dep heat_treat_q Heat Treatment? hardness_as_dep->heat_treat_q heat_treat Annealing (e.g., 300-400°C) heat_treat_q->heat_treat Yes analyze Analyze Results & Optimize Parameters heat_treat_q->analyze No hardness_ht Hardness Measurement (Heat-Treated) heat_treat->hardness_ht hardness_ht->analyze end End analyze->end

Caption: Experimental workflow for optimizing Ni-B electrodeposition for hardness.

References

Technical Support Center: Reducing Porosity in Electroless Nickel-Boron Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing porosity in electroless nickel-boron (Ni-B) films.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of porosity in electroless nickel-boron films?

A1: Porosity in electroless Ni-B films, which are microscopic holes in the coating, can stem from several factors throughout the plating process.[1] Key causes include:

  • Substrate Surface Defects: Pre-existing imperfections, roughness, and contaminants on the substrate surface can lead to increased porosity.[1][2][3] A smoother and cleaner substrate generally results in a less porous coating.[3]

  • Inadequate Substrate Preparation: Improper cleaning, activation, or the presence of passive spots on the substrate can hinder uniform deposition and create pores.[2][4] The pretreatment process is crucial for good corrosion protection by ensuring the absence of porosity.[2]

  • Bath Chemistry Imbalance: Incorrect concentrations of the reducing agent (e.g., sodium borohydride), nickel salts, complexing agents, or stabilizers can affect the deposition rate and morphology, leading to porosity.[5][6][7] Contamination of the plating bath with metals like lead, cadmium, or organic impurities is also a significant contributor.[8][9]

  • Process Parameters: Operating the bath outside of the optimal pH and temperature ranges can adversely affect the coating's integrity.[7][9]

  • Insufficient Coating Thickness: Thinner coatings are more likely to be porous. As the plating thickness increases, the pores tend to get sealed.[1][10]

  • Hydrogen Evolution: During the deposition process, hydrogen gas is evolved. If these gas bubbles adhere to the substrate surface, they can mask areas and cause pitting or porosity.

Q2: How does the substrate preparation process influence the porosity of Ni-B films?

A2: The condition of the substrate surface is a critical factor in controlling the porosity of electroless nickel deposits.[2][4] The pretreatment process significantly impacts the final coating quality for the following reasons:

  • Surface Morphology: Different pretreatment methods result in varied surface morphologies. A more uniform substrate surface leads to a more uniform and less porous coating.[2] Studies have shown that the corrosion resistance of EN deposits decreases with an increase in the surface roughness of the substrate prior to plating.[10]

  • Removal of Contaminants: Thorough cleaning to remove oils, greases, and other surface soils is essential.[8][11] Incomplete cleaning can leave passive spots that do not initiate plating, resulting in non-uniform deposition and porosity.[2]

  • Surface Activation: The activation step removes oxide layers and prepares the substrate for catalytic activity, ensuring a uniform initiation of the plating process. Inadequate activation can lead to missed plating in certain areas, which are essentially large pores.[12]

  • Minimizing Surface Defects: Mechanical treatments like polishing can reduce surface roughness and eliminate defects that can act as nucleation sites for pores.[10] However, some mechanical processes like grit blasting may increase the likelihood of obtaining porous coatings if not followed by appropriate finishing steps.[2] Applying an electrolytic nickel strike before EN plating can cover non-catalytic inclusions on the substrate, thereby reducing porosity.[10]

Q3: What is the role of bath components in controlling porosity?

A3: Each component in the electroless nickel-boron bath plays a crucial role in the final deposit quality, and their balance is key to minimizing porosity.

  • Reducing Agent (e.g., Sodium Borohydride - NaBH₄): The concentration of the reducing agent affects the deposition rate and the boron content in the film. An improper concentration can lead to either too rapid a deposition, which can entrap hydrogen and cause porosity, or a slow, uneven deposition.[6]

  • Complexing Agents: These agents, such as glycine, form complexes with nickel ions, preventing their precipitation as nickel hydroxide (B78521) at the bath's operating pH and controlling the rate of the reaction.[13] The choice and concentration of the complexing agent can significantly impact the surface morphology and porosity of the coating.[13] Optimizing the complexing agent can remarkably improve the coating quality by minimizing porosity.

  • Stabilizers: Stabilizers are added in small quantities to prevent the spontaneous decomposition of the plating bath.[5] However, an excess of stabilizers can inhibit the plating reaction on the substrate surface, leading to skip plating or increased porosity.[7][12] Some stabilizers can also limit the lateral growth of the deposit, resulting in a columnar structure that may be more prone to porosity.[14]

  • Surfactants: The addition of surfactants can lower the surface tension of the plating solution, which helps in preventing hydrogen bubbles from clinging to the substrate surface, thereby reducing pitting and porosity.[7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to porosity in electroless nickel-boron films.

Observed Problem Potential Cause Recommended Action
High Porosity / Pitting 1. Inadequate Substrate Cleaning - Review and optimize the pre-treatment cleaning cycle. Ensure complete removal of oils, greases, and other contaminants.[8][11] - Verify the concentration and temperature of cleaning solutions.
2. Improper Surface Activation - Ensure the pickling/activation step effectively removes all oxide layers. - Check the concentration and age of the activating solution.[12]
3. Bath Contamination (Organic) - Perform activated carbon treatment on the plating bath to remove organic impurities.[8][9]
4. Bath Contamination (Metallic) - Identify the source of metallic contamination (e.g., drag-in, substrate dissolution). - Dummy plate the bath at a low current density to remove metallic impurities.[15]
5. Suspended Particles in Bath - Ensure continuous filtration of the plating bath to remove any particulate matter.[11][12]
6. Incorrect Bath pH - Measure and adjust the pH of the bath to the recommended operating range using appropriate chemicals (e.g., sodium hydroxide).[6][12]
Non-uniform Coating / Skip Plating 1. Passive Substrate Areas - Improve the pre-plating pickling and activation methods to ensure a uniformly active surface.[12]
2. Over-stabilized Bath - Reduce the concentration of the stabilizer. This may involve partial bath replacement.[12]
3. Low Operating Temperature - Verify and increase the bath temperature to the optimal range.[15]
Rough Deposit 1. High pH - A high pH can lead to an excessively high plating rate, causing roughness. Adjust the pH to the recommended level.[9]
2. Particulate Matter in Bath - Improve filtration to remove suspended particles.[11]
3. Bath Instability - Check the concentrations of all bath components, especially the stabilizer and complexing agent.

Experimental Protocols

Protocol 1: Substrate Preparation for Low-Porosity Ni-B Plating
  • Solvent Cleaning: Degrease the substrate by immersing it in an ultrasonic bath with acetone (B3395972) for 10-15 minutes to remove heavy oils and greases.

  • Alkaline Cleaning: Immerse the substrate in an alkaline cleaning solution (e.g., 50 g/L NaOH, 30 g/L Na₂CO₃) at 60-70°C for 5-10 minutes to remove remaining organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Pickling/Activation: Immerse the substrate in a dilute acid solution (e.g., 10-20% HCl or H₂SO₄) for 1-2 minutes to remove oxide layers and activate the surface.

  • Final Rinsing: Rinse the substrate again with deionized water before immediately transferring it to the electroless nickel-boron plating bath.

Protocol 2: Porosity Measurement using Electrochemical Methods

This method is based on measuring the mixed potential of the coated sample in a corrosive electrolyte. The potential is related to the area fraction of pores.

  • Electrolyte Preparation: Prepare a suitable corrosive electrolyte, for example, a solution of 0.1 M NaCl.

  • Cell Setup: Place the Ni-B coated sample as the working electrode in an electrochemical cell. Use a standard reference electrode (e.g., Saturated Calomel Electrode - SCE) and a counter electrode (e.g., platinum).

  • Potential Measurement: Measure the open-circuit potential (OCP) or mixed potential of the sample in the electrolyte. A more negative potential generally indicates a higher degree of porosity, as the underlying, less noble substrate is more exposed.

  • Quantitative Analysis: The area fraction of pores can be quantitatively determined by analyzing the polarization resistance. This technique is more sensitive than conventional tests like the ferroxyl test and provides results much faster than salt spray tests.[10]

Visualizations

logical_relationship sub Substrate Preparation sub_clean Thorough Cleaning sub->sub_clean sub_smooth Surface Smoothing sub->sub_smooth sub_act Proper Activation sub->sub_act bath Bath Parameters bath_ph Optimal pH bath->bath_ph bath_temp Optimal Temp. bath->bath_temp bath_comp Balanced Composition bath->bath_comp post Post- Treatment post_heat Heat Treatment post->post_heat porosity Reduced Porosity sub_clean->porosity sub_smooth->porosity sub_act->porosity bath_ph->porosity bath_temp->porosity bath_comp->porosity post_heat->porosity experimental_workflow start Start: Porous Ni-B Film Detected check_sub Step 1: Review Substrate Preparation Protocol start->check_sub check_bath Step 2: Analyze Bath Chemistry & Parameters check_sub->check_bath check_thickness Step 3: Verify Coating Thickness check_bath->check_thickness implement_changes Step 4: Implement Corrective Actions check_thickness->implement_changes re_evaluate Step 5: Re-plate and Evaluate Porosity implement_changes->re_evaluate re_evaluate->check_sub If still porous end End: Low Porosity Achieved re_evaluate->end

References

Technical Support Center: Troubleshooting Adhesion Failures of Ni-B Coatings on Steel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting adhesion failures of Nickel-Boron (Ni-B) coatings on steel substrates. The following information is presented in a question-and-answer format to directly address common issues encountered during the electroless plating process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common visual indicators of poor Ni-B coating adhesion?

A1: Adhesion failure can manifest in several ways.[1] Common visual indicators include:

  • Flaking: The coating lifts and separates from the substrate in small, thin pieces.[1]

  • Peeling: The coating detaches from the surface in larger sheets.[1][2]

  • Blistering: Localized areas of the coating form bubbles or swellings, indicating a loss of adhesion in that region.[1]

  • Cracking: While cracks alone may not signify adhesion failure, if the coating can be lifted at the crack, it indicates poor bonding.[3]

These issues may not be immediately apparent and can be revealed during subsequent processing steps like grinding or through mechanical stress.[1][2]

Q2: My Ni-B coating is peeling off. What is the most likely cause?

A2: The most common cause of peeling is improper surface preparation.[2][4] For a strong bond to form, the steel substrate must be completely free of contaminants.[1][5] Potential sources of contamination include:

  • Oils and greases from machining or handling.[1]

  • Rust or other oxidation on the steel surface.[1]

  • Residual scale from heat treatment.[1]

  • Inadequate rinsing between cleaning steps, which can leave behind chemical residues.[1]

Q3: How can I ensure my steel substrate is properly cleaned before plating?

A3: A meticulous multi-step cleaning process is crucial for good adhesion.[6] A typical protocol involves:

  • Degreasing: Removal of oils and greases using solvents like acetone (B3395972) or alkaline cleaners.[7]

  • Alkaline Cleaning: Electrolytic cleaning in an alkaline solution to remove any remaining organic contaminants.[7]

  • Rinsing: Thorough rinsing with deionized water after each cleaning step is critical to prevent dragging contaminants into subsequent baths.[6]

  • Acid Pickling/Activation: This step removes oxides and activates the steel surface.[5][6] The choice of acid can be critical; for example, leaded steels may require fluoboric acid instead of hydrochloric or sulfuric acid.[2]

  • Final Rinsing: A final rinse before the plating bath ensures a clean, active surface.

Q4: Can the composition of my plating bath affect adhesion?

A4: Yes, the plating bath chemistry is a critical factor. An imbalance in the bath components can lead to stressed deposits with poor adhesion. Key parameters to monitor include:

  • pH Level: An incorrect pH can alter the plating rate and the properties of the deposit.[4] Too high a pH may lead to a rapid plating rate, which can cause roughness and poor adhesion.[4]

  • Nickel Concentration: Depletion of nickel salts can affect the quality of the coating.[2]

  • Reducing Agent Concentration: The concentration of the boron-containing reducing agent (e.g., sodium borohydride) influences the boron content of the coating and the plating rate.[8][9]

  • Stabilizers: While necessary to prevent spontaneous decomposition of the bath, excessive stabilizer concentration can lead to pitting.[10]

Q5: Does the temperature of the plating bath matter?

A5: Absolutely. The temperature of the electroless nickel bath directly affects the deposition rate.[11] Operating outside the optimal temperature range can lead to a deposit that is stressed and has poor adhesion. It is essential to use accurate temperature controllers to maintain a consistent bath temperature.[4]

Q6: Can post-plating heat treatment improve adhesion?

A6: Yes, heat treatment after plating can significantly improve the adhesion of Ni-B coatings.[12] This process, often referred to as annealing, promotes diffusion at the interface between the coating and the substrate, creating a stronger metallurgical bond. However, it is important to note that if the initial adhesion is poor due to improper cleaning, heat treatment may exacerbate the issue, causing blistering as trapped contaminants outgas.[13]

Q7: How can I test the adhesion of my Ni-B coatings?

A7: The ASTM B571 standard provides several qualitative methods for testing the adhesion of metallic coatings.[3][14][15] These tests are often destructive but provide a good assessment of the coating's bond to the substrate.[16] Common methods include:

  • Bend Test: The coated sample is bent over a mandrel, and the bent area is examined for flaking or peeling.[3]

  • Chisel-Knife Test: A chisel or knife is used to try and lift the coating from the substrate.[3]

  • Scribe-Grid Test: A grid is scribed onto the coated surface, and adhesive tape is applied and then pulled off to see if any of the coating is removed.[17]

Quantitative Data Summary

ParameterRecommended RangePotential Issue if Deviated
Plating Bath Temperature 80°C to 98°CPoor adhesion, inconsistent deposition rate
Plating Bath pH Varies by bath chemistry (can be alkaline)Incorrect plating rate, deposit stress, poor adhesion[2][4]
Post-Plating Heat Treatment 200°C to 400°C for 1 hourCan improve adhesion; higher temps can increase hardness but may cause brittleness[12]
Boron Content in Coating 2.5% to 8% by weight[18]Affects hardness and wear resistance

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure for Steel

  • Solvent Degreasing: Immerse the steel substrate in acetone and sonicate for 10-15 minutes to remove heavy oils and greases.

  • Alkaline Cleaning: Prepare an electrolytic alkaline cleaning solution. Immerse the substrate and apply an anodic current for 5-10 minutes.

  • Rinsing: Rinse the substrate thoroughly with deionized water.

  • Acid Activation: Immerse the substrate in a 10-20% solution of hydrochloric acid for 30-60 seconds to remove any surface oxides and activate the surface.

  • Rinsing: Immediately rinse the substrate with deionized water to remove all traces of acid.

  • Plating: Transfer the cleaned and activated substrate to the electroless Ni-B plating bath without delay to prevent re-oxidation of the surface.

Protocol 2: Bend Test for Adhesion (based on ASTM B571)

  • Sample Preparation: Use a representative coated steel sample.

  • Bending: Secure the sample and bend it 180 degrees over a mandrel of a specified diameter.

  • Inspection: Examine the bent area under low magnification (e.g., 10x) for any signs of cracking, flaking, or peeling of the Ni-B coating. Cracks in the coating are not necessarily a sign of failure unless the coating can be lifted from the substrate.[3]

Visualizations

Adhesion_Troubleshooting_Workflow start Adhesion Failure Observed (Peeling, Flaking, Blistering) sub_prep Investigate Substrate Preparation start->sub_prep bath_params Review Plating Bath Parameters start->bath_params post_treat Examine Post-Treatment start->post_treat cleaning Inadequate Cleaning? (Oils, Oxides) sub_prep->cleaning activation Improper Activation? sub_prep->activation rinsing Insufficient Rinsing? sub_prep->rinsing ph Incorrect pH? bath_params->ph temp Incorrect Temperature? bath_params->temp composition Bath Composition Imbalance? bath_params->composition heat_treat Heat Treatment Issues? post_treat->heat_treat solution1 Implement Rigorous Multi-Step Cleaning Protocol cleaning->solution1 Yes solution2 Optimize Acid Pickling Step & Ensure Prompt Plating activation->solution2 Yes solution3 Ensure Thorough DI Water Rinsing Between All Steps rinsing->solution3 Yes solution4 Calibrate pH Meter & Adjust Bath pH ph->solution4 Yes solution5 Verify Thermocouple & Controller Accuracy temp->solution5 Yes solution6 Analyze and Replenish Bath Components composition->solution6 Yes solution7 Optimize Heat Treatment Parameters (Temp/Time) heat_treat->solution7 Yes

Caption: Troubleshooting workflow for Ni-B coating adhesion failure.

Substrate_Preparation_Workflow start Raw Steel Substrate degrease Solvent Degreasing (e.g., Acetone) start->degrease alkaline_clean Alkaline Electrocleaning degrease->alkaline_clean rinse1 DI Water Rinse alkaline_clean->rinse1 acid_pickle Acid Pickling/ Activation rinse1->acid_pickle rinse2 DI Water Rinse acid_pickle->rinse2 plating Electroless Ni-B Plating rinse2->plating end Coated Substrate plating->end

References

Technical Support Center: Enhancing the Stability of Amorphous Nickel Boride Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of amorphous nickel boride (Ni-B) catalysts.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, offering potential causes and actionable solutions.

Issue 1: Rapid Decrease in Catalytic Activity

Potential Cause Diagnostic Check Recommended Solution
Catalyst Sintering/Crystallization Analyze the catalyst post-reaction using X-ray Diffraction (XRD) to check for the appearance of sharp peaks indicative of crystalline phases. Use Transmission Electron Microscopy (TEM) to observe changes in particle size and morphology.• Lower the reaction temperature if the process allows. • Employ a stabilizing agent like Poly(N-vinyl-2-pyrrolidone) (PVP) during synthesis to prevent agglomeration.[1] • Disperse the catalyst on a high-surface-area support (e.g., Al₂O₃, SiO₂) to improve thermal stability.[2][3]
Boron Leaching Use Inductively Coupled Plasma (ICP) analysis of the reaction solution to detect dissolved boron. X-ray Photoelectron Spectroscopy (XPS) of the used catalyst can show a change in the Ni:B ratio.• In aqueous alkaline solutions, boron dissolution can occur.[4] Consider pH control where possible. • Engineer the catalyst composition; a different Ni:B ratio may exhibit greater stability.[5]
Carbon Deposition (for reforming reactions) Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) of the spent catalyst can quantify carbonaceous deposits.• Optimize the steam-to-carbon ratio in the feed. • Promote the mobility of surface oxygen to facilitate the removal of carbon deposits.[2]
Surface Poisoning Analyze the feedstock for impurities. Perform XPS on the used catalyst to identify surface contaminants.• Purify reactants and solvents before the reaction. • For specific poisons (e.g., sulfur), specific pre-treatment of the feed may be necessary.

Issue 2: Change in Product Selectivity

Potential Cause Diagnostic Check Recommended Solution
Surface Reconstruction In-situ Raman spectroscopy or ex-situ XPS of the catalyst at different reaction times can reveal changes in the surface chemical state (e.g., formation of NiOOH).[4][6]• The amorphous structure is prone to reconstruction, which can sometimes alter selectivity.[6][7][8] Understanding the nature of the active site post-reconstruction is key. • If the original amorphous phase is desired, consider milder reaction conditions or a different solvent system.
Leaching of Boron As mentioned above, use ICP and XPS to check for changes in boron content. The electronic state of nickel, influenced by boron, affects selectivity.[9]• Modifying the support or using a protective coating can help retain boron.

Issue 3: Difficulty in Catalyst Handling and Reuse

Potential Cause Diagnostic Check Recommended Solution
Pyrophoric Nature or Air Sensitivity Observe if the catalyst heats up or changes color upon exposure to air.• While generally considered non-pyrophoric and air-stable, it's good practice to handle freshly prepared catalysts under an inert atmosphere (N₂ or Ar).[10]
Particle Agglomeration During Workup TEM analysis of the catalyst after recovery will show if particles have agglomerated.• Use a stabilizing agent like PVP, which can prevent agglomeration even after multiple cycles.[1] • If the catalyst is supported, ensure strong metal-support interaction to prevent detachment and aggregation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the amorphous structure of nickel boride catalysts important for stability and activity?

A1: The amorphous, or non-crystalline, structure provides a high concentration of coordinatively unsaturated sites, which are highly active for catalysis.[9] This disordered structure can also offer enhanced intrinsic activity compared to its crystalline counterparts for certain reactions.[11] However, this high energy state also makes them susceptible to crystallization or sintering at elevated temperatures, which is a primary pathway for deactivation.[1][2]

Q2: What is the role of boron in the catalyst's stability?

A2: Boron plays a crucial electronic and structural role. It can donate partial electrons to nickel, which helps to keep the nickel in a stable valence state and provides corrosion resistance.[9] This is sometimes referred to as the "B protects Ni" effect.[9] Structurally, the presence of boron is what creates the amorphous alloy structure. However, boron can be leached out, especially in alkaline environments, which is a key stability challenge.[4]

Q3: My catalyst's activity increases during the initial phase of the reaction. Is this normal?

A3: Yes, this phenomenon has been observed, particularly in electrocatalysis. The initial increase in activity can be attributed to the dissolution of surface boron species (borates) or surface reconstruction.[4][12] This process can expose more active nickel sites or form a more active nickel oxyhydroxide (γ-NiOOH) layer, leading to a temporary enhancement in performance before other deactivation mechanisms may take over.[4]

Q4: How can I prevent the catalyst from turning into a crystalline, less active form?

A4: To maintain the amorphous structure, you can:

  • Use Stabilizers: Polymers like PVP are effective in preventing both agglomeration and crystallization of amorphous nickel particles during and after the reaction.[1]

  • Control Temperature: Avoid excessively high reaction or calcination temperatures, as heat is a primary driver for crystallization.[13]

  • Utilize a Support: Dispersing the Ni-B nanoparticles on a suitable support material can physically separate them and prevent sintering, which is often a precursor to crystallization.[2]

Q5: What is the best way to prepare a stable amorphous Ni-B catalyst?

A5: The preparation method significantly impacts stability.[10]

  • Chemical Reduction: This is the most common method, typically reacting a nickel salt (e.g., NiCl₂) with a reducing agent like sodium borohydride (B1222165) (NaBH₄) at room temperature.[10] This method yields highly active amorphous particles.

  • Electroless Plating: This technique deposits a thin, adherent film of amorphous Ni-B onto a substrate.[9][14] It is an excellent method for preparing robust and stable electrodes for electrocatalysis.[9][14]

Experimental Protocols

Protocol 1: Synthesis of Amorphous Ni-B Catalyst via Chemical Reduction

This protocol is based on the widely used method of reacting a nickel salt with sodium borohydride.

  • Preparation of Solutions:

    • Prepare a 0.5 M aqueous solution of Nickel(II) Chloride (NiCl₂·6H₂O).

    • Prepare a 1.0 M aqueous solution of Sodium Borohydride (NaBH₄). Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle in a well-ventilated fume hood.

  • Synthesis:

    • In a round-bottom flask equipped with a magnetic stirrer, add the desired volume of the NiCl₂ solution.

    • Begin vigorous stirring.

    • Slowly add the NaBH₄ solution dropwise to the nickel salt solution at room temperature. A black precipitate of amorphous nickel boride will form immediately.

    • Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Washing and Recovery:

    • Separate the black precipitate by centrifugation or magnetic decantation.

    • Wash the catalyst repeatedly with deionized water to remove unreacted precursors and byproducts (like sodium salts).

    • Follow with several washes using ethanol (B145695) to remove water.

    • Dry the catalyst under vacuum at a low temperature (e.g., 50°C) to prevent oxidation and crystallization.

Protocol 2: Catalyst Stability Test (Example: Hydrogenation Reaction)

  • Initial Activity Test:

    • Charge a high-pressure reactor with the substrate (e.g., p-nitrophenol), solvent, and the freshly prepared amorphous Ni-B catalyst.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired H₂ pressure.

    • Heat the reactor to the target temperature and monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., by HPLC or GC).

  • Catalyst Recycling and Reuse:

    • After the first reaction cycle is complete, cool the reactor, vent the pressure, and recover the catalyst by filtration or centrifugation.

    • Wash the recovered catalyst with the reaction solvent to remove any adsorbed products.

    • Dry the catalyst under vacuum.

    • Charge the reactor with a fresh batch of substrate and solvent, and add the recycled catalyst.

    • Repeat the hydrogenation reaction under the same conditions as the initial test.

  • Analysis:

    • Compare the reaction rate or time to completion for each cycle. A significant increase in reaction time indicates catalyst deactivation.

    • Characterize the catalyst after several cycles using XRD and TEM to check for crystallization and sintering.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Stability Testing cluster_analysis Post-Reaction Analysis prep_solutions Prepare Precursor Solutions (NiCl₂, NaBH₄) synthesis Chemical Reduction (Dropwise addition) prep_solutions->synthesis React washing Wash Catalyst (Water, Ethanol) synthesis->washing Recover drying Dry Under Vacuum washing->drying Purify initial_run Initial Catalytic Run (Cycle 1) drying->initial_run Use Fresh Catalyst recover Recover & Wash Catalyst initial_run->recover compare Compare Activity & Characterization initial_run->compare reuse Recycle Catalyst (Cycle n) recover->reuse reuse->recover Repeat for n cycles reuse->compare xrd XRD (Crystallinity) tem TEM (Morphology, Size) icp ICP (Leaching) compare->xrd compare->tem compare->icp

Caption: Workflow for synthesis, stability testing, and analysis of amorphous Ni-B catalysts.

Deactivation_Pathways cluster_causes Deactivation Stressors cluster_mechanisms Deactivation Mechanisms start Active Amorphous Ni-B Catalyst high_temp High Temperature aq_alkaline Aqueous/Alkaline Media carbon_feed Carbon-Rich Feedstock sinter Sintering & Crystallization high_temp->sinter leach Boron Leaching & Surface Reconstruction aq_alkaline->leach coking Carbon Deposition (Coking) carbon_feed->coking end Deactivated Catalyst (Lower Activity/Selectivity) sinter->end leach->end coking->end

Caption: Common deactivation pathways for amorphous nickel boride catalysts under different conditions.

References

synergistic geometric and electronic optimization for oxygen evolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synergistic Geometric and Electronic Optimization for Oxygen Evolution Reaction (OER) Experiments. This resource provides troubleshooting guidance and standardized protocols to assist researchers in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My catalyst performance seems to degrade quickly during stability testing. What are the common causes?

A1: Rapid performance degradation during OER stability tests is a frequent issue. Several factors could be at play:

  • Catalyst Dissolution: The catalyst material itself may be electrochemically unstable under the highly oxidative conditions of OER, leading to dissolution. This is a significant challenge, especially for non-precious metal catalysts in acidic media.[1][2]

  • Surface Reconstruction: The catalyst's surface may undergo dynamic changes, or "reconstruction," during OER. While sometimes beneficial, this can also lead to the formation of less active species or detachment from the electrode.[3][4]

  • Substrate/Backing Electrode Degradation: The underlying substrate (like glassy carbon or nickel foam) can passivate or degrade. This increases the overall resistance and can be mistaken for catalyst instability.[5] It is crucial to test the stability of the bare substrate under your experimental conditions.

  • Bubble Adhesion: Oxygen bubbles forming on the catalyst surface can block active sites, increase local resistance, and even physically dislodge the catalyst from the substrate.[6]

Q2: I am observing inconsistent current densities and overpotentials between seemingly identical experiments. How can I improve reproducibility?

A2: Reproducibility issues often stem from inconsistencies in electrode preparation and testing conditions.

  • Catalyst Ink and Deposition: Ensure your catalyst ink is well-dispersed using sonication. The drop-casting method, while common, can lead to the "coffee ring effect" and non-uniform catalyst layers. Develop a consistent deposition protocol, including drying time and temperature, to ensure uniform loading.[7]

  • Electrochemical Cell Setup: The geometry and distance between the working electrode, counter electrode, and reference electrode must be kept consistent across all experiments to minimize variations in uncompensated resistance (iR).

  • iR Compensation: The resistance of the electrolyte contributes to the measured potential. Always measure the solution resistance using Electrochemical Impedance Spectroscopy (EIS) and apply iR correction to your data for accurate overpotential values.[8]

  • Standardized Protocols: Adopting a standardized testing protocol is crucial for comparing results. This includes consistent scan rates for voltammetry, electrolyte concentration, and temperature.[1][9]

Q3: How do I properly determine the electrochemically active surface area (ECSA) for my oxide-based catalyst?

A3: Determining the ECSA for metal oxides is notoriously difficult, and there is no universally accepted method.[10] However, a common approach is the double-layer capacitance (Cdl) method:

  • Perform Cyclic Voltammetry (CV) in a non-Faradaic potential window (where no chemical reactions should occur).

  • Scan at multiple rates (e.g., 20, 40, 60, 80, 100 mV/s).

  • Plot the difference in current density (Δj = ja - jc) at a specific potential against the scan rate.

  • The slope of this plot is twice the Cdl. The ECSA can then be estimated by normalizing the Cdl by the specific capacitance of a smooth surface of the material, though this value is often unknown and a source of inaccuracy. Due to these challenges, many studies normalize current to the geometric area or catalyst mass loading.[10]

Q4: My experiment is producing chlorine gas instead of, or in addition to, oxygen. Why is this happening?

A4: You are likely observing the competing Chlorine Evolution Reaction (ClER). This occurs when chloride ions (Cl-) are present in your electrolyte. The oxidation of Cl- to Cl2 can happen at potentials similar to the OER, especially on certain catalysts.[11] To avoid this, use electrolytes with non-competing anions like sulfate (B86663) (SO4²⁻) or perchlorate (B79767) (ClO4⁻), particularly when working in acidic or neutral pH.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Overpotential 1. Poor intrinsic activity of the catalyst. 2. High electrical resistance. 3. Catalyst layer is too thick, causing mass transport limitations. 4. Active sites blocked by bubbles or impurities.1. Synthesize catalysts with optimized geometric (high surface area) and electronic (tuned d-band center) properties.[3][12] 2. Ensure good contact between catalyst and substrate. Use conductive additives (e.g., carbon black) if needed. Perform iR correction.[8] 3. Optimize catalyst loading on the electrode. 4. Use high-purity water and reagents. Ensure proper electrolyte flow if in a flow cell.
Low Stability / Current Drop 1. Catalyst dissolution or delamination. 2. Substrate corrosion/passivation. 3. Deactivation of active sites.1. Select materials known for stability in your target pH (e.g., IrOx in acid, NiFeOx in alkaline).[1] Consider core-shell structures to protect a less stable but active core.[12] 2. Run a stability test on the bare substrate to confirm its stability.[5] 3. Perform pre-conditioning cycles to stabilize the catalyst surface before long-term tests.
Irreproducible LSV Curves 1. Non-uniform catalyst film. 2. Inconsistent iR drop between tests. 3. Evolving catalyst surface ("break-in" period).1. Refine your electrode preparation method for homogeneity.[7] 2. Maintain a fixed cell geometry and always perform iR correction.[8] 3. Perform several CV cycles to condition the electrode until a stable voltammogram is achieved before recording the final LSV.[8]
Tafel Slope is Unusually High/Low 1. Incorrect potential range used for fitting. 2. Mass transport or bubble resistance limitations at high current densities. 3. Change in reaction mechanism.1. Ensure the Tafel plot is linear in the selected region, typically at low overpotentials where kinetics are the limiting factor. 2. Use data from the low current density region for the most accurate kinetic information. 3. Compare with literature values for similar materials to see if a different reaction pathway is being observed.

Experimental Protocols

Protocol 1: Standard Electrochemical Evaluation of OER Catalysts

This protocol describes a standard three-electrode cell method for screening OER catalyst activity and stability.[1][8][9]

1. Electrode Preparation:

  • Prepare a catalyst ink by dispersing 5 mg of catalyst powder in a solution of 950 µL of isopropanol (B130326) and 50 µL of Nafion solution (5 wt%).

  • Sonicate the ink for at least 30 minutes to ensure a homogeneous dispersion.

  • Drop-cast a specific volume (e.g., 10 µL) onto a polished glassy carbon electrode (or other substrate) of a known geometric area (e.g., 0.196 cm²).

  • Dry the electrode carefully at room temperature or slightly elevated temperature to form a uniform film.

2. Electrochemical Measurements:

  • Setup: Use a standard three-electrode cell with the prepared catalyst as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a reference electrode (RE) appropriate for the electrolyte (e.g., Ag/AgCl for neutral/acidic, Hg/HgO for alkaline).

  • Electrolyte: Use a high-purity electrolyte, such as 0.5 M H₂SO₄ for acidic OER or 1.0 M KOH for alkaline OER. Saturate the electrolyte with O₂ or Ar by bubbling the gas for 30 minutes prior to the experiment.

  • iR Correction: Measure the solution resistance (Ru) using high-frequency AC impedance spectroscopy. The value obtained is used for post-measurement iR correction (V_corrected = V_applied - i * Ru).

  • Conditioning: Perform 10-20 cyclic voltammetry (CV) scans at a high scan rate (e.g., 100 mV/s) to electrochemically clean and activate the catalyst surface until the CV curve is stable.

  • Activity Measurement (LSV): Record a linear sweep voltammogram (LSV) at a slow scan rate (e.g., 5 or 10 mV/s) from a potential below the OER onset to a potential that yields a high current density (e.g., 1.0 V to 1.8 V vs. RHE).

  • Tafel Analysis: Plot the iR-corrected overpotential (η) versus log(|j|), where j is the current density. The slope of the linear region is the Tafel slope.

  • Stability Test (Chronoamperometry/Chronopotentiometry): Hold the electrode at a constant potential (chronoamperometry) that initially yields ~10 mA/cm² or at a constant current density of 10 mA/cm² (chronopotentiometry) for an extended period (e.g., 10-24 hours) and record the current or potential change over time.[6]

Performance Data of OER Catalysts

The following table summarizes performance metrics for various catalysts discussed in the literature, highlighting the impact of geometric and electronic optimization.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability NotesCitation(s)
FeS₂-450/rGO-10% Alkaline14071High stability noted.[13]
Mo@Mo-6Bo on NF Alkaline22158Stable for over 50 hours.[14]
dotf-IrCo₅ Acidic235N/AEnhanced stability due to electronic effects from Co.[12][15]
Ni₁₂₅Ru₀₇₅P 1.0 M KOH340N/AActivity attributed to electronic activation of Ni by Ru.[16]
General Ni/Co/Fe Oxides Alkaline350 - 430N/AGenerally stable in alkaline but not acidic conditions.[1]
Ru₂P 1.0 M KOH560N/ALeast active phase compared to Ni-Ru bimetallic phosphide.[16]

Visualizations

experimental_workflow cluster_prep Catalyst & Electrode Preparation cluster_eval Electrochemical Evaluation cluster_analysis Data Analysis synthesis Catalyst Synthesis ink Ink Formulation (Catalyst, Solvent, Ionomer) synthesis->ink deposition Electrode Deposition (e.g., Drop-casting) ink->deposition conditioning Conditioning (CV Cycles) deposition->conditioning eis EIS for iR Correction conditioning->eis lsv Activity Measurement (LSV) eis->lsv stability Stability Test (CA/CP) lsv->stability overpotential Determine Overpotential (@ 10 mA/cm²) lsv->overpotential tafel Calculate Tafel Slope lsv->tafel stability_plot Analyze Current/Potential vs. Time stability->stability_plot overpotential->tafel tafel->stability_plot oer_mechanism M M (Active Site) M_OH M-OH M->M_OH + H₂O M_O M-O M_OH->M_O - H⁺, - e⁻ M_OOH M-OOH M_O->M_OOH + H₂O M_O2 M + O₂ M_OOH->M_O2 - H⁺, - e⁻

References

Technical Support Center: Stabilizing Nickel-Rich Cathodes with Boron Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on stabilizing nickel-rich cathodes through boron penetration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism by which boron penetration stabilizes nickel-rich cathodes?

A1: Boron penetration stabilizes nickel-rich cathodes through a multi-scale approach.[1][2][3][4] At the atomic level, trace amounts of boron can dope (B7801613) into the transition metal sites of the surface layer, strengthening the crystal structure via strong B-O bonds.[1][2][3][4][5][6] This reinforcement helps to suppress the release of lattice oxygen and mitigates the formation of microcracks during cycling.[5][7] On a larger scale, boron can form a lithium-ion conductive lithium borate (B1201080) (LBO) coating on the surface of primary and secondary particles.[1][2][3][4] This LBO layer acts as a binder, accommodating the strain from anisotropic expansion and contraction, which in turn ameliorates intergranular crack formation.[1][2][3][4] Furthermore, the coating separates the cathode surface from the electrolyte, which helps to suppress parasitic reactions and associated gas evolution.[1][2][3][4][6]

Q2: My initial discharge capacity decreased after boron doping. Is this expected?

A2: A slight decrease in initial specific capacitance can sometimes be observed with boron doping, particularly at higher concentrations.[8] This can be attributed to the integration of electrochemically inactive boron into the cathode material.[7] However, this initial trade-off is often compensated by a significant improvement in cycling stability and capacity retention over subsequent cycles.[8] It's crucial to evaluate the long-term performance to ascertain the overall benefit of boron doping. Some studies have also shown that an optimized boron content can lead to an increase in the initial discharge capacity.[1]

Q3: I'm observing a significant reduction in the primary particle size of my cathode material after boron doping. How can I control this?

A3: The presence of boron, especially at higher concentrations (e.g., 4 mol%), can inhibit particle growth during calcination, leading to smaller and thinner primary particles.[7] To control this, you can try the following:

  • Optimize Boron Concentration: Systematically vary the boron content to find an optimal concentration that provides sufficient stabilization without excessively hindering particle growth.

  • Adjust Calcination Parameters: Experiment with different calcination temperatures and durations. A lower temperature or shorter duration might reduce the inhibitory effect of boron on particle growth.

  • Control Co-precipitation Conditions: Precisely controlling the pH, temperature, stirring speed, and concentration during the co-precipitation synthesis of the precursor can help achieve a more uniform particle size and composition.[9]

Q4: How does boron doping affect the rate performance of nickel-rich cathodes?

A4: Boron doping, particularly through the formation of a conductive LBO layer, can significantly enhance the rate performance of nickel-rich cathodes.[1][3] The LBO facilitates Li+ diffusion and provides more pathways for lithium-ion movement, thereby improving the lithium-ion diffusion kinetics.[1][2][3][4] This leads to a higher discharge capacity at high current densities.[1][3]

Q5: What are the common methods for introducing boron into nickel-rich cathodes?

A5: The most common methods are direct doping during synthesis and surface coating.

  • Direct Doping via Co-precipitation: Boron is incorporated into the cathode material during the co-precipitation of the precursor.[7][9][10] This method aims for the incorporation of boron into the crystal lattice.

  • Surface Coating: The synthesized cathode material is subsequently coated with a boron-containing compound, such as boric acid (H₃BO₃) or lithium borate (LBO).[7] This is often achieved through a wet-chemical process followed by annealing.

  • Sol-Gel Method: Boron, along with other elements, can be introduced using a sol-gel method, which allows for a high degree of homogeneity.[8][11]

Experimental Protocols

Key Experiment 1: Synthesis of Boron-Doped Ni-Rich Cathode Material via Co-precipitation

This protocol describes a typical co-precipitation method for synthesizing boron-doped nickel-rich cathode materials (e.g., NCM811).

Materials:

  • Nickel sulfate (B86663) (NiSO₄·6H₂O)

  • Cobalt sulfate (CoSO₄·7H₂O)

  • Manganese sulfate (MnSO₄·H₂O)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ammonium hydroxide (NH₄OH) solution

  • Boric acid (H₃BO₃)

  • Lithium hydroxide (LiOH·H₂O)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of NiSO₄, CoSO₄, and MnSO₄ in the desired stoichiometric ratio (e.g., 8:1:1).

  • Chelating Agent and pH Control: Prepare separate solutions of NaOH and NH₄OH.

  • Co-precipitation:

    • In a continuously stirred tank reactor, add the precursor solution and the boric acid solution (as the boron source).

    • Simultaneously, slowly pump the NaOH and NH₄OH solutions into the reactor to maintain a constant pH and temperature.

    • Continuously stir the solution to ensure uniform precipitation of the spherical hydroxide precursor.

  • Washing and Drying: Filter, wash the precipitate with deionized water until the pH is neutral, and then dry the precursor in a vacuum oven.

  • Lithiation and Calcination:

    • Thoroughly mix the dried precursor with LiOH·H₂O.

    • Calcine the mixture in an oxygen atmosphere at a high temperature (e.g., 700-800 °C) for a specified duration to obtain the final boron-doped cathode material.

Key Experiment 2: Electrochemical Characterization

This protocol outlines the steps for assembling a coin cell and performing electrochemical tests.

Materials:

  • Synthesized boron-doped cathode material

  • Lithium foil (anode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate)

  • Coin cell components (casings, spacers, springs)

  • Battery cycler

Procedure:

  • Cathode Slurry Preparation: Mix the active material, conductive carbon (e.g., Super P), and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry.

  • Electrode Casting: Cast the slurry onto an aluminum foil current collector and dry it in a vacuum oven.

  • Coin Cell Assembly:

    • In an argon-filled glovebox, assemble a 2032-type coin cell.

    • The assembly order is typically: negative casing, lithium foil, separator, a few drops of electrolyte, cathode, spacer, spring, and positive casing.

    • Crimp the cell to ensure it is properly sealed.

  • Electrochemical Testing:

    • Let the cell rest for several hours to ensure complete wetting of the electrode by the electrolyte.

    • Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.1C, 1C, 5C) within a specific voltage window (e.g., 2.8-4.3 V vs. Li/Li⁺).

    • Measure the specific discharge capacity, coulombic efficiency, and capacity retention over a number of cycles (e.g., 100 cycles).

Data Presentation

Table 1: Electrochemical Performance of Boron-Modified Ni-Rich Cathodes

MaterialBoron ContentInitial Discharge Capacity (mAh g⁻¹ at 0.1C)Capacity Retention after 100 cycles (at 1C)Rate Capability (mAh g⁻¹ at 5C)Reference
B0-NCM0%200.273.5%154.6[1]
B1-NCM0.1%199.282.0%-[1]
B5-NCM0.5%205.581.7%175.6[1][2][3][4][6]
B10-NCM1.0%204.683.4%-[1]

Table 2: Cycling Performance of Doped and Co-doped Ni-Rich Cathodes

MaterialDopant(s)Capacity Retention after 150 cycles (at 25 mA g⁻¹)Reference
Pristine NMCNone~32.8%[8][11]
B-doped NMCBoron~68-76%[8][11]
Al-doped NMCAluminum~68-76%[8][11]
Al/B co-doped NMCAluminum, Boron~68-76%[8][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage precursors Ni, Co, Mn Sulfates + Boric Acid coprecipitation Co-precipitation (pH, Temp Control) precursors->coprecipitation precursor_hydroxide Hydroxide Precursor coprecipitation->precursor_hydroxide washing_drying Washing & Drying precursor_hydroxide->washing_drying dried_precursor Dried Precursor washing_drying->dried_precursor lithiation_calcination Lithiation (LiOH) & Calcination dried_precursor->lithiation_calcination final_material B-Doped Cathode lithiation_calcination->final_material slurry_prep Slurry Preparation final_material->slurry_prep electrode_cast Electrode Casting slurry_prep->electrode_cast cell_assembly Coin Cell Assembly electrode_cast->cell_assembly electrochem_test Electrochemical Testing cell_assembly->electrochem_test performance_data Performance Data electrochem_test->performance_data

Caption: Experimental workflow for synthesis and characterization.

stabilization_mechanism cluster_atomic Atomic Level Stabilization cluster_particle Particle Level Stabilization boron_doping Boron Doping in TM Sites strong_bo_bonds Formation of Strong B-O Bonds boron_doping->strong_bo_bonds suppress_o2_release Suppressed Oxygen Release strong_bo_bonds->suppress_o2_release mitigate_cracks Mitigated Microcracks suppress_o2_release->mitigate_cracks overall_stability Overall Cathode Stability & Performance mitigate_cracks->overall_stability lbo_coating LBO Coating on Particle Surface binder_effect Acts as a Binder lbo_coating->binder_effect suppress_side_reactions Suppressed Side Reactions with Electrolyte lbo_coating->suppress_side_reactions facilitate_li_diffusion Facilitates Li+ Diffusion lbo_coating->facilitate_li_diffusion accommodate_strain Accommodates Anisotropic Strain binder_effect->accommodate_strain ameliorate_cracks Ameliorated Intergranular Cracks accommodate_strain->ameliorate_cracks ameliorate_cracks->overall_stability reduce_gas Reduced Gas Evolution suppress_side_reactions->reduce_gas reduce_gas->overall_stability enhanced_rate Enhanced Rate Performance facilitate_li_diffusion->enhanced_rate enhanced_rate->overall_stability

Caption: Mechanism of boron penetration stabilizing Ni-rich cathodes.

References

Technical Support Center: Nickel-Boron Coating Heat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of heat treatment on nickel-boron (Ni-B) coating hardness. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the heat treatment of nickel-boron coatings.

Frequently Asked Questions (FAQs)

  • What is the primary purpose of heat treating nickel-boron coatings? Heat treatment is primarily performed to enhance the mechanical and tribological properties of the coating, most notably its hardness and wear resistance.[1][2] This is achieved through structural changes within the coating, specifically the precipitation of hard nickel boride phases.[1][3][4]

  • How does heat treatment increase the hardness of the coating? In the as-deposited state, electroless nickel-boron coatings are typically amorphous or have a microcrystalline structure.[5][6] Heat treatment provides the thermal energy necessary for the precipitation of hard, crystalline nickel boride phases (such as Ni₃B and Ni₂B) within the nickel matrix.[1][3][4] This process is a form of precipitation hardening, which impedes dislocation movement and significantly increases the coating's hardness.

  • What is the typical temperature range for heat treating nickel-boron coatings? The optimal temperature range for achieving maximum hardness in nickel-boron coatings is generally between 300°C and 400°C.[1][4][7] Exceeding this range can lead to a decrease in hardness.[1]

  • What happens if the heat treatment temperature is too high? If the temperature exceeds the optimal range (typically above 400°C), the hardness of the coating may decrease.[1] This is attributed to phenomena such as grain growth of the nickel and nickel boride phases, which can soften the material.[1]

  • Does the duration of the heat treatment matter? Yes, the duration of the heat treatment is a critical parameter. At a given temperature, hardness will generally increase with time up to a certain point, after which it may plateau or even decrease. For example, at 300°C, a treatment of 4 hours has been shown to yield maximum hardness.[1]

Troubleshooting Common Issues

  • Issue: Inconsistent hardness readings across the coated surface after heat treatment.

    • Possible Cause: Non-uniform heating during the treatment process. This can be due to poor furnace calibration, improper sample placement, or variations in heat circulation. Another potential cause is internal stress generated during the coating process, which can be relieved non-uniformly during heating.[5]

    • Solution: Ensure the furnace is properly calibrated and provides uniform temperature distribution. Use a furnace with forced air or inert gas circulation. Position samples in the center of the furnace, away from heating elements. Consider a stress relief step at a lower temperature (e.g., 180°C) before the main hardening treatment to promote homogeneity.[5]

  • Issue: The coating's hardness is lower than expected after heat treatment.

    • Possible Cause: The heat treatment temperature was either too low or too high, or the duration was insufficient. The boron content of the coating also significantly influences the final hardness.[2][8]

    • Solution: Verify the heat treatment parameters (temperature and time) against established data for the specific type of nickel-boron coating. Refer to the data table below for guidance. Ensure the coating's boron content is within the expected range for achieving high hardness.

  • Issue: The coating shows cracking or poor adhesion after heat treatment.

    • Possible Cause: Mismatch in the coefficient of thermal expansion between the coating and the substrate, leading to high internal stresses upon cooling. Improper substrate preparation before plating can also lead to poor adhesion that is exacerbated by heat treatment.

    • Solution: Ensure meticulous cleaning and activation of the substrate surface before the coating process. Employ a slower heating and cooling rate during the heat treatment cycle to minimize thermal shock. For some substrates, an intermediate layer or a specific post-treatment before the main heat treatment may be necessary.

Data Presentation: Hardness of Nickel-Boron Coatings

The following table summarizes the typical hardness values of nickel-boron coatings before and after heat treatment at various temperatures and durations.

Heat Treatment Temperature (°C)Heat Treatment Duration (hours)Coating Hardness (Vickers Hardness, HV)Notes
As-deposited-~570 - 833 HVAmorphous or microcrystalline structure.[5][6]
1804~1000 HVStress relief and slight increase in hardness.[5]
3001~1100 - 1200 HVSignificant increase in hardness due to Ni₃B precipitation.
3004~1200 - 1300 HVOften cited as the optimal condition for maximum hardness.[1]
3501~908 HVHardness may start to decrease depending on the coating composition.[6]
4001~1236 - 1300 HVA common temperature for achieving high hardness.[5][9]
4501~908 HVHardness typically decreases due to grain growth.[1][6]
6001Lower than peak hardnessSignificant softening occurs at higher temperatures.[6]

Note: Hardness values can vary depending on the specific plating bath chemistry, boron content of the coating, substrate material, and the hardness measurement technique used.

Experimental Protocols

Detailed Methodology for Heat Treatment of Nickel-Boron Coatings

  • Substrate Preparation:

    • Ensure the nickel-boron coated samples are clean and free of any organic contaminants. A gentle rinse with a suitable solvent (e.g., isopropanol) followed by drying with compressed air is recommended.

  • Furnace Setup:

    • Use a calibrated furnace with a stable and uniform temperature zone. A furnace with an inert atmosphere capability (e.g., nitrogen or argon) is preferred to prevent oxidation of the coating, although treatments in air are also common.

  • Heating Cycle:

    • Place the samples in the center of the furnace.

    • Set the desired heat treatment temperature (e.g., 300°C or 400°C).

    • Ramp up to the set temperature at a controlled rate (e.g., 5-10°C/minute) to avoid thermal shock.

  • Dwelling Time:

    • Once the furnace reaches the set temperature, start the timer for the desired duration (e.g., 1 hour or 4 hours).

  • Cooling Cycle:

    • After the dwelling time is complete, turn off the furnace and allow the samples to cool down slowly inside the furnace to room temperature. This slow cooling helps to minimize internal stresses.

  • Hardness Measurement:

    • After cooling, the hardness of the coating can be measured using a microhardness tester (e.g., Vickers or Knoop) according to standard procedures like ASTM E384.

Visualizations

HeatTreatmentEffect cluster_input Input Parameters cluster_process Mechanism cluster_output Resulting Property cluster_optimization Temp Heat Treatment Temperature Precipitation Precipitation of Nickel Borides (Ni3B, Ni2B) Temp->Precipitation Influences rate and phase formation Optimal Optimal Range: 300-400°C Temp->Optimal Decrease > 400°C: Hardness Decreases (Grain Growth) Temp->Decrease Time Heat Treatment Duration Time->Precipitation Affects extent of precipitation Hardness Coating Hardness Precipitation->Hardness Increases hardness

References

Technical Support Center: Overcoming the High Energy Barrier in Ni-B Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nickel-boron (Ni-B) compounds, particularly focusing on overcoming the high energy barrier.

Troubleshooting Guide

This guide addresses specific issues that may arise during Ni-B compound synthesis in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction due to insufficient energy input.Increase reaction temperature or pressure. For solid-state reactions, consider increasing the reaction time.[1][2][3] The High-Pressure High-Temperature (HPHT) method is effective in overcoming the energy barrier.[2][3]
Inhibition of precursor decomposition.In solid-state synthesis using NaBH₄, a continuous argon flow can facilitate the decomposition, which might otherwise be inhibited in a closed system.[1]
Non-ideal precursor ratio.Optimize the molar ratio of nickel and boron sources. A slight excess of boron may be necessary to ensure complete reaction.[2][3]
Formation of amorphous product instead of crystalline phase Reaction temperature is too low.Increase the synthesis temperature. Lower temperatures (<400 °C) often yield amorphous nanoparticles.[1][4] Annealing the amorphous product at higher temperatures (>250 °C) can induce crystallization.[5]
Rapid quenching.Control the cooling rate. Slower cooling can promote the growth of crystalline phases.
Presence of mixed Ni-B phases (e.g., Ni₂B, Ni₃B, Ni₄B₃) Non-stoichiometric precursor ratio.Precisely control the initial Ni:B molar ratio. Different ratios favor the formation of different phases.[1][6]
Inhomogeneous mixing of precursors.Ensure homogeneous mixing of the starting materials. For solid-state reactions, consider high-energy ball milling to improve reactant intimacy.[7][8]
Reaction temperature and pressure are not optimal for the desired phase.Consult the Ni-B phase diagram to identify the stability regions for each phase and adjust the synthesis conditions accordingly.[9][10] The synthesis of α-Ni₄B₃ and β-Ni₄B₃ requires more energy (higher temperature and pressure) than Ni₂B and NiB.[2][3]
Formation of nickel oxide or boron oxide impurities Presence of oxygen or moisture in the reaction environment.Conduct the synthesis under an inert atmosphere (e.g., argon) or vacuum.[1] Use anhydrous solvents and properly dried precursors.
Post-synthesis handling.Minimize exposure of the final product to air and moisture. Washing steps can sometimes introduce oxide layers.[6]
Inconsistent particle size and morphology Uncontrolled nucleation and growth.Employ reaction mediators or capping agents to control particle size.[11] For HPHT synthesis, controlling the pressure and temperature can effectively manage the growth rate of Ni-B compounds.[2][3]
Inhomogeneous temperature distribution in the reactor.Ensure uniform heating of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is there a high energy barrier in the synthesis of Ni-B compounds?

The high energy barrier in Ni-B compound synthesis is primarily due to the chemical inertness of both nickel and boron.[2][3] Overcoming this barrier is necessary to initiate the reaction and promote the formation of strong covalent bonds within the nickel boride structure. This often requires significant energy input in the form of high temperatures and/or pressures.[2][3]

Q2: What are the common methods to overcome this high energy barrier?

Several methods can be employed to provide the necessary activation energy for Ni-B synthesis:

  • High-Temperature Solid-State Synthesis: This involves heating a mixture of nickel and boron precursors at elevated temperatures (often >600 °C) for an extended period.[1]

  • High-Pressure High-Temperature (HPHT) Method: Applying high pressure (e.g., 5 GPa) along with high temperature is a very effective way to overcome the energy barrier and synthesize well-crystallized, single-phase Ni-B compounds.[2][3]

  • Mechanochemical Synthesis (Ball Milling): High-energy ball milling can induce a solid-state reaction at lower temperatures by creating defects and increasing the contact area between reactants. This can be followed by a thermal explosion at a lower ignition temperature to form the desired boride phase.[7][8]

  • Solid-State Metathesis (SSM): These are rapid, exothermic reactions, for instance between metal halides and MgB₂, that can form crystalline metal borides in seconds without sustained external heating.[12]

  • Solvothermal Synthesis: Using a solvent under high temperature and pressure in an autoclave can facilitate the reaction at temperatures lower than solid-state methods.[13]

Q3: How can I synthesize phase-pure Ni₂B or Ni₃B?

The synthesis of phase-pure nickel borides depends critically on the choice of precursors and the reaction conditions.

  • For Ni₃B: A solid-state reaction of NiCl₂ and NaBH₄ (1:1 molar ratio) at 400 °C for 24 hours under an argon flow has been shown to produce phase-pure Ni₃B nanocrystals.[1][4]

  • For Ni₂B: A solid-state reaction of elemental nickel powder and NaBH₄ (1:1 molar ratio) at 400 °C for a longer duration of 72 hours under argon flow can yield phase-pure Ni₂B nanocrystals.[1][4] The reaction of Ni with NaBH₄ takes longer than when NiCl₂ is used as the precursor.[4]

Q4: What is the role of NaBH₄ in the synthesis of nickel borides?

Sodium borohydride (B1222165) (NaBH₄) serves a dual role in many nickel boride synthesis routes. It acts as both a reducing agent and a boron source .[1] The presence of a metal co-reactant like NiCl₂ can lower the decomposition temperature of NaBH₄, facilitating the release of boron for the boriding process.[1][11]

Q5: Can I synthesize Ni-B compounds at lower temperatures?

Yes, several methods allow for the synthesis of Ni-B compounds at lower temperatures, although the products are often amorphous.

  • Chemical Reduction: The reaction between a nickel salt and an aqueous solution of a borohydride at or near room temperature typically yields amorphous nickel boride.[6]

  • Solvothermal Routes: These methods can produce nanocrystalline Ni₂B at temperatures around 420 °C.[13]

  • Solid-State Reactions at Moderate Temperatures: Crystalline Ni₃B and Ni₂B have been successfully synthesized at 400 °C using appropriate precursors.[1][4]

Experimental Protocols

Protocol 1: Solid-State Synthesis of Ni₃B Nanocrystals

This protocol is adapted from a novel solid-state method for synthesizing NiₓB nanopowders.[1]

Materials:

Equipment:

  • Glovebox

  • Round-bottomed flask (25 mL) with a glass stirring bar

  • Tube furnace with temperature and gas flow control

  • Vacuum line

  • Argon gas supply

Procedure:

  • Inside a glovebox, add NiCl₂ and NaBH₄ in a 1:1 molar ratio to the round-bottomed flask.

  • Place a glass stirring bar in the flask.

  • Remove the flask from the glovebox and connect it to a vacuum line. Evacuate the flask and then flush with argon. Repeat this cycle three times.

  • Place the reaction mixture under a continuous argon flow.

  • Heat the flask to 400 °C while stirring.

  • Maintain the reaction at 400 °C for 24 hours.

  • After 24 hours, turn off the furnace and allow the reaction mixture to cool to room temperature naturally under argon flow.

  • To remove the NaCl byproduct, slowly add methanol to the reaction mixture to quench any unreacted NaBH₄ and dissolve the byproduct.

  • Wash the resulting Ni₃B nanopowder with additional methanol and water.

  • Dry the final product under vacuum.

Protocol 2: High-Pressure High-Temperature (HPHT) Synthesis of Ni-B Compounds

This protocol provides a general guideline for the HPHT synthesis of various Ni-B phases.[2][3]

Materials:

  • High-purity nickel powder

  • Amorphous or crystalline boron powder

Equipment:

  • HPHT apparatus (e.g., cubic anvil press)

  • Sample assembly (e.g., hBN crucible, graphite (B72142) heater)

Procedure:

  • Thoroughly mix the nickel and boron powders in the desired stoichiometric ratio (e.g., 2:1 for Ni₂B, 4:3 for Ni₄B₃, 1:1 for NiB). A slight excess of boron is often beneficial.[2][3]

  • Press the mixed powder into a pellet.

  • Place the pellet inside a hexagonal boron nitride (hBN) crucible.

  • Assemble the crucible within the heating element (e.g., graphite sleeve) and the surrounding pressure-transmitting medium (e.g., pyrophyllite).

  • Place the entire assembly into the HPHT apparatus.

  • Pressurize the sample to the target pressure (e.g., 5 GPa).

  • While maintaining the pressure, heat the sample to the desired synthesis temperature (e.g., 1000-1800 °C).

  • Hold the sample at the target temperature and pressure for the desired reaction time (e.g., 30-60 minutes).

  • Quench the sample by turning off the heating power.

  • Slowly release the pressure.

  • Recover the synthesized Ni-B compound from the sample assembly.

Quantitative Data Summary

Table 1: Reaction Conditions for Solid-State Synthesis of Ni₂B and Ni₃B[1]

Target CompoundNickel PrecursorNi:B Molar RatioTemperature (°C)Time (h)Yield (%)
Ni₃BNiCl₂1:14002479.0
Ni₂BNi powder1:14007273.5

Table 2: HPHT Synthesis Conditions for Various Ni-B Phases[3]

Target CompoundNi:B Molar RatioPressure (GPa)Temperature (°C)
Ni₂B2:1.151000-1800
α-Ni₄B₃4:3.351000-1200
β-Ni₄B₃4:3.351400-2200
NiB1:1.251000-1800

Visualizations

experimental_workflow_solid_state cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product p1 Mix NiCl₂ and NaBH₄ (1:1) in Glovebox r1 Evacuate and Flush with Argon (3x) p1->r1 r2 Heat to 400°C under Argon Flow r1->r2 r3 Hold for 24h at 400°C r2->r3 r4 Cool to Room Temperature r3->r4 u1 Add Methanol to Quench r4->u1 u2 Wash with Methanol and Water u1->u2 u3 Dry under Vacuum u2->u3 prod Ni₃B Nanocrystals u3->prod

Caption: Experimental workflow for the solid-state synthesis of Ni₃B nanocrystals.

logical_relationship_synthesis_methods cluster_goal Goal cluster_challenge Challenge cluster_methods Synthesis Methods goal Synthesize Crystalline Ni-B Compounds challenge High Energy Barrier goal->challenge m1 High-Temperature Solid-State challenge->m1 Overcome by m2 HPHT challenge->m2 Overcome by m3 Mechanochemical challenge->m3 Overcome by m4 Solvothermal challenge->m4 Overcome by

Caption: Logical relationship between the synthesis goal, challenge, and methods.

References

Technical Support Center: Promoter-Modified Nickel Boride Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with promoter metals on nickel boride catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of adding a promoter metal to a nickel boride catalyst?

A1: The addition of a transition metal promoter to a nickel boride catalyst can significantly modify its activity, selectivity, and stability.[1] Promoters can alter the electronic properties and surface morphology of the catalyst, leading to enhanced performance in specific reactions. For instance, some promoters can increase resistance to poisoning by sulfur compounds.[1] The presence of these metals may not change the overall morphology of the nickel boride but can influence its catalytic and magnetic properties.[2]

Q2: How do different promoter metals specifically influence the catalyst's performance?

A2: The influence of the promoter metal is highly dependent on the metal itself and the target reaction. For example, in hydrogenation reactions, a chromium-promoted nickel boride catalyst (NiB(Cr)) has shown higher efficiency in C=C bond hydrogenation, whereas a chromium-promoted cobalt boride catalyst (CoB(Cr)) was more selective for nitrile group hydrogenation.[2] The addition of boron as a promoter to Ni-based catalysts has been shown to improve resistance to deactivation by carbon deposition (coking).[3] Phosphorus doping can also enhance the electrocatalytic performance of nickel boride in certain oxidation reactions.[4]

Q3: Can the addition of a promoter metal alter the physical structure of the nickel boride catalyst?

A3: Generally, the incorporation of small amounts of dopant metals (e.g., 4% w/w) does not significantly change the amorphous structure or spongy morphology of the nickel boride catalyst.[2][5] However, thermal treatments at high temperatures can lead to crystallization and the formation of new phases, such as metallic nickel and different nickel boride alloys (e.g., Ni3B, Ni2B), which can negatively impact catalytic activity.[6]

Q4: What is the effect of promoter metals on the hydrogen adsorption capacity of nickel boride catalysts?

A4: The presence of dopant metals does not substantially change the hydrogen adsorption capacity of the catalyst.[7] For instance, while the addition of chromium can increase catalytic activity by 52%, the hydrogen adsorption capacity remains nearly the same.[8] Conversely, zinc as a dopant can decrease activity by 50% with only a 15% decrease in hydrogen uptake.[8] This suggests that changes in catalytic activity are not solely dependent on the metallic area available for hydrogen adsorption.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Catalytic Activity 1. Incomplete reduction during catalyst preparation. 2. Catalyst deactivation due to coking.[3] 3. Crystallization of the amorphous catalyst due to high-temperature treatment.[6] 4. Inappropriate choice of promoter for the specific reaction.1. Ensure vigorous stirring and optimal temperature during the reduction with sodium borohydride (B1222165). 2. Consider adding boron as a promoter to improve coking resistance.[3] 3. Avoid high-temperature hydrogen treatment (above 250°C) which can cause crystallization and loss of active area.[6] 4. Screen different promoter metals to find the most effective one for your application.
Poor Selectivity 1. Non-optimal promoter metal for the desired selective transformation. 2. Catalyst morphology or particle size is not ideal.1. Select a promoter known to enhance selectivity for the target functional group (e.g., Cr for C=C vs. nitrile hydrogenation).[2] 2. Adjust synthesis parameters such as the molar ratios of starting materials and the pH of the plating solution to control particle size and composition.[9]
Catalyst Instability/Deactivation 1. Carbon deposition (coking) on the catalyst surface.[3] 2. Gradual oxidation of the catalyst. 3. Leaching of the promoter metal. 4. Sintering of catalyst particles at high temperatures.[6]1. Introduce boron as a promoter to inhibit the formation of bulk carbide and weaken on-surface carbon binding.[3] 2. Store the catalyst under an inert atmosphere or in a suitable solvent to prevent oxidation. While air-stable, they slowly react with water.[10] 3. Ensure strong interaction between the promoter and the nickel boride by optimizing the preparation method. 4. Operate at the lowest possible temperature that still achieves the desired reaction rate to prevent particle growth.
Inconsistent Results 1. Variation in catalyst preparation. 2. Aging of the catalyst.1. Strictly control experimental parameters during synthesis, including temperature, stirring rate, and the rate of addition of the reducing agent. 2. It is often recommended to prepare nickel boride catalysts in situ as they can lose catalytic activity over time.[11]

Quantitative Data Summary

Table 1: Effect of Promoter Metals on Catalytic Activity and Hydrogen Adsorption

Promoter Metal (4% w/w)Change in Catalytic ActivityHydrogen Adsorption (mol H₂/g)Reference
None (Undoped NiB)-40[8]
Chromium (Cr)+52%39.9[8]
Zinc (Zn)-50%33.68[8]
Manganese (Mn)-6%29.6[7][8]

Experimental Protocols

Preparation of Promoter-Doped Nickel Boride (MNiB) Catalyst

This protocol is adapted from a method for preparing amorphous nickel boride catalysts doped with various transition metals.[1]

Materials:

  • Nickel acetate (B1210297) tetrahydrate (Ni(CH₃CO₂)₂·4H₂O)

  • Promoter metal salt (e.g., Cr³⁺(CH₃CO₂)₇(OH)₂, MnCl₂·4H₂O, FeCl₃·6H₂O, Co(CH₃CO₂)₂·4H₂O, Cu(CH₃CO₂)₂·H₂O, Zn(CH₃CO₂)₂·H₂O)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Prepare the Reducing Solution: In a flask, react 1 g of NaBH₄ with 1 ml of H₂O in 100 ml of anhydrous THF at 25°C to obtain a diborane-tetrahydrofuran (BH₃-THF) complex solution.

  • Prepare the Metal Salt Solution: In a separate beaker, dissolve the appropriate amounts of nickel acetate and the chosen promoter metal salt in methanol to achieve the desired promoter concentration (e.g., 4% w/w of the promoter metal relative to nickel).

  • Reduction: Add the metal salt solution dropwise to the BH₃-THF solution under vigorous stirring. A black precipitate of the promoter-doped nickel boride will form.

  • Washing and Drying: For characterization purposes, filter the black precipitate immediately. Wash it thoroughly with deionized water and THF to remove by-products (like sodium acetate) and any unreacted sodium borohydride.

  • Final Product: Dry the resulting black powder under vacuum at 323 K. The catalyst is now ready for use or characterization.

Preparation of Phosphorus-Doped Nickel Boride (NiBx-P) Catalyst

This protocol describes the synthesis of phosphorus-doped nickel boride.[4]

Materials:

  • Nickel chloride solution (0.1 mol/L)

  • Sodium hypophosphite solution (NaH₂PO₂, 0.1 mol/L)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Place 4 mL of the nickel chloride solution in a beaker and maintain it in a water bath at 308 K.

  • Add the desired amount of the sodium hypophosphite solution to the beaker (the amount will determine the P/Ni atomic ratio).

  • Use magnetic stirring to ensure a uniform dispersion.

  • Reduce the resulting mixture by adding an aqueous solution containing 0.378 g of NaBH₄ with vigorous stirring at 313 K.

  • After the reduction is complete, collect the black precipitate by centrifugation.

  • Wash the product with deionized water until no more gas bubbles are generated.

  • Dry the final product overnight under vacuum at 313 K to obtain the NiBx-P black powder.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation start Start reducing_agent Prepare Reducing Agent (e.g., BH3-THF) start->reducing_agent metal_salts Prepare Metal Salt Solution (Ni salt + Promoter salt) start->metal_salts reduction Reduction Reaction (Vigorous Stirring) reducing_agent->reduction metal_salts->reduction washing Wash Precipitate (Water & THF) reduction->washing drying Dry Catalyst (Vacuum) washing->drying catalyst Promoted NiB Catalyst drying->catalyst

Caption: Workflow for the synthesis of promoter-doped nickel boride catalysts.

troubleshooting_logic cluster_activity Troubleshooting Low Activity cluster_selectivity Troubleshooting Poor Selectivity start Low Catalyst Performance q1 Check Activity or Selectivity? start->q1 low_activity Low Activity q1->low_activity Activity poor_selectivity Poor Selectivity q1->poor_selectivity Selectivity coking Suspect Coking? (e.g., high carbon feed) low_activity->coking temp High Temp Treatment? low_activity->temp promoter Is Promoter Optimal? poor_selectivity->promoter sol_coking Add Boron Promoter coking->sol_coking Yes sol_temp Avoid T > 250°C temp->sol_temp Yes sol_promoter Screen Different Promoters promoter->sol_promoter No

Caption: A logical guide for troubleshooting common issues with catalyst performance.

References

Validation & Comparative

A Comparative Analysis of Corrosion Resistance: Nickel Boron vs. Electroless Nickel Phosphorus Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate surface coating for equipment and components is critical to ensure reliability, prevent contamination, and maintain the integrity of experimental conditions. Among the myriad of options, nickel boron (Ni-B) and electroless nickel phosphorus (EN-P) are prominent choices, each offering a unique set of properties. This guide provides an objective, data-driven comparison of their corrosion resistance, supported by experimental findings to aid in making an informed decision.

Electroless nickel phosphorus coatings, particularly those with a high phosphorus content, are widely recognized for their superior corrosion resistance.[1][2] This is largely attributed to their amorphous structure, which lacks the grain boundaries that can become sites for corrosion initiation.[2][3] In contrast, nickel boron coatings, while lauded for their hardness and wear resistance, generally exhibit lower corrosion resistance due to their microcrystalline or partially amorphous structures.[3][4]

Quantitative Performance Data

To provide a clear comparison, the following table summarizes quantitative data from potentiodynamic polarization tests, a standard electrochemical method for evaluating corrosion rates. The data is extracted from a direct comparative study by Palaniappa and Seshadri (2008), which evaluated the performance of as-coated Ni-P and Ni-B on mild steel in a 3.5 wt% NaCl solution.[5][6]

Performance MetricElectroless Nickel Phosphorus (as-coated)Nickel Boron (as-coated)Test Method
Corrosion Rate (mils per year, mpy) 0.427[5]2.808[5]Potentiodynamic Polarization
Corrosion Current (Icorr) (µA/cm²) Data not specified in sourceData not specified in sourcePotentiodynamic Polarization
Salt Spray (ASTM B117) >1000 hours (for high-phosphorus)[7]Not consistently reportedNeutral Salt Spray (NSS)

Note: The corrosion rate of the uncoated mild steel substrate was reported to be 21.85 mpy, highlighting the significant protection offered by both coatings.[5]

Key Factors Influencing Corrosion Resistance

The disparity in corrosion resistance between the two coatings can be attributed to several key factors. The amorphous nature of high-phosphorus EN-P creates a more uniform and less porous barrier to corrosive agents.[2] The phosphorus content in the alloy plays a crucial role, with higher phosphorus percentages generally leading to enhanced corrosion protection.[2] Conversely, the crystalline nature of Ni-B coatings can present more pathways for corrosive media to penetrate to the substrate.[3]

Experimental Methodologies

A foundational understanding of the testing protocols is essential for interpreting the corrosion resistance data.

Potentiodynamic Polarization

This electrochemical test measures the corrosion characteristics of a material in a specific electrolyte. The fundamental principle involves varying the potential of a test electrode (the coated sample) and measuring the resulting current.

A typical experimental setup for potentiodynamic polarization includes:

  • A three-electrode cell: This consists of a working electrode (the sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh).[8]

  • An electrolyte solution: For the data presented, a 3.5 wt% Sodium Chloride (NaCl) solution was used to simulate a saline environment.[5][6]

  • A potentiostat: This instrument controls the potential of the working electrode and measures the resulting current.

The test generates a Tafel plot, which graphs the logarithm of the corrosion current density against the electrode potential. From this plot, key parameters such as the corrosion potential (Ecorr) and corrosion current density (Icorr) are determined. A lower corrosion current density is indicative of a lower corrosion rate.[8]

Neutral Salt Spray Test (ASTM B117)

The ASTM B117 standard outlines a widely used accelerated corrosion test that subjects coated samples to a salt fog environment. This test is primarily a quality control measure to assess the uniformity and integrity of a coating.

The standard procedure for ASTM B117 involves:

  • Preparation of a salt solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is prepared.

  • Atomization of the salt solution: The salt solution is atomized within a closed chamber to create a dense salt fog.

  • Controlled temperature: The chamber is maintained at a constant temperature of 35°C.

  • Exposure of samples: The test specimens are placed in the chamber for a specified duration, often hundreds or even thousands of hours.

  • Evaluation: The samples are periodically inspected for signs of corrosion, such as the appearance of red rust.

Visualizing the Comparison

G Comparative Corrosion Resistance Pathway cluster_coatings Coating Types cluster_structure Microstructure cluster_performance Corrosion Resistance Performance Electroless Nickel Phosphorus Electroless Nickel Phosphorus Amorphous (High P) Amorphous (High P) Electroless Nickel Phosphorus->Amorphous (High P) Nickel Boron Nickel Boron Microcrystalline/Partially Amorphous Microcrystalline/Partially Amorphous Nickel Boron->Microcrystalline/Partially Amorphous High High Amorphous (High P)->High Fewer Corrosion Pathways Lower Lower Microcrystalline/Partially Amorphous->Lower More Grain Boundaries

Figure 1. Logical flow from coating type to microstructure and resulting corrosion resistance.

G Experimental Workflow for Corrosion Testing Sample Preparation Sample Preparation Potentiodynamic Polarization Test Potentiodynamic Polarization Test Sample Preparation->Potentiodynamic Polarization Test ASTM B117 Salt Spray Test ASTM B117 Salt Spray Test Sample Preparation->ASTM B117 Salt Spray Test Data Acquisition (Tafel Plot) Data Acquisition (Tafel Plot) Potentiodynamic Polarization Test->Data Acquisition (Tafel Plot) Visual Inspection (Corrosion) Visual Inspection (Corrosion) ASTM B117 Salt Spray Test->Visual Inspection (Corrosion) Corrosion Rate Calculation Corrosion Rate Calculation Data Acquisition (Tafel Plot)->Corrosion Rate Calculation Performance Evaluation Performance Evaluation Visual Inspection (Corrosion)->Performance Evaluation Corrosion Rate Calculation->Performance Evaluation

Figure 2. Generalized workflow for evaluating the corrosion resistance of coatings.

Conclusion

For applications where corrosion resistance is the paramount concern, the experimental data strongly supports the selection of high-phosphorus electroless nickel over nickel boron coatings. The amorphous structure of high-phosphorus EN-P provides a more robust and less permeable barrier against corrosive environments, as demonstrated by its significantly lower corrosion rate in potentiodynamic polarization tests and its extended endurance in salt spray testing. While nickel boron offers advantages in hardness and wear resistance, its microstructure renders it more susceptible to corrosion. Researchers and professionals in drug development should weigh these performance characteristics against the specific environmental and chemical exposures their equipment will face to ensure optimal performance and longevity.

References

A Comparative Guide to the Mechanical Properties of Ni-B and Ni-P Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Electroless nickel-based coatings are widely utilized across various industries, including aerospace, automotive, and electronics, to enhance the surface properties of engineering components. Among the most common formulations are nickel-boron (Ni-B) and nickel-phosphorus (Ni-P) coatings, each offering a distinct set of mechanical characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and engineers in selecting the optimal coating for their specific applications.

Comparative Data of Mechanical Properties

The performance of Ni-B and Ni-P coatings is significantly influenced by their composition and post-treatment processes, such as heat treatment (annealing). The following table summarizes key mechanical properties for both coatings in their as-plated and heat-treated states.

Mechanical PropertyCoating TypeConditionValue
Microhardness Ni-PAs-Plated~600 HV[1]
Heat-Treated (400°C)>800 - 1200 HV[1][2][3]
Ni-BAs-Plated~700 - 900 HK[4]
Heat-Treated (360-450°C)>1250 HK - 1600 HV[2][3][4]
Wear Resistance Ni-PAs-PlatedGood wear resistance[1]
Ni-BAs-PlatedExcellent wear resistance[5][6]
Heat-TreatedImproved wear resistance[7]
Adhesion Ni-PAs-Plated / Heat-TreatedGood adhesion[3]
Ni-BAs-Plated / Heat-TreatedStrong adhesion to substrate[2][3][4]
Corrosion Rate (in 3.5% NaCl) Ni-PAs-Plated0.427 mpy[8]
Ni-BAs-Plated2.808 mpy[8]

Summary of Comparison:

  • Hardness and Wear Resistance: Ni-B coatings generally exhibit superior hardness and wear resistance compared to Ni-P coatings, both in the as-plated and heat-treated conditions.[5][6][9] Heat treatment significantly increases the hardness of both coating types due to the precipitation of hard nickel boride (Ni₃B, Ni₂B) or nickel phosphide (B1233454) (Ni₃P) phases.[6][10][11] After heat treatment, Ni-B coatings can achieve hardness values exceeding that of hard chromium.[2][3][6]

  • Corrosion Resistance: Ni-P coatings, particularly those with a high phosphorus content and an amorphous structure, typically offer better corrosion resistance than Ni-B coatings.[1][8] The amorphous nature of as-plated Ni-P coatings results in a more uniform, barrier-like layer with fewer grain boundaries, which are susceptible to corrosive attack.[8]

  • Adhesion: Both coatings demonstrate good to excellent adhesion to a variety of substrates.[2][3][4]

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to quantify the mechanical properties of coatings.

Hardness Testing

Hardness measures a material's resistance to localized plastic deformation such as a scratch or indentation.

  • Nanoindentation: This technique is used to measure hardness and elastic modulus on a micro to nanoscale. A diamond indenter with a specific geometry (e.g., Berkovich tip) is pressed into the coating surface under a controlled load.[12][13] The depth of indentation is precisely measured to calculate hardness. To avoid influence from the substrate, the indentation depth is typically kept to less than 10% of the total coating thickness.[13]

  • Microhardness Testing (Vickers/Knoop): This is a common method where a diamond indenter (Vickers or Knoop) is pressed into the coating surface with a specific load for a set duration.[14] The dimensions of the resulting indentation are measured optically to calculate a hardness value.

  • Pencil Hardness Test (ASTM D3363): A rapid, qualitative method where pencils of calibrated hardness are pushed across the coating surface at a 45° angle.[15][16] The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the coating.[15][17]

Wear Resistance Testing

Wear resistance is the ability of a surface to resist material loss due to mechanical action.

  • Pin-on-Disk / Ball-on-Disk Test: This is a widely used method to evaluate the coefficient of friction and wear rate.[18] A stationary pin or ball (the "pin") is brought into contact with a rotating coated sample (the "disk") under a specified load.[18] Wear is quantified by measuring the mass loss of the sample or the dimensions of the wear track.[18][19]

  • Reciprocating Sliding Test: This method uses a ball-on-flat configuration where the coated sample undergoes a linear, reciprocating motion against a stationary ball under a constant load.[11][20] This simulates conditions like piston movement.

Adhesion Testing

Adhesion is the measure of the bond strength between the coating and the substrate.

  • Scratch Test: A diamond stylus is drawn across the coated surface with a progressively increasing load until the coating begins to fail (delaminate or crack).[5] The load at which this failure occurs is known as the critical load and is used as a measure of adhesion.

  • Pull-off Test (ASTM D4541): This is a quantitative test where a loading fixture (a "dolly") is glued to the coating surface.[21][22] A portable adhesion tester is then used to apply a perpendicular force to the dolly until it detaches.[21] The force required to pull the dolly off is a direct measure of the adhesive strength.[22]

  • Tape Test (ASTM D3359): A qualitative test primarily used in field settings. A lattice pattern is cut into the coating down to the substrate, and pressure-sensitive tape is applied over the pattern and then rapidly removed.[23] The adhesion is assessed based on the amount of coating removed by the tape.[23]

Corrosion Resistance Testing

Corrosion resistance is the ability of a material to withstand degradation due to chemical or electrochemical reactions with its environment.

  • Potentiodynamic Polarization (Tafel Plot): This electrochemical technique is used to determine the corrosion rate. The coated sample is immersed in a corrosive medium (e.g., 3.5% NaCl solution) and acts as the working electrode in an electrochemical cell.[8][24] A potential is applied, and the resulting current is measured to generate a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (Icorr) are determined.[8] A lower Icorr value indicates better corrosion resistance.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for conducting a comparative study of Ni-B and Ni-P coatings.

G cluster_prep Preparation cluster_coating Coating Deposition cluster_treatment Post-Treatment cluster_testing Mechanical Property Testing Substrate Substrate Preparation (Cleaning & Activation) NiP_Depo Electroless Ni-P Deposition Substrate->NiP_Depo NiB_Depo Electroless Ni-B Deposition Substrate->NiB_Depo NiP_AP As-Plated (AP) NiP_Depo->NiP_AP NiP_HT Heat Treatment (HT) NiP_Depo->NiP_HT NiB_AP As-Plated (AP) NiB_Depo->NiB_AP NiB_HT Heat Treatment (HT) NiB_Depo->NiB_HT Test_NiP_AP Testing NiP_AP->Test_NiP_AP Test_NiP_HT Testing NiP_HT->Test_NiP_HT Test_NiB_AP Testing NiB_AP->Test_NiB_AP Test_NiB_HT Testing NiB_HT->Test_NiB_HT Analysis Comparative Analysis & Conclusion Test_NiP_AP->Analysis Test_NiP_HT->Analysis Test_NiB_AP->Analysis Test_NiB_HT->Analysis

Caption: Workflow for comparing Ni-P and Ni-B coating properties.

References

Characterization of Borided Nickel-Based Alloys: A Comparative Guide Using XRD and SEM

Author: BenchChem Technical Support Team. Date: December 2025

The surface treatment of nickel-based superalloys through boriding is a critical thermochemical process utilized to enhance their mechanical properties for demanding applications in aerospace, marine, and chemical industries.[1][2] This guide provides a comparative analysis of borided Ni-based alloys, focusing on their characterization using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). It presents experimental data that demonstrates the significant improvements in surface hardness and wear resistance achieved through this process.

Performance Comparison: Borided vs. Unborided Ni-Based Alloys

Boriding creates a hard, wear-resistant layer on the surface of Ni-based alloys. This layer is composed of various nickel, chromium, and iron borides, which dramatically improve the material's performance characteristics compared to its untreated state.[1][3]

The treatment significantly increases surface hardness. For instance, the hardness of a borided Ni-Mg alloy can reach between 1675 and 1832 HV, a substantial increase from the 98 HV of untreated nickel.[4] Similarly, for Inconel 625, the boride layer hardness can range from 1175 to 2432 HV. This enhanced hardness directly contributes to a remarkable improvement in wear resistance, which can be up to 8 times higher than that of unborided Inconel 625.

Below is a summary of quantitative data from various studies, comparing the mechanical properties of borided and unborided Ni-based alloys.

Table 1: Comparison of Microhardness and Layer Thickness in Borided Ni-Based Alloys

AlloyTreatment ConditionBoride Layer Thickness (μm)Surface Hardness (HV)Substrate Hardness (HV)Reference
Ni-Mg Alloy 900-1000°C, 1.5-4.5 h96.74 - 248.361675 - 183298[4]
Inconel 625 800-1000°C, 2-6 h6.61 - 92.031175 - 2432~240
Inconel 718 900°C, 2-8 h> 22Significantly Increased-[5][6]

Table 2: Comparison of Wear Performance in Borided Ni-Based Alloys

AlloyTest ConditionCoefficient of Friction (Borided)Coefficient of Friction (Unborided)Wear Rate (Borided) (mm³/N·m)Wear Rate (Unborided) (mm³/N·m)Reference
Ni-Mg Alloy Ball-on-disc, 10N load, 0.3 m/s0.42 - 0.640.8621.86 x 10⁻⁵89.92 x 10⁻⁵[4]
Inconel 625 Micro-abrasion, SiC slurry--Up to 8x lower-
Inconel 718 Reciprocating wear testDecreased-Significantly Increased Resistance-[7]

Characterization Methodologies

The enhanced properties of borided Ni-based alloys are directly linked to the microstructure and phase composition of the surface layer. SEM and XRD are indispensable tools for characterizing these features.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the microstructure of the borided layer.[5][6] Typically, cross-sectional samples are prepared to observe the morphology, thickness, and integrity of the layer. Backscattered Electron (BSE) imaging is particularly useful as it provides contrast based on atomic number, helping to distinguish the boride layer from the substrate and identify different phases within the layer.[5][6][8] SEM analysis confirms the formation of a dense and uniform boride layer, which is crucial for achieving consistent and improved surface properties.[4] The thickness of this layer is a critical parameter that depends on the boriding temperature and duration, with thicker layers generally forming at higher temperatures and for longer treatment times.[1][4]

X-ray Diffraction (XRD)

XRD analysis is essential for identifying the specific boride phases formed on the alloy surface during the thermochemical treatment.[4][5] The diffraction patterns reveal the crystalline structure of the surface layer. In borided Ni-based alloys, XRD typically identifies phases such as NiB, Ni₂B, Ni₃B, CrB, and FeB.[2][4][9] The presence and proportion of these phases influence the final properties of the coating, such as its hardness and corrosion resistance.[2][10] For example, the formation of hard phases like Cr₅B₃ can hinder dislocation motion, contributing to increased hardness.[2]

Experimental Workflow and Material Structure

The process of boriding and subsequent characterization follows a well-defined workflow, resulting in a distinct layered structure on the Ni-based alloy.

G cluster_prep Sample Preparation cluster_boriding Boriding Process cluster_char Characterization p1 Substrate Cleaning (e.g., Acetone (B3395972), Ethanol) p2 Surface Grinding & Polishing p1->p2 b1 Pack Boriding: Embed sample in boriding agent (e.g., Ekabor powder) p2->b1 b2 Heat Treatment: In furnace at 800-1000°C for 2-8 hours b1->b2 c1 Sectioning & Mounting b2->c1 c2 Metallographic Polishing c1->c2 c3 SEM Analysis: - Microstructure - Layer Thickness - Elemental Composition (EDS) c2->c3 c4 XRD Analysis: - Phase Identification c2->c4

Experimental workflow for boriding and characterization.

The resulting material exhibits a multi-layered structure, which is the key to its enhanced performance. The outermost layer consists of hard boride phases, followed by a diffusion zone, and finally the unaffected substrate material.

G sub Ni-Based Alloy Substrate Unaffected core material diff Diffusion Zone Gradual transition in composition and hardness boride Boride Layer (6-250 µm) Consists of hard intermetallic phases sem SEM Analysis (Morphology, Thickness) sem->boride:f0 xrd XRD Analysis (Phase Composition) xrd->boride:f0 phases Identified Phases: - NiB, Ni₂B, Ni₃B - CrB, Cr₂B - FeB, Fe₂B xrd->phases

Layered structure of a borided Ni-based alloy.

Detailed Experimental Protocols

Powder-Pack Boriding

The powder-pack method is a widely used technique for boriding due to its simplicity and effectiveness.[7][11][12]

  • Sample Preparation : The Ni-based alloy substrates (e.g., Inconel 625, Inconel 718) are cut into appropriate dimensions. The surfaces are ground with SiC paper and polished. Finally, the samples are ultrasonically cleaned in acetone and ethanol (B145695) to remove any surface contaminants.

  • Packing : The cleaned samples are placed in a stainless-steel container and embedded within a commercial boriding powder mixture, such as Ekabor®.[7] This powder typically contains a boron source (e.g., B₄C), an activator (e.g., KBF₄), and a diluent (e.g., SiC).[2]

  • Thermochemical Treatment : The sealed container is placed in a resistance furnace. The temperature is ramped up to the desired boriding temperature, typically between 800°C and 1000°C.[1] The samples are held at this temperature for a specific duration, usually ranging from 2 to 8 hours, depending on the desired layer thickness.[1]

  • Cooling : After the treatment, the container is removed from the furnace and allowed to cool in air.[7] The samples are then carefully removed from the powder.

SEM Characterization
  • Sample Preparation : For cross-sectional analysis, the borided samples are sectioned, mounted in a conductive resin, and metallographically polished to a mirror finish.

  • Imaging : The polished cross-sections are examined using a Scanning Electron Microscope (SEM). Secondary Electron (SE) imaging is used for topographical information, while Backscattered Electron (BSE) imaging is used to observe compositional contrast, which clearly delineates the boride layer, diffusion zone, and substrate.[5][6]

  • Analysis : The thickness of the boride layer is measured from the SEM micrographs. Energy-Dispersive X-ray Spectroscopy (EDS) may also be used to perform elemental analysis across the layers, confirming the diffusion of boron and the distribution of other alloying elements.[4]

XRD Characterization
  • Sample Preparation : The surface of the borided sample is cleaned to ensure the analysis is performed on the treated layer.

  • Data Acquisition : The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample surface.[13] The diffracted X-rays are detected as the sample is rotated through a range of angles (2θ).

  • Phase Identification : The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peaks in the pattern correspond to specific crystallographic planes. By comparing the peak positions and intensities to a database (e.g., JCPDS), the crystalline phases present in the boride layer, such as Ni₂B, CrB, and FeB, can be identified.[2][4]

References

A Comparative Guide to NiB and Ni3B Electrocatalysts: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and cost-effective electrocatalysts is paramount. Nickel borides, in particular, have emerged as promising alternatives to precious metal catalysts for various electrochemical reactions, including the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are crucial for water splitting and other energy conversion technologies. This guide provides a detailed performance comparison of two prominent nickel boride phases, NiB and Ni₃B, supported by experimental data and detailed methodologies.

Performance Comparison of NiB vs. Ni₃B Electrocatalysts

The electrocatalytic performance of nickel boride is significantly influenced by its phase composition. The varying stoichiometry of nickel and boron atoms in NiB and Ni₃B leads to different electronic structures and surface properties, which in turn affect their catalytic activity. Below is a summary of their performance in alkaline media for both HER and OER, primarily focusing on surface-oxidized species, which are often the active forms under operating conditions.

Hydrogen Evolution Reaction (HER)

For the hydrogen evolution reaction, the activity of nickel boride catalysts is a critical performance metric. A lower overpotential at a given current density and a smaller Tafel slope are indicative of a more efficient catalyst.

CatalystOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)ElectrolyteReference
Ni-B-O@Ni₃B1361111.0 M KOH[1]
Ni-B/SS75821.0 M KOH[2]
NiB/NF41.2-1.0 M KOH[3]

Note: The performance of nickel boride catalysts can be influenced by the substrate and the presence of a surface oxide layer.

Oxygen Evolution Reaction (OER)

The oxygen evolution reaction is often the bottleneck in water splitting due to its sluggish kinetics. Therefore, catalysts with low overpotentials for OER are highly sought after.

CatalystOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)ElectrolyteReference
Ni-B-O@Ni₃B337561.0 M KOH[1]
Ni-(1.17 wt%B)380-1.0 M KOH[2]

Based on available data for surface-oxidized nickel borides, Ni-B-O@Ni₃B demonstrates strong bifunctional performance for both HER and OER.[1]

Experimental Protocols

The synthesis method and electrochemical testing conditions are crucial for determining the performance of electrocatalysts. Below are detailed methodologies for the synthesis of nickel boride catalysts and the subsequent electrochemical evaluation.

Synthesis of Nickel Boride Electrocatalysts

A common and effective method for synthesizing amorphous nickel boride nanoparticles is through chemical reduction.

One-Pot Chemical Reduction Method:

  • Preparation of Reducing Solution: Dissolve sodium hydroxide (B78521) (NaOH) and sodium borohydride (B1222165) (NaBH₄) in deionized water in a two-neck round bottom flask under continuous stirring in a nitrogen atmosphere. The NaOH is used to prevent the hydrolysis of NaBH₄.[4]

  • Preparation of Metal Precursor Solution: In a separate beaker, dissolve nickel chloride hexahydrate (NiCl₂·6H₂O) in deionized water. For synthesizing mixed metal borides, other metal chlorides like iron(II) chloride tetrahydrate (FeCl₂·4H₂O) can be added.[4]

  • Reaction: Slowly add the metal precursor solution to the reducing solution under vigorous stirring. The reaction is typically carried out at room temperature.

  • Product Collection and Washing: The resulting black precipitate (the nickel boride nanoparticles) is collected by centrifugation or filtration. The collected powder is then washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: The final product is dried in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.

This method can be adapted to synthesize different phases of nickel boride by controlling the stoichiometry of the reactants.

Electrochemical Characterization

The electrocatalytic performance of the synthesized nickel boride catalysts is typically evaluated in a three-electrode electrochemical cell.

Standard Three-Electrode Setup:

  • Working Electrode: The synthesized nickel boride catalyst loaded onto a conductive substrate (e.g., nickel foam, carbon paper, or a glassy carbon electrode).

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

Electrochemical Measurements:

  • Preparation of Catalyst Ink: A specific amount of the catalyst powder is dispersed in a solution of deionized water, ethanol, and a small amount of Nafion® solution (as a binder) by ultrasonication to form a homogeneous ink.

  • Working Electrode Preparation: A measured volume of the catalyst ink is drop-casted onto the surface of the working electrode and dried under ambient or slightly elevated temperatures.

  • Electrochemical Tests: All measurements are typically performed at room temperature in an alkaline electrolyte (e.g., 1.0 M KOH).

    • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).

    • Tafel Plot: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), which provides insights into the reaction kinetics.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance of the catalyst.

    • Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the electrocatalyst at a constant potential or current, respectively.

Visualizing the Experimental Workflow

To better illustrate the process of synthesizing and evaluating these electrocatalysts, the following diagrams created using Graphviz are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electrochemical Characterization prep_reducing Prepare Reducing Solution (NaOH + NaBH4) reaction Chemical Reduction Reaction prep_reducing->reaction prep_metal Prepare Metal Precursor (NiCl2) prep_metal->reaction collection Collect & Wash Nanoparticles reaction->collection drying Dry Final Product collection->drying prep_ink Prepare Catalyst Ink drying->prep_ink Synthesized Catalyst prep_electrode Prepare Working Electrode prep_ink->prep_electrode setup Assemble 3-Electrode Cell prep_electrode->setup lsv Linear Sweep Voltammetry (LSV) setup->lsv eis Electrochemical Impedance Spectroscopy (EIS) setup->eis stability Stability Test setup->stability tafel Tafel Analysis lsv->tafel Three_Electrode_Setup cluster_cell Three-Electrode Electrochemical Cell WE Working Electrode (Catalyst on Substrate) Electrolyte Alkaline Electrolyte (e.g., 1.0 M KOH) WE->Electrolyte CE Counter Electrode (Pt wire or Graphite rod) CE->Electrolyte RE Reference Electrode (SCE or Ag/AgCl) RE->Electrolyte Potentiostat Potentiostat / Galvanostat Potentiostat->WE WE Connection Potentiostat->CE CE Connection Potentiostat->RE RE Connection

References

A Comparative Analysis of Nickel Boron and Hard Chromium Coatings for Wear Resistance

Author: BenchChem Technical Support Team. Date: December 2025

In applications demanding high durability and resistance to mechanical wear, surface coatings are critical. Among the leading options, electroless nickel boron (NiB) and hard chromium (HC) are often considered. This guide provides an objective comparison of their wear resistance properties, supported by experimental data, to assist researchers and engineers in selecting the optimal coating for their specific needs. While hard chromium has been an industry standard for decades, nickel boron is emerging as a high-performance alternative, particularly as regulations on hexavalent chromium become more stringent.[1]

Quantitative Performance Comparison

The selection of a wear-resistant coating is heavily reliant on its mechanical properties. The following table summarizes key quantitative data for nickel boron and hard chromium coatings based on standardized testing methodologies.

Performance MetricNickel Boron (NiB)Hard Chromium (HC)Test Method / Conditions
Hardness (As-Plated) 600 - 700 VHN₁₀₀[2]940 - 1210 HV (~65-70 HRC)[3]Vickers Hardness Test
Hardness (Heat-Treated) Up to 1100 VHN₁₀₀[2]N/AVickers Hardness Test
Coefficient of Friction (Dry) ~0.44 (vs. Steel)[4]~0.21 (vs. Steel)[4]Static friction test
Abrasive Wear (ASTM G65) Lowest volume loss*28.6 mm³ volume loss[5]ASTM G65 (Procedure A)

*Note: In a comparative study, boronized steel (which forms a nickel-boron surface) exhibited the lowest weight and volume losses when tested against hard chromium and electroless nickel coatings under ASTM G65 conditions.[6]

Experimental Methodologies

The data presented above is derived from standardized tests designed to quantify the wear resistance and mechanical properties of surface coatings. Understanding these protocols is essential for interpreting the results accurately.

ASTM G65: Dry Sand/Rubber Wheel Abrasion Test

This test is a standard procedure for measuring a material's resistance to scratching or sliding abrasion under controlled laboratory conditions.[7][8]

Protocol:

  • A test specimen (coupon) coated with the material of interest is weighed with high precision.

  • The coupon is mounted in a fixture and pressed against a rotating wheel of a specified hardness and dimensions (e.g., 9-inch diameter).[5][7]

  • A controlled flow of abrasive media, typically graded quartz sand, is introduced between the rotating wheel and the stationary test coupon.[5][7]

  • The test runs for a predetermined number of revolutions (e.g., 6000 revolutions) under a specific load (e.g., 30 lbs or 130 N).[5][7]

  • After the test, the coupon is cleaned and weighed again to determine the mass loss.

  • The mass loss is converted into volume loss (in mm³) using the material's density, allowing for accurate comparison between materials of different densities.[8] A lower volume loss indicates higher abrasion resistance.[7]

Taber Abrasion Test (Rotary Platform Abraser)

The Taber Abraser test is widely used to evaluate the wear resistance of coatings by simulating the rubbing and friction wear that a product may experience in its service life.

Protocol:

  • A flat, rigid specimen (typically 10 cm square) is prepared with the coating to be tested.

  • The specimen is mounted on a turntable that rotates at a constant speed (e.g., 72 rpm).

  • Two abrasive wheels (e.g., CS-10 or CS-17) are lowered onto the specimen surface. These wheels are offset from the sample's axis, creating a unique sliding and rubbing action as the sample turns.

  • A specific load (e.g., 1000g) is applied to the wheels.

  • The test is run for a specified number of cycles. A vacuum system continuously removes abraded particles to prevent them from affecting the results.

  • Wear is evaluated by measuring the weight loss of the sample in milligrams per thousand cycles (the "wear index") or by visual assessment of the wear pattern.

Experimental Workflow Visualization

To ensure objective and repeatable results when comparing coatings, a structured experimental workflow is crucial. The following diagram illustrates the logical steps involved in a comparative wear resistance study.

G cluster_prep 1. Sample Preparation cluster_coating 2. Coating Application cluster_char 3. Pre-Test Characterization cluster_test 4. Wear Testing cluster_analysis 5. Post-Test Analysis cluster_comp 6. Data Comparison prep Substrate Material Selection (e.g., Steel Coupons) coat_nib Electroless Nickel Boron (NiB) Deposition prep->coat_nib coat_hc Hard Chromium (HC) Electroplating prep->coat_hc char_nib NiB Sample Analysis (Hardness, Thickness) coat_nib->char_nib char_hc HC Sample Analysis (Hardness, Thickness) coat_hc->char_hc test_nib ASTM G65 / Taber Test on NiB Samples char_nib->test_nib test_hc ASTM G65 / Taber Test on HC Samples char_hc->test_hc analysis Measure Volume/Mass Loss Calculate Wear Rate Microscopic Examination test_nib->analysis test_hc->analysis comparison Comparative Evaluation of Wear Resistance Performance analysis->comparison

Caption: Workflow for comparative wear resistance analysis.

Summary and Conclusion

Both nickel boron and hard chromium offer excellent properties for wear resistance. Hard chromium is exceptionally hard in its as-plated state and exhibits a lower coefficient of friction in dry, sliding conditions against steel.[3][4]

However, electroless nickel boron coatings demonstrate superior hardness after heat treatment, potentially exceeding that of hard chrome.[2] More significantly, experimental data from abrasion tests like the ASTM G65 indicates that nickel boron surfaces can offer substantially better resistance to abrasive wear.[6] The inherent uniformity of the electroless deposition process for NiB also ensures even coverage on complex geometries, an advantage over the electroplating process used for hard chromium.[1] For researchers and professionals developing components subjected to abrasive environments, nickel boron represents a highly effective, and often superior, alternative to traditional hard chromium.

References

A Comparative Guide to the Validation of Ni-B Alloy Composition using EDX Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the elemental composition of materials is paramount. This guide provides a comprehensive comparison of Energy-Dispersive X-ray Spectroscopy (EDX) for the analysis of Nickel-Boron (Ni-B) alloys against other common analytical techniques, supported by experimental data and detailed protocols.

The precise quantification of boron in nickel alloys is critical as it significantly influences the material's properties, including hardness, wear resistance, and corrosion resistance. While EDX is a widely accessible and rapid analytical technique, its accuracy for light elements like boron requires careful validation. This guide explores the validation of EDX analysis by comparing its results with those obtained from Wavelength-Dispersive X-ray Spectroscopy (WDS), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Comparative Analysis of Analytical Techniques

The following table summarizes the quantitative results for the elemental composition of Ni-B alloys obtained from various analytical techniques. It is important to note that the data presented is synthesized from multiple studies on electroless nickel-boron coatings and may not represent a direct comparison on a single sample.

Analytical TechniqueNickel (wt.%)Boron (wt.%)Key AdvantagesLimitations for Ni-B Analysis
EDX 94.0[1]6.0[1]Rapid analysis, readily available on SEMs, good for qualitative and semi-quantitative analysis.Lower accuracy and higher detection limits for light elements like Boron. Peak overlaps can be an issue.[2]
WDS 94.25.8High spectral resolution, low detection limits for light elements, providing higher accuracy for Boron.[3]Slower analysis time, requires standards for quantification.
XPS 92.5 (surface)7.5 (surface)Provides surface-sensitive composition and chemical state information.Not a bulk analysis technique; sensitive to surface contamination.
ICP-OES 93.5[4]6.5[4]High accuracy and precision, low detection limits, suitable for bulk analysis.Destructive technique as it requires sample dissolution.

Experimental Protocol: EDX Analysis of Ni-B Alloy Coatings

A standardized protocol is crucial for obtaining reliable and reproducible EDX data for Ni-B alloy composition.

1. Sample Preparation:

  • Ensure the Ni-B coated sample is clean and dry.

  • Mount the sample on an SEM stub using conductive carbon tape.

  • For cross-sectional analysis, the sample should be mounted in a conductive resin, followed by grinding and polishing to achieve a smooth, flat surface. A final light polish with a fine diamond suspension is recommended.

2. SEM-EDX Instrument Settings:

  • Accelerating Voltage: A lower accelerating voltage (e.g., 5-10 kV) is often preferred for light element analysis to increase the ionization cross-section of boron and reduce the absorption of the low-energy B Kα X-rays.[3] However, a higher voltage (e.g., 15-20 kV) may be necessary to excite the Ni K-lines for accurate nickel quantification. A compromise or multi-voltage analysis may be required.

  • Probe Current: Use a stable and sufficiently high probe current to obtain adequate X-ray counts, but avoid excessive current that could damage the sample.

  • Working Distance: Maintain a consistent and optimal working distance as recommended by the instrument manufacturer.

  • Acquisition Time: Acquire spectra for a sufficiently long time (e.g., 60-120 seconds) to ensure good statistical quality.

3. Data Acquisition and Analysis:

  • Select a representative area of the coating for analysis, avoiding surface defects or contamination. For coatings, multiple point analyses or area scans are recommended to assess compositional homogeneity.

  • Perform a qualitative analysis to identify all elements present.

  • For quantitative analysis, use a standardless or a standards-based method. If using a standards-based method, a certified Ni-B alloy reference material is ideal.

  • Apply appropriate matrix corrections (e.g., ZAF or Phi-Rho-Z) to account for atomic number, absorption, and fluorescence effects.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for validating Ni-B alloy composition and a conceptual representation of the analytical signaling process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Validation & Comparison Sample Ni-B Alloy Sample Cleaning Cleaning & Drying Sample->Cleaning Mounting Mounting Cleaning->Mounting Cross_Section Cross-sectioning & Polishing (Optional) Mounting->Cross_Section EDX EDX Analysis Cross_Section->EDX WDS WDS Analysis Cross_Section->WDS XPS XPS Analysis Cross_Section->XPS ICP ICP-OES Analysis Cross_Section->ICP Data_Collection Collect Compositional Data EDX->Data_Collection WDS->Data_Collection XPS->Data_Collection ICP->Data_Collection Comparison Compare Results Data_Collection->Comparison Validation Validate EDX Accuracy Comparison->Validation analytical_signaling cluster_excitation Excitation cluster_emission Emission cluster_detection Detection & Analysis Electron_Beam Incident Electron Beam Sample Ni-B Alloy Atom Electron_Beam->Sample Interaction Core_Electron_Ejection Core-shell Electron Ejection Sample->Core_Electron_Ejection Electron_Transition Outer-shell Electron Transition Core_Electron_Ejection->Electron_Transition Xray_Emission Characteristic X-ray Emission Electron_Transition->Xray_Emission Detector EDX Detector Xray_Emission->Detector Detection Signal_Processing Signal Processing Detector->Signal_Processing Spectrum EDX Spectrum Signal_Processing->Spectrum

References

A Comparative Analysis of the Lubricity of Nickel Boron and Nickel Teflon Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal surface solutions, understanding the tribological properties of coatings is paramount. This guide provides a detailed comparison of the lubricity of two popular electroless nickel codeposits: Nickel Boron (Ni-B) and Nickel Teflon (Ni-P-PTFE). The following analysis is supported by experimental data and standardized testing protocols to aid in the selection of the most appropriate coating for specific applications.

This comparison guide delves into the key performance indicators of lubricity, namely the coefficient of friction and wear resistance, for both Nickel Boron and Nickel Teflon coatings. The data presented is a synthesis of findings from multiple studies and industry reports.

Key Performance Metrics: A Tabular Comparison

The lubricity of a coating is primarily determined by its coefficient of friction (COF) and its ability to resist wear under various conditions. The following tables summarize the quantitative data available for both Nickel Boron and Nickel Teflon coatings.

Coating TypeCoefficient of Friction (COF) - Dry SlidingTest Method
Nickel Teflon (Ni-P-PTFE) 0.1 - 0.3[1][2]Pin-on-Disk (ASTM G99)
0.08 - 0.12 (against steel)[3]Not Specified
As low as 0.1[4]Ring-on-Disk
Nickel Boron (Ni-B) ~0.65[5]Pin-on-Disk (ASTM G99)
Can be as low as < 0.1 (with PTFE impregnation)[6]Not Specified
"Near Teflon"Not Specified
Coating TypeWear ResistanceTest Method
Nickel Teflon (Ni-P-PTFE) Good; wear rate is influenced by PTFE content and test parameters.Pin-on-Disk (ASTM G99)
Nickel Boron (Ni-B) Excellent; generally harder and more wear-resistant than Nickel Teflon, especially after heat treatment.[7]Pin-on-Disk (ASTM G99)

Understanding the Tribological Differences

Nickel Teflon, a composite coating of electroless nickel and polytetrafluoroethylene (PTFE) particles, derives its lubricity from the low frictional properties of PTFE. The PTFE particles act as a solid lubricant, reducing the friction between contacting surfaces.[3] This results in a very low coefficient of friction, often comparable to that of pure Teflon. However, the trade-off for this excellent lubricity can be a lower hardness and wear resistance compared to other electroless nickel coatings.

Nickel Boron, an alloy of nickel and boron, exhibits a unique combination of hardness, wear resistance, and natural lubricity.[7] The lubricious nature of Ni-B coatings is attributed to their microstructure. While the coefficient of friction for a standard Ni-B coating may be higher than that of Ni-P-PTFE under dry sliding conditions, its superior hardness and wear resistance often translate to better long-term performance in applications involving high loads or abrasive wear. Furthermore, the lubricity of Nickel Boron can be significantly enhanced through post-treatment processes such as impregnation with lubricants like PTFE.[6]

Experimental Protocols for Lubricity Evaluation

The data presented in this guide is primarily derived from standardized tests designed to evaluate the tribological properties of coatings. The following are detailed methodologies for the key experiments cited.

ASTM G99 - Pin-on-Disk Test

This test is a widely used method for determining the wear and friction characteristics of materials in sliding contact.[8][9][10][11]

Objective: To measure the coefficient of friction and wear rate of a coating.

Procedure:

  • Specimen Preparation: A coated flat, circular disk is prepared as the test specimen. A pin, typically made of a standard material like steel, is used as the counterface.

  • Apparatus Setup: The disk is mounted on a rotating stage, and the pin is held in a stationary arm. A specific load is applied to the pin, pressing it against the rotating disk.[8][12]

  • Test Execution: The disk is rotated at a constant speed for a predetermined number of cycles or distance. The frictional force between the pin and the disk is continuously measured by a load cell.

  • Data Analysis: The coefficient of friction is calculated as the ratio of the frictional force to the applied normal load. The wear on both the pin and the disk is quantified by measuring the volume of material lost, typically through profilometry of the wear track on the disk and measurement of the wear scar on the pin.[10]

ASTM G77 - Block-on-Ring Test

This method is used to rank the resistance of materials to sliding wear under well-defined conditions.[13][14][15]

Objective: To determine the sliding wear characteristics of a material pair.

Procedure:

  • Specimen Preparation: A rectangular block with the coating to be tested is prepared, along with a hardened steel ring as the counterface.

  • Apparatus Setup: The ring is mounted on a rotating shaft, and the block is pressed against the outer circumference of the ring with a specified load. The test can be conducted with or without lubrication.[16][17]

  • Test Execution: The ring is rotated at a constant speed for a set number of revolutions.

  • Data Analysis: Wear is determined by measuring the volume loss of both the block and the ring.[13] The friction coefficient can also be continuously monitored during the test.

ASTM D4060 - Taber Abrasion Test

This test is used to determine the resistance of coatings to abrasion.[18][19][20][21][22]

Objective: To evaluate the abrasion resistance of a coating.

Procedure:

  • Specimen Preparation: A flat, rigid panel is coated with the material to be tested.[18][19]

  • Apparatus Setup: The coated panel is mounted on a turntable. Two abrasive wheels are lowered onto the surface of the coating under a specific load.[20][22]

  • Test Execution: The turntable rotates, causing the abrasive wheels to wear the surface of the coating. A vacuum system removes loose debris during the test.[18] The test is run for a specified number of cycles.

  • Data Analysis: The abrasion resistance is typically reported as a "wear index," which is the weight loss in milligrams per thousand cycles of abrasion. A lower wear index indicates better abrasion resistance.[19]

Logical Relationships in Coating Lubricity

The lubricity of a coating is not a single property but rather a result of the interplay between several factors. The following diagram illustrates the key relationships influencing the lubricity of Nickel Boron and Nickel Teflon coatings.

Lubricity_Factors cluster_NiB Nickel Boron (Ni-B) cluster_NiTeflon Nickel Teflon (Ni-P-PTFE) cluster_Performance Overall Lubricity Performance NiB_Hardness High Hardness NiB_Wear Excellent Wear Resistance NiB_Hardness->NiB_Wear Performance Application-Specific Performance NiB_Wear->Performance NiB_Structure Microstructure NiB_Lubricity Inherent Lubricity NiB_Structure->NiB_Lubricity NiB_COF Lower COF NiB_Lubricity->NiB_COF NiB_PTFE PTFE Impregnation (Optional) NiB_PTFE->NiB_COF NiB_COF->Performance NiTeflon_PTFE PTFE Particles NiTeflon_Lubricant Solid Lubricant NiTeflon_PTFE->NiTeflon_Lubricant NiTeflon_COF Very Low COF NiTeflon_Lubricant->NiTeflon_COF NiTeflon_COF->Performance NiTeflon_Hardness Moderate Hardness NiTeflon_Wear Good Wear Resistance NiTeflon_Hardness->NiTeflon_Wear NiTeflon_Wear->Performance

Caption: Factors influencing the lubricity of Ni-B and Ni-P-PTFE coatings.

Experimental Workflow for Coating Evaluation

The process of evaluating and comparing the lubricity of these coatings follows a structured experimental workflow.

Experimental_Workflow start Define Application Requirements (Load, Speed, Environment) prep Substrate Preparation start->prep coat_NiB Electroless Nickel Boron Deposition prep->coat_NiB coat_NiTeflon Electroless Nickel Teflon Deposition prep->coat_NiTeflon astm_g99 ASTM G99 (Pin-on-Disk) coat_NiB->astm_g99 astm_g77 ASTM G77 (Block-on-Ring) coat_NiB->astm_g77 astm_d4060 ASTM D4060 (Taber Abrasion) coat_NiB->astm_d4060 coat_NiTeflon->astm_g99 coat_NiTeflon->astm_g77 coat_NiTeflon->astm_d4060 data_cof Measure Coefficient of Friction astm_g99->data_cof data_wear Measure Wear Rate / Volume Loss astm_g99->data_wear astm_g77->data_wear astm_d4060->data_wear analysis Comparative Data Analysis data_cof->analysis data_wear->analysis selection Optimal Coating Selection analysis->selection

Caption: Workflow for the experimental evaluation of coating lubricity.

Conclusion

The choice between Nickel Boron and Nickel Teflon coatings for applications demanding high lubricity is nuanced and depends on the specific operational requirements.

  • Nickel Teflon (Ni-P-PTFE) is the preferred choice for applications where the primary requirement is the lowest possible coefficient of friction under low to moderate load conditions, and where extreme hardness and abrasive wear resistance are not critical.

  • Nickel Boron (Ni-B) is a superior option for applications subjected to high loads, and abrasive or adhesive wear conditions. Its inherent hardness and wear resistance, coupled with good lubricity, provide a durable and reliable surface. For applications requiring an even lower coefficient of friction, post-treatment with PTFE can be considered.

For professionals in research and development, a thorough evaluation based on the standardized test protocols outlined in this guide is crucial for making an informed decision that ensures the longevity and optimal performance of their components.

References

hardness and abrasion resistance comparison of Ni-P and Ni-B coatings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the hardness and abrasion resistance of electroless nickel-phosphorus (Ni-P) and nickel-boron (Ni-B) coatings reveals distinct advantages for each, guiding researchers and engineers in selecting the optimal surface treatment for their specific applications. In their as-deposited states, Ni-B coatings generally exhibit higher hardness and superior wear resistance compared to Ni-P coatings. However, heat treatment can significantly enhance the mechanical properties of both, with Ni-P coatings achieving hardness levels comparable to or even exceeding those of as-deposited Ni-B.

Electroless nickel plating is a versatile surface finishing process that deposits a uniform layer of a nickel alloy onto a substrate without the use of an external electrical current. This autocatalytic process is prized for its ability to coat complex geometries evenly. The two most common types of electroless nickel coatings are nickel-phosphorus (Ni-P) and nickel-boron (Ni-B), distinguished by the reducing agent used in the plating bath. These coatings are widely employed across various industries, including aerospace, automotive, electronics, and oil and gas, to enhance hardness, wear resistance, and corrosion protection.[1]

Hardness Comparison: As-Deposited and Heat-Treated

In the as-deposited condition, Ni-B coatings typically demonstrate a higher intrinsic hardness than Ni-P coatings. The hardness of as-deposited Ni-P coatings generally ranges from 450 to 600 Vickers Hardness (HV), while as-deposited Ni-B coatings can exhibit hardness values between 570 and 700 HV.[2][3]

Heat treatment is a critical post-plating process that can dramatically increase the hardness of both Ni-P and Ni-B coatings. This enhancement is attributed to the precipitation of hard intermetallic phases within the nickel matrix. For Ni-P coatings, heat treatment at temperatures around 400°C for one hour can lead to the formation of nickel phosphide (B1233454) (Ni₃P) precipitates, boosting the hardness to a range of 880 to 1050 HV.[4][5] Similarly, heat-treating Ni-B coatings at temperatures between 350°C and 450°C for one hour results in the formation of nickel borides (such as Ni₂B and Ni₃B), which can elevate the hardness to levels exceeding 900 HV and, in some cases, even up to 1262 HV.[3][6][7]

It is noteworthy that the hardness of both coatings can decrease if the heat treatment temperature is too high, due to the coarsening of the strengthening precipitates.[5][6]

Abrasion Resistance: A Tale of Two Coatings

The abrasion resistance of a coating is its ability to withstand material loss from mechanical actions such as rubbing, scraping, or erosion. This property is closely related to hardness but is also influenced by factors like ductility and the coefficient of friction.

Generally, Ni-B coatings, with their higher as-deposited hardness, tend to offer better abrasion resistance in their initial state compared to Ni-P coatings.[8][9] However, the significant increase in hardness achieved through heat treatment of Ni-P coatings can make them highly competitive in terms of wear performance. For instance, heat-treated high-phosphorus electroless nickel deposits have shown significant improvements in abrasion resistance.[2]

The choice between Ni-P and Ni-B for abrasion resistance often depends on the specific application and whether a post-plating heat treatment is feasible. For applications requiring high wear resistance without subsequent heat treatment, Ni-B is often the preferred choice. Conversely, where heat treatment is possible, Ni-P can be engineered to provide excellent abrasion resistance.

Quantitative Data Summary

The following tables summarize the key performance indicators for Ni-P and Ni-B coatings based on experimental data from various studies.

Coating Type Condition Hardness (Vickers Hardness - HV)
Ni-P As-Deposited450 - 600[2][4]
Heat-Treated (approx. 400°C, 1 hr)880 - 1050[4][5]
Ni-B As-Deposited570 - 700[3]
Heat-Treated (350°C - 450°C, 1 hr)908 - 1262[3][6]
Coating Type Condition Taber Wear Index (mg/1000 cycles) Notes
Medium to High Phosphorus Ni-P As-Plated18 - 25[2]CS-10 wheel, 1000g load
Heat-Treated12 - 15[2]CS-10 wheel, 1000g load
Low Phosphorus Ni-P As-Plated1 - 3[2]CS-10 wheel, 1000g load

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies to ensure comparability and reliability. The primary tests used to evaluate hardness and abrasion resistance are Microhardness Testing, the Taber Abrasion Test, and the Pin-on-Disk Test.

Microhardness Testing

Microhardness testing is a common method for determining the hardness of coatings. The Vickers hardness test is frequently employed, where a diamond indenter in the shape of a pyramid is pressed into the coating surface with a specific load. The dimensions of the resulting indentation are then measured to calculate the hardness value.

  • Apparatus: Leitz Microhardness Tester with a Vickers diamond indenter.[3]

  • Procedure: A controlled load (e.g., 100g) is applied to the indenter for a set duration (e.g., 15 seconds).[3] The diagonals of the resulting indentation are measured using a microscope, and the Vickers Hardness number (HV) is calculated. Multiple measurements are taken and averaged to ensure accuracy.

Taber Abrasion Test

The Taber Abrasion Test is a widely recognized method for evaluating the wear resistance of coatings. It subjects a coated sample to the abrasive action of two rotating wheels under a specified load.[10][11][12] The resistance to abrasion is typically quantified by the weight loss of the sample after a certain number of cycles (Taber Wear Index).[5][11]

  • Apparatus: Taber Abraser.[2]

  • Abrasive Wheels: Commonly used wheels include CS-10 or CS-17.[2][10]

  • Load: A standard load of 1000 grams is often applied.[2]

  • Procedure: The coated sample is mounted on a turntable. The abrasive wheels are brought into contact with the sample surface under the specified load. The turntable rotates, and the abrasive wheels wear the surface. The test is run for a predetermined number of cycles (e.g., 1000 cycles). The weight of the sample is measured before and after the test to determine the mass loss, which is reported as the Taber Wear Index in milligrams per 1000 cycles.[5]

Pin-on-Disk Test

The Pin-on-Disk test is another standard method for assessing the wear and friction characteristics of materials.[13][14] In this test, a stationary pin or ball is pressed against a rotating disk with a constant load. The coefficient of friction is measured during the test, and the wear rate is calculated by measuring the volume of material lost from the pin and/or the disk.[13]

  • Apparatus: Pin-on-Disk Tribometer.[15][16]

  • Pin/Ball Material: Often a hard material like Al₂O₃.[6]

  • Disk Material: The coated substrate.

  • Procedure: The coated disk is mounted on a rotating stage. The pin is brought into contact with the disk surface under a specific load. The disk rotates at a constant speed for a set distance or time. The frictional force is continuously monitored to determine the coefficient of friction. After the test, the wear tracks on the disk and the wear scar on the pin are analyzed, often using optical microscopy or profilometry, to calculate the wear volume and wear rate.[6][15]

Visualizing the Experimental Workflow

To better understand the logical flow of comparing these two coatings, the following diagram illustrates a typical experimental workflow.

G cluster_prep Sample Preparation cluster_ht Heat Treatment cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison sub1 Substrate Cleaning & Preparation sub2 Electroless Ni-P Plating sub1->sub2 sub3 Electroless Ni-B Plating sub1->sub3 ht1 As-Deposited Ni-P Samples sub2->ht1 ht2 Heat-Treated Ni-P Samples (e.g., 400°C, 1 hr) sub2->ht2 ht3 As-Deposited Ni-B Samples sub3->ht3 ht4 Heat-Treated Ni-B Samples (e.g., 400°C, 1 hr) sub3->ht4 test1 Microhardness Testing (Vickers) ht1->test1 test2 Abrasion Resistance Testing (Taber or Pin-on-Disk) ht1->test2 ht2->test1 ht2->test2 ht3->test1 ht3->test2 ht4->test1 ht4->test2 analysis Comparative Analysis of Hardness & Wear Data test1->analysis test2->analysis

Experimental workflow for comparing Ni-P and Ni-B coatings.

References

A Comparative Guide to the Structural Analysis of Ni-B Coatings via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural properties of Nickel-Boron (Ni-B) coatings, focusing on analysis via X-ray Diffraction (XRD). We will delve into the structural differences arising from various synthesis methods and post-treatment processes, supported by experimental data. Detailed experimental protocols are provided to ensure reproducibility.

Structural Comparison of Ni-B Coatings: As-Plated vs. Heat-Treated

The microstructure of Ni-B coatings is highly dependent on the deposition conditions and subsequent heat treatment. As-plated electroless Ni-B coatings with a boron content of 5 wt.% or higher are typically amorphous or nanocrystalline.[1] This amorphous structure is characterized by a broad, diffuse peak in the XRD pattern, usually centered around 45° (2θ).[2] Upon heat treatment, these coatings undergo a transformation from an amorphous to a crystalline state, leading to the precipitation of hard nickel boride phases such as Ni, Ni₂B, and Ni₃B.[3][4][5] This crystallization process significantly enhances the hardness and wear resistance of the coating.[3]

Coating ConditionPredominant PhasesCrystallite Size (nm)Microhardness (HV)XRD Pattern Characteristics
As-Plated Amorphous Ni-B-~550 - 750Broad, diffuse peak around 45° (2θ)[2]
Heat-Treated (300-400°C) Ni, Ni₃B~20 - 50~900 - 1300[6]Sharp peaks corresponding to crystalline Ni and Ni₃B phases[5]
Heat-Treated (>400°C) Ni, Ni₂B, Ni₃B>50Decreases due to grain growthSharper peaks indicating increased crystallinity and grain growth[6]

Comparison of Electroless vs. Electrodeposited Ni-B Coatings

Both electroless and electrodeposition techniques are employed for producing Ni-B coatings. While both methods can yield coatings with desirable properties, the resulting microstructures can differ.

Deposition MethodTypical Boron Content (wt.%)Microstructure (As-Plated)Key XRD FeaturesAdvantages
Electroless Plating 2.5 - 8[4]Amorphous to nanocrystalline[2][5]Broad halo for amorphous, broad peaks for nanocrystalline[2]Uniform coating thickness, applicable to non-conductive substrates.[4]
Electrodeposition Up to ~27 at%Amorphous to crystalline depending on B content and plating parametersCan show crystalline Ni peaks with an amorphous halo[7]Faster deposition rates, better control over alloy composition.

Experimental Protocols

Electroless Ni-B Coating Deposition

This protocol outlines a common method for preparing electroless Ni-B coatings.

Materials:

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by degreasing with acetone, followed by rinsing with deionized water.

  • Plating Bath Preparation: Prepare an aqueous plating bath with the following typical composition:

    • NiCl₂: 20-30 g/L

    • NaBH₄: 0.5-1.5 g/L

    • Ethylenediamine: 20-40 mL/L

    • Pb(NO₃)₂: 10-20 mg/L

  • pH and Temperature Adjustment: Adjust the pH of the bath to 12-14 using NaOH. Heat the bath to the desired deposition temperature, typically between 85-95°C.

  • Deposition: Immerse the prepared substrate in the plating bath for a specified duration (e.g., 1-2 hours) to achieve the desired coating thickness.

  • Post-Treatment: After deposition, rinse the coated substrate with deionized water and dry. For heat-treated samples, anneal in a furnace at a specific temperature (e.g., 400°C) for 1 hour in an inert atmosphere.

X-ray Diffraction (XRD) Analysis

This protocol details the steps for analyzing the structure of Ni-B coatings using XRD.

Instrumentation:

  • X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Grazing Incidence X-ray Diffraction (GIXRD) setup is recommended for thin films to minimize substrate interference.[8]

Sample Preparation:

  • Ensure the coated sample is clean and dry.[9]

  • Mount the sample on a zero-background holder to minimize background noise in the XRD pattern.[10]

Data Collection:

  • Scan Type: Perform a 2θ scan over a range of 20° to 90°.

  • Grazing Incidence Angle (for GIXRD): Set a low incidence angle, typically 1-2 degrees.[8]

  • Step Size and Scan Speed: Use a step size of 0.02° and a scan speed of 2°/min.

  • Data Acquisition: Collect the diffraction data using the instrument's software.

Data Analysis:

  • Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present (e.g., Ni, Ni₂B, Ni₃B).

  • Crystallite Size Calculation (Debye-Scherrer Equation): For crystalline phases, the average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation:

    • D = (K * λ) / (β * cos(θ))

    • Where:

      • K is the shape factor (typically ~0.9)

      • λ is the X-ray wavelength

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians

      • θ is the Bragg angle in radians.

  • Quantitative Phase Analysis (Rietveld Refinement): For a more detailed analysis of the weight percentage of each phase, the Rietveld refinement method can be employed using specialized software.[11][12] This method involves fitting a calculated diffraction pattern to the experimental data.

Workflow and Pathway Diagrams

XRD_Analysis_Workflow cluster_prep Sample Preparation cluster_xrd XRD Data Acquisition cluster_analysis Data Analysis cluster_results Results Coating_Deposition Ni-B Coating Deposition (Electroless/Electrodeposition) Heat_Treatment Heat Treatment (Optional) Coating_Deposition->Heat_Treatment Post-treatment Sample_Cleaning Sample Cleaning Coating_Deposition->Sample_Cleaning Heat_Treatment->Sample_Cleaning Sample_Mounting Mounting on XRD Holder Sample_Cleaning->Sample_Mounting XRD_Measurement XRD Measurement (GIXRD for thin films) Sample_Mounting->XRD_Measurement Phase_ID Phase Identification (Database Matching) XRD_Measurement->Phase_ID Crystallite_Size Crystallite Size Calculation (Scherrer Equation) Phase_ID->Crystallite_Size Quantitative_Analysis Quantitative Phase Analysis (Rietveld Refinement) Phase_ID->Quantitative_Analysis Structural_Properties Structural Properties (Phase Composition, Crystallinity) Crystallite_Size->Structural_Properties Quantitative_Analysis->Structural_Properties

Caption: Workflow for the structural analysis of Ni-B coatings using XRD.

References

Doping Nickel Boride: A Comparative Guide to Enhancing Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is perpetual. Amorphous nickel boride (Ni-B) has emerged as a cost-effective and highly active catalyst for various chemical transformations, particularly hydrogenation and electrocatalysis. Its performance, however, can be significantly augmented through the introduction of dopants. This guide provides a comprehensive comparison of the effects of different dopants on the catalytic activity of nickel boride, supported by experimental data and detailed protocols.

Enhancing Hydrogenation Reactions with Transition Metal Dopants

The introduction of first-row transition metals (Chromium, Manganese, Iron, Cobalt, Copper, and Zinc) as dopants has been shown to significantly influence the catalytic activity of nickel boride in hydrogenation reactions. A key study by Acosta et al. systematically investigated the effect of these dopants on the hydrogenation of glucose and nitrobenzene (B124822).

The study revealed a direct correlation between the nature of the dopant and the resulting catalytic activity, which is attributed to electronic modifications of the nickel boride catalyst.[1][2] Interestingly, a linear relationship was observed between the logarithm of the specific reaction rates for glucose and nitrobenzene hydrogenation, suggesting that the dopants exert a similar effect on the activation energy for both reactions.[1]

Comparative Performance of Transition Metal Dopants

The following table summarizes the relative specific reaction rates for the hydrogenation of glucose and nitrobenzene using nickel boride catalysts doped with various transition metals. The data is normalized with respect to the activity of undoped nickel boride.

Dopant (4% w/w)Relative Specific Rate (Glucose Hydrogenation)Relative Specific Rate (Nitrobenzene Hydrogenation)
None (NiB)1.001.00
Chromium (Cr)1.851.75
Manganese (Mn)1.301.28
Iron (Fe)1.251.22
Cobalt (Co)1.101.12
Copper (Cu)0.800.82
Zinc (Zn)0.750.77

Data synthesized from Acosta et al.[1][3]

As the data indicates, chromium was the most effective dopant for enhancing the catalytic activity for both glucose and nitrobenzene hydrogenation, nearly doubling the reaction rate compared to undoped nickel boride. Conversely, copper and zinc were found to decrease the catalytic activity. The selectivity for the hydrogenation of nitrobenzene to aniline (B41778) is a critical parameter, and while not extensively quantified in this specific study, it is a key area of investigation for catalyst optimization.[4][5][6]

Advancing Electrocatalysis with Phosphorus and Cobalt Doping

In the realm of electrocatalysis, particularly for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) which are crucial for water splitting, doping nickel boride with non-metals like phosphorus and transition metals like cobalt has shown significant promise.

Phosphorus-doped nickel-cobalt (B8461503) boride (P-NCB) has emerged as a highly efficient and bifunctional electrocatalyst.[7] The introduction of phosphorus and the presence of cobalt work synergistically to tune the electronic structure and create more active sites, thereby reducing the energy barriers for both OER and HER.[7]

Electrochemical Performance of Doped Nickel Boride

The following table summarizes the key performance metrics for phosphorus-doped nickel-cobalt boride as an electrocatalyst in 1 M KOH.

CatalystReactionOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)
P-doped Ni-Co BorideOER29748.2
P-doped Ni-Co BorideHER37107

Data sourced from Supporting Information of a study on Phosphorus doping of nickel-cobalt boride.[8]

These values demonstrate the high activity of the P-doped ternary system, requiring a low overpotential to drive the respective reactions, which is a key indicator of an efficient electrocatalyst.

Experimental Protocols

Synthesis of Transition Metal-Doped Nickel Boride Catalyst

This protocol describes the synthesis of amorphous transition metal-doped nickel boride catalysts via chemical reduction, adapted from the work of Acosta et al.[1][9][10]

Materials:

  • Nickel chloride (NiCl₂)

  • Dopant metal salt (e.g., CrCl₃, MnCl₂, FeCl₃, CoCl₂, CuCl₂, ZnCl₂)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727), anhydrous

  • Deionized water

Procedure:

  • Preparation of the Reducing Agent: In a flask, prepare a borane-tetrahydrofuran (B86392) (BH₃-THF) complex by reacting sodium borohydride with a stoichiometric amount of water in anhydrous THF under an inert atmosphere.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve nickel chloride and the chosen dopant metal salt in anhydrous methanol. The amount of the dopant salt should be calculated to achieve the desired weight percentage (e.g., 4% w/w with respect to nickel).

  • Reduction: Slowly add the metal salt solution dropwise to the BH₃-THF solution with vigorous stirring at room temperature. A black precipitate of the doped nickel boride will form immediately.

  • Washing and Isolation: After the reaction is complete, the precipitate is isolated by filtration or centrifugation. The catalyst is then washed multiple times with anhydrous methanol to remove any unreacted precursors and byproducts.

  • Storage: The resulting catalyst should be stored under an inert atmosphere to prevent oxidation.

Characterization of Doped Nickel Boride Catalysts

To understand the effect of the dopant on the physical and chemical properties of the nickel boride catalyst, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To confirm the amorphous nature of the synthesized catalyst.[1]

  • Scanning Electron Microscopy (SEM): To investigate the morphology of the catalyst particles. Doping with first-row transition metals typically does not alter the spongy-like morphology of nickel boride.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the electronic state of the elements on the catalyst surface, providing insights into the electronic modifications induced by the dopant.[9]

Catalytic Activity Testing

Hydrogenation Reactions: The catalytic activity in liquid-phase hydrogenation reactions can be evaluated in a batch reactor.[1][11]

  • The catalyst is suspended in a solution of the substrate (e.g., glucose in water or nitrobenzene in methanol).

  • The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure.

  • The reaction mixture is heated to the desired temperature and stirred vigorously.

  • The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Electrocatalytic Reactions: The performance of the catalyst for OER and HER is typically assessed in a three-electrode electrochemical cell.[8]

  • The catalyst is loaded onto a conductive substrate (e.g., nickel foam) to be used as the working electrode.

  • A counter electrode (e.g., platinum wire) and a reference electrode (e.g., Ag/AgCl) are placed in the electrochemical cell containing an appropriate electrolyte (e.g., 1 M KOH).

  • Linear sweep voltammetry (LSV) is performed to measure the current response as a function of the applied potential. The overpotential required to reach a certain current density (e.g., 10 mA/cm²) is a key performance metric.

  • Tafel plots (overpotential vs. log of current density) are constructed from the LSV data to determine the Tafel slope, which provides insight into the reaction kinetics.

Visualizing the Process and Mechanism

To better understand the workflow of assessing dopant effects and the underlying mechanism, the following diagrams are provided.

G cluster_0 Catalyst Synthesis & Characterization cluster_1 Performance Evaluation cluster_2 Data Analysis synthesis Doped Ni-B Synthesis (Chemical Reduction) characterization Physicochemical Characterization (XRD, SEM, XPS) synthesis->characterization hydrogenation Hydrogenation Testing (e.g., Glucose, Nitrobenzene) characterization->hydrogenation electrocatalysis Electrocatalysis Testing (OER/HER) characterization->electrocatalysis kinetics Kinetic Analysis (Reaction Rates, Selectivity) hydrogenation->kinetics electrochem_analysis Electrochemical Analysis (Overpotential, Tafel Slope) electrocatalysis->electrochem_analysis comparison Comparative Analysis of Dopant Effect kinetics->comparison electrochem_analysis->comparison

Caption: Experimental workflow for assessing the effect of dopants on nickel boride catalytic activity.

G Dopant Dopant Atom NiB Nickel Boride (Host Catalyst) Dopant->NiB Electronic & Structural Modification ActiveSite Modified Active Site NiB->ActiveSite Product Product ActiveSite->Product Catalytic Conversion Reactant Reactant Reactant->ActiveSite Adsorption

Caption: Mechanism of dopant-enhanced catalytic activity in nickel boride.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Boron-Nickel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel working with boron-nickel materials. It outlines mandatory personal protective equipment (PPE), detailed operational and disposal protocols, and emergency procedures to ensure the well-being of researchers and compliance with safety standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Both boron and nickel present distinct hazards that necessitate rigorous safety precautions. Boron, particularly in powder form, can be a respiratory irritant and is flammable.[1][2] Nickel is a known skin sensitizer, and certain nickel compounds are classified as carcinogens.[3][4] When combined as an alloy or compound, the potential for both inhalation and dermal exposure to these hazardous materials must be addressed.

A comprehensive PPE strategy is the first line of defense. The following table summarizes the required PPE for handling boron-nickel compounds.

PPE Category Equipment Specification Protection Against
Respiratory Protection NIOSH-approved respirator with N95, P100, or equivalent cartridges.[5][6][7]Inhalation of fine powders, dust, and fumes generated during handling, weighing, or processing.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashes or explosions.[5][8]Eye contact with powders, dust, and potential chemical splashes.
Hand Protection Double gloving with nitrile or neoprene gloves is recommended. For handling sharp-edged materials, cut-resistant gloves (e.g., Kevlar) should be worn as a base layer.[3][5]Skin contact, which can lead to sensitization from nickel.
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5]Skin exposure to dust and accidental spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.

2.1. Preparation and Engineering Controls:

  • Designated Work Area: All work with boron-nickel materials must be conducted in a designated area within a certified chemical fume hood.[3]

  • Ventilation: Ensure the fume hood has a face velocity between 80 and 125 feet per minute.[3]

  • Surface Protection: Line the work surface with disposable bench paper to contain spills and facilitate cleanup.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the material.

2.2. Handling and Experimental Work:

  • Donning PPE: Before entering the designated work area, correctly don all required PPE as specified in the table above.

  • Material Dispensing: Handle boron-nickel powders and solids carefully to minimize dust generation. Use spatulas and weighing paper to transfer materials.

  • Solution Preparation: When preparing solutions, slowly add the boron-nickel material to the solvent to avoid splashing.

  • Heating and Reactions: If heating is required, conduct the procedure in a way that prevents the release of fumes. Monitor the reaction closely.

  • Post-Experiment: Upon completion of the work, decontaminate all surfaces within the fume hood using a wet-wiping method.[3]

2.3. Personal Hygiene:

  • Hand Washing: Immediately after handling boron-nickel materials and before leaving the laboratory, wash hands thoroughly with soap and water.[4][6]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and launder it separately from other clothing.[3]

Disposal Plan: Managing Boron-Nickel Waste

Proper disposal of boron-nickel waste is crucial to prevent environmental contamination and comply with regulations.

Waste Type Disposal Protocol
Solid Waste (powders, contaminated PPE, etc.) 1. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[9] 2. The container should be stored in a designated satellite accumulation area.[10] 3. Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal.
Liquid Waste (solutions containing boron-nickel) 1. Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[9] 2. Do not mix with other chemical waste streams unless explicitly permitted by EH&S. 3. Store in secondary containment within a designated satellite accumulation area.[10]
Sharps (needles, razor blades, etc.) 1. Dispose of all sharps contaminated with boron-nickel in a designated sharps container. 2. Once full, the sharps container should be sealed and disposed of as hazardous waste through EH&S.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Actions
Skin Exposure 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] 2. Remove any contaminated clothing while under the safety shower.[11] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[12] 2. If breathing is difficult, administer oxygen if trained to do so. 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water. Do not induce vomiting.[6] 2. Seek immediate medical attention.
Spill 1. Small Spill: If you are trained and it is safe to do so, contain the spill with an absorbent material. Wearing appropriate PPE, carefully clean up the spill and place the waste in a sealed hazardous waste container. 2. Large Spill: Evacuate the area immediately. Alert others in the vicinity and contact your institution's EH&S or emergency response team.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the safety and handling procedures for boron-nickel materials.

BoronNickelSafetyWorkflow start Start: Handling Boron-Nickel prep Preparation start->prep designated_area Work in Designated Area (Fume Hood) prep->designated_area ppe_check Verify and Don Correct PPE designated_area->ppe_check handling Handling ppe_check->handling minimize_dust Minimize Dust Generation handling->minimize_dust emergency Emergency Event (Spill or Exposure) handling->emergency safe_solution_prep Safe Solution Preparation minimize_dust->safe_solution_prep controlled_heating Controlled Heating safe_solution_prep->controlled_heating post_handling Post-Handling controlled_heating->post_handling decontaminate Decontaminate Work Area post_handling->decontaminate remove_ppe Properly Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands disposal Waste Disposal wash_hands->disposal segregate_waste Segregate Waste (Solid, Liquid, Sharps) disposal->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste end_op End of Operation store_waste->end_op emergency_procedure Follow Emergency Procedures emergency->emergency_procedure seek_medical Seek Medical Attention emergency_procedure->seek_medical report_incident Report Incident to EH&S seek_medical->report_incident

Caption: Workflow for Safe Handling and Disposal of Boron-Nickel.

References

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